4-((4-Ethoxybenzylidene)amino)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)methylideneamino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-19-16-9-5-14(6-10-16)12-18-15-7-3-13(11-17)4-8-15/h3-10,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZISFITJTVAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884663 | |
| Record name | Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24742-30-1 | |
| Record name | Benzonitrile, 4-((E)-((4-ethoxyphenyl)methylene)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024742301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-ethoxybenzylidene)amino]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-((4-ethoxybenzylidene)amino)benzonitrile CAS number 24742-30-1
An In-Depth Technical Guide to 4-((4-ethoxybenzylidene)amino)benzonitrile (CAS: 24742-30-1): Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive examination of 4-((4-ethoxybenzylidene)amino)benzonitrile (CAS No. 24742-30-1), a significant organic compound within the Schiff base family. Primarily valued for its role as a precursor in materials science, this molecule is a fundamental building block for calamitic (rod-shaped) liquid crystals.[1] Its unique molecular architecture, featuring a rigid core, a polar nitrile terminus, and an alkoxy chain, imparts the essential properties required for the formation of mesogenic phases. This document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic insights, outlines a complete framework for its spectroscopic and thermal characterization, and discusses its core applications. The content is tailored for researchers, chemists, and materials scientists engaged in the design and synthesis of advanced functional materials.
Molecular Overview and Physicochemical Properties
4-((4-ethoxybenzylidene)amino)benzonitrile is an aromatic imine formed from the condensation of 4-ethoxybenzaldehyde and 4-aminobenzonitrile.[2] The resulting structure possesses a high degree of linearity and rigidity, which are critical prerequisites for liquid crystalline behavior. The terminal cyano group (C≡N) introduces a strong dipole moment, significantly influencing the molecule's dielectric anisotropy—a key parameter for applications in display technologies.[1]
The key physicochemical properties are summarized below, providing essential data for experimental design and safety assessments.
Table 1: Physicochemical Properties of 4-((4-ethoxybenzylidene)amino)benzonitrile
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 24742-30-1 | [2][3] |
| Molecular Formula | C₁₆H₁₄N₂O | [2] |
| Molecular Weight | 250.3 g/mol | [2] |
| Appearance | White to orange to green powder/crystal | [4] |
| Boiling Point | 429.9 ± 30.0 °C (Predicted) | [2][4] |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [2][4] |
| LogP | 3.7 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Synonyms | 4'-Ethoxybenzylidene-4-cyanoaniline, p-Ethoxybenzylidene p-cyanoaniline |[2] |
Synthesis and Mechanistic Rationale
The synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile is a classic example of Schiff base condensation, a robust and high-yielding reaction between a primary amine and an aldehyde. This specific transformation involves the nucleophilic attack of the amino group of 4-aminobenzonitrile on the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde.
Causality in Experimental Design:
-
Solvent Choice: Absolute ethanol is an ideal solvent. It effectively dissolves both reactants while being sufficiently polar to stabilize the reaction intermediates. Its boiling point allows for moderate heating to accelerate the reaction without requiring specialized high-temperature equipment.
-
Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is employed to protonate the carbonyl oxygen of the aldehyde. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The acid also facilitates the subsequent dehydration step, which drives the equilibrium towards the imine product.
-
Reaction Control: The reaction progress is conveniently monitored by Thin Layer Chromatography (TLC), allowing for precise determination of completion and preventing the formation of degradation byproducts from excessive heating.[1]
-
Purification: The product exhibits lower solubility in ethanol at room temperature compared to the reactants. This property is exploited for purification; upon cooling the reaction mixture, the desired Schiff base selectively precipitates, enabling its isolation in high purity via simple filtration.[1]
Detailed Experimental Protocol
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-aminobenzonitrile (1.0 eq) in absolute ethanol (approx. 10 mL per gram of aminobenzonitrile).
-
Addition: To the stirred solution, add 4-ethoxybenzaldehyde (1.0 eq) followed by 3-4 drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's completion by TLC using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spots indicates completion.
-
Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will precipitate as a crystalline solid.[1] For maximum yield, the flask can be further cooled in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Comprehensive Characterization and Validation
Self-validating protocols require rigorous analytical confirmation of the product's identity and purity. The following techniques are standard for the characterization of 4-((4-ethoxybenzylidene)amino)benzonitrile.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the formation of the imine bond and the persistence of other key functional groups. The absence of a strong N-H stretch (from the starting amine) and a C=O stretch (from the starting aldehyde) is a primary indicator of a successful reaction.
Table 2: Key IR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
|---|---|---|
| C≡N (Nitrile) | ~2225 | Confirms the presence of the nitrile group from 4-aminobenzonitrile. |
| C=N (Imine) | ~1680 | A strong, sharp peak confirming the formation of the Schiff base linkage.[5] |
| C=C (Aromatic) | 1600 - 1450 | Multiple sharp peaks indicating the presence of the benzene rings. |
| C-O (Ether) | ~1250 (asymmetric), ~1040 (symmetric) | Strong peaks confirming the ethoxy group.[5] |
| C-H (Aromatic) | 3100 - 3000 (stretch), 900 - 675 (bend) | Confirms the aromatic system. |
| C-H (Aliphatic) | 2980 - 2850 | Confirms the -CH₂- and -CH₃ groups of the ethoxy substituent.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.40 | Singlet (s) | 1H | -CH=N- (Imine proton) | The imine proton is deshielded and appears as a characteristic singlet. |
| 7.85 - 7.95 | Doublet (d) | 2H | Aromatic protons ortho to -CH=N | Deshielded by the imine group. |
| 7.65 - 7.75 | Doublet (d) | 2H | Aromatic protons ortho to -C≡N | Deshielded by the electron-withdrawing nitrile group. |
| 7.20 - 7.30 | Doublet (d) | 2H | Aromatic protons meta to -C≡N | Shielded relative to their ortho counterparts. |
| 6.95 - 7.05 | Doublet (d) | 2H | Aromatic protons meta to -CH=N | Shielded by the electron-donating ethoxy group. |
| ~4.10 | Quartet (q) | 2H | -O-CH₂-CH₃ | Methylene protons split by the adjacent methyl group. |
| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons split by the adjacent methylene group. |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~162 | -CH=N- | Imine carbon. |
| ~160 | Ar-C-O | Aromatic carbon attached to the ethoxy group. |
| ~152, ~129 | Ar-C (Imine-side) | Quaternary carbons of the imine-substituted ring. |
| ~133, ~122 | Ar-CH (Nitrile-side) | Aromatic CH carbons of the nitrile-substituted ring. |
| ~131, ~115 | Ar-CH (Ethoxy-side) | Aromatic CH carbons of the ethoxy-substituted ring. |
| ~119 | -C≡N | Nitrile carbon. |
| ~110 | Ar-C (Nitrile-side) | Quaternary carbon attached to the nitrile group. |
| ~64 | -O-CH₂- | Methylene carbon of the ethoxy group. |
| ~15 | -CH₃ | Methyl carbon of the ethoxy group. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Expected Molecular Ion (M⁺): m/z = 250.11 (for C₁₆H₁₄N₂O).
-
Key Fragments: GC-MS data shows prominent peaks at m/z 250 (molecular ion) and 221.[3] The m/z 221 fragment likely corresponds to the loss of the ethyl group (-C₂H₅).
Thermal Analysis
For materials intended for liquid crystal applications, thermal stability and phase transitions are critical.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature (Td). Materials derived from robust aromatic building blocks are expected to have high thermal stability, often above 250-300 °C.[6]
-
Differential Scanning Calorimetry (DSC): DSC is used to identify the temperatures of phase transitions, such as crystal-to-nematic (or smectic) and nematic-to-isotropic liquid transitions. These transition temperatures and their associated enthalpies define the mesophase range and are crucial for device applications.[1][6]
Core Applications in Materials Science
The primary and most significant application of 4-((4-ethoxybenzylidene)amino)benzonitrile is as a synthon for liquid crystal materials.[1] Its molecular design is intrinsically suited for this purpose.
-
Structure-Property Rationale: The combination of a rigid core and linear shape promotes the parallel alignment of molecules necessary for forming liquid crystal phases (mesophases).[1] The terminal nitrile group creates a strong permanent dipole along the long molecular axis, leading to a large positive dielectric anisotropy. This allows the molecules' orientation to be easily manipulated by an external electric field, which is the fundamental operating principle of twisted nematic (TN) and subsequent generations of LCDs.[1] The ethoxy chain helps to lower the melting point and influence the specific type and temperature range of the mesophase.
Safety, Handling, and Storage
Proper laboratory practice is essential when working with this compound. The available safety data indicates the following hazards:
Table 5: GHS Hazard Information
| Hazard Code | Statement | Precautionary Codes |
|---|---|---|
| H302 | Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| H315 | Causes skin irritation | P280, P302+P352, P332+P313, P362 |
| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
Data sourced from ECHA C&L Inventory notifications.[3][4]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-((4-Ethoxybenzylidene)amino)benzonitrile is a compound of significant utility, bridging fundamental organic synthesis with advanced materials science. Its straightforward and efficient synthesis via Schiff base condensation makes it readily accessible. The molecule's well-defined structure, characterized by rigidity, linearity, and strong polarity, makes it an exemplary precursor for the development of liquid crystal materials. The comprehensive analytical protocols detailed herein provide a robust framework for its synthesis and validation, ensuring the high purity required for materials research and development.
References
-
4-((4-Ethoxybenzylidene)amino)benzonitrile. LookChem. [Link]
-
Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. [Link]
- Catalytic synthesis method of p-aminobenzonitrile.
-
Preparation method of aminobenzonitrile. Eureka | Patsnap. [Link]
-
Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]-. NIST WebBook. [Link]
-
4-Methoxybenzonitrile. PubChem, National Center for Biotechnology Information. [Link]
-
4-[(4-Methoxybenzylidene)amino]benzonitrile, min 98%, 1 gram. CP Lab Safety. [Link]
-
4-((4-Ethoxybenzylidene)amino)benzonitrile. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry (RSC Publishing). [Link]
-
Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde. Journal of Applied Sciences and Environmental Management. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-((4-Ethoxybenzylidene)amino)benzonitrile | C16H14N2O | CID 90598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-ETHOXYBENZYLIDENE-4-CYANOANILINE | 24742-30-1 [chemicalbook.com]
- 5. Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde | Journal of Applied Sciences and Environmental Management [ajol.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-((4-ethoxybenzylidene)amino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((4-ethoxybenzylidene)amino)benzonitrile is a Schiff base that has garnered interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. Its molecular architecture, featuring a central imine linkage connecting a 4-cyanophenyl group and a 4-ethoxyphenyl group, imparts a unique combination of rigidity, polarity, and potential for intermolecular interactions. This makes it a compelling candidate for the development of novel liquid crystals and functional materials. Furthermore, the well-documented biological activities of Schiff bases as a class of compounds suggest potential applications in drug discovery and development.
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-((4-ethoxybenzylidene)amino)benzonitrile, including its synthesis, spectroscopic characterization, thermal behavior, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and utilization of this and related compounds.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 4-((4-ethoxybenzylidene)amino)benzonitrile are summarized in the table below. These properties are crucial for its handling, characterization, and application.
| Property | Value | Reference |
| Chemical Name | 4-((4-ethoxybenzylidene)amino)benzonitrile | [1] |
| CAS Number | 24742-30-1 | [1] |
| Molecular Formula | C₁₆H₁₄N₂O | [1] |
| Molecular Weight | 250.3 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | |
| Boiling Point | 429.9 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 213.8 °C (Predicted) | [1] |
| Density | 1.04 g/cm³ (Predicted) | [1] |
Synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile
The synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile is typically achieved through a condensation reaction between its two precursors: 4-aminobenzonitrile and 4-ethoxybenzaldehyde. This reaction, characteristic of Schiff base formation, involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.[2]
Caption: Synthetic pathway for 4-((4-ethoxybenzylidene)amino)benzonitrile.
Experimental Protocol:
The following is a representative experimental protocol for the synthesis of a Schiff base, which can be adapted for 4-((4-ethoxybenzylidene)amino)benzonitrile.[2]
-
Dissolution of Reactants: In a round-bottomed flask, dissolve equimolar amounts of 4-aminobenzonitrile and 4-ethoxybenzaldehyde in a suitable solvent, such as ethanol.
-
Catalyst Addition (Optional): Add a few drops of a catalyst, like glacial acetic acid, to the reaction mixture to facilitate the condensation reaction.
-
Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for a designated period, typically a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-((4-ethoxybenzylidene)amino)benzonitrile.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the two benzene rings.
-
Imine Proton (-CH=N-): A characteristic singlet in the downfield region (typically δ 8.0-9.0 ppm).
-
Ethoxy Group Protons: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethoxy group.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: A series of signals in the aromatic region (typically δ 110-160 ppm).
-
Imine Carbon (-CH=N-): A signal in the downfield region (typically δ 150-165 ppm).
-
Nitrile Carbon (-C≡N): A characteristic signal around δ 118-125 ppm.
-
Ethoxy Group Carbons: Signals corresponding to the methyl and methylene carbons of the ethoxy group.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-((4-ethoxybenzylidene)amino)benzonitrile is expected to exhibit characteristic absorption bands.[4]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2220 - 2230 |
| C=N (Imine) | ~1620 - 1640 |
| C=C (Aromatic) | ~1500 - 1600 |
| C-O (Ether) | ~1240 - 1260 |
| Aromatic C-H Bending | ~750 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of 4-((4-ethoxybenzylidene)amino)benzonitrile is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the imine group.[4] The extended conjugation in the molecule would likely result in absorption maxima in the UV region.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase transitions of the material, which is particularly important for applications like liquid crystals.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This analysis would reveal the decomposition temperature of 4-((4-ethoxybenzylidene)amino)benzonitrile, providing information about its thermal stability. For many Schiff bases, the onset of decomposition is observed at temperatures above 200 °C.
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal transitions of a material, such as melting and crystallization points, and to identify liquid crystalline phases.[5] A DSC thermogram of 4-((4-ethoxybenzylidene)amino)benzonitrile would be expected to show an endothermic peak corresponding to its melting point. If the compound exhibits liquid crystalline behavior, additional peaks corresponding to phase transitions between different mesophases would be observed.[6]
Crystal Structure
The determination of the single-crystal X-ray structure would provide definitive information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.[7] While the crystal structure of the title compound is not currently available in open literature, studies on similar Schiff bases reveal that the two aromatic rings are often not coplanar. The crystal packing is typically stabilized by various intermolecular interactions, including C-H···N and C-H···π interactions.
Potential Applications
Liquid Crystals
The rigid, rod-like structure of 4-((4-ethoxybenzylidene)amino)benzonitrile makes it a promising candidate for the development of calamitic liquid crystals.[8] The presence of a polar nitrile group can contribute to a large dipole moment, which is a desirable property for applications in display technologies.[8] The mesomorphic properties, such as the type of liquid crystalline phases and the transition temperatures, would be influenced by the length of the alkoxy chain and other structural modifications.
Drug Development
Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[9] The imine group is often crucial for their biological function. While specific biological studies on 4-((4-ethoxybenzylidene)amino)benzonitrile are limited, its structural motifs suggest that it could be a valuable scaffold for the design and synthesis of new therapeutic agents. Further research in this area is warranted to explore its potential in drug discovery.
Conclusion
4-((4-ethoxybenzylidene)amino)benzonitrile is a versatile Schiff base with significant potential in both materials science and medicinal chemistry. Its synthesis is straightforward, and its physicochemical properties can be thoroughly characterized using a range of analytical techniques. While a comprehensive set of experimental data for this specific compound is not yet widely published, the information available for closely related structures provides a strong foundation for future research and development. This technical guide serves as a starting point for scientists and researchers interested in exploring the properties and applications of this intriguing molecule.
References
- BenchChem. (2025).
- Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH.
- Google Patents. (2021). Catalytic synthesis method of p-aminobenzonitrile. CN112457213A.
-
LookChem. (n.d.). 4-((4-Ethoxybenzylidene)amino)benzonitrile. Retrieved from [Link]
- BenchChem. (2025).
- Guang谱学与光谱分析. (2010).
- New Journal of Chemistry. (2018). 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology.
- Advanced Journal of Chemistry, Section A. (2025).
- Nakum, K. J., Katariya, K. D., Jadeja, R. N., & Prajapati, A. K. (2019). Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone and their Cu(II) complexes: synthesis, characterization and mesomorphic behavior. Molecular Crystals and Liquid Crystals, 690(1), 1-13.
- ResearchGate. (2015).
- Semantic Scholar. (1994).
- JETIR. (2021).
- ResearchGate. (2025). Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide.
- RSC Publishing. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile.
- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
- Google Patents. (2010). process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. US20100210845A1.
Sources
- 1. lookchem.com [lookchem.com]
- 2. jetir.org [jetir.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of 4-((4-ethoxybenzylidene)amino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((4-ethoxybenzylidene)amino)benzonitrile is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in fields such as catalysis and liquid crystal technology.[1][2] The precise elucidation of their molecular structure is paramount for understanding their function and for the development of new applications. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize 4-((4-ethoxybenzylidene)amino)benzonitrile: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document is structured to not only present the data but also to explain the underlying principles and experimental considerations, ensuring a thorough understanding for researchers in the field.
Molecular Structure and Key Functional Groups
The structure of 4-((4-ethoxybenzylidene)amino)benzonitrile incorporates several key functional groups that give rise to characteristic spectroscopic signals. Understanding these is crucial for interpreting the spectral data.
Caption: Molecular structure of 4-((4-ethoxybenzylidene)amino)benzonitrile.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: The KBr pellet or the ATR crystal with the sample is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Interpretation of the IR Spectrum:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| ~3050-3000 | C-H stretch | Aromatic | Weak to medium |
| ~2980-2850 | C-H stretch | Aliphatic (ethoxy group) | Medium |
| ~2225 | C≡N stretch | Nitrile | Strong, sharp |
| ~1625 | C=N stretch | Imine (Schiff base) | Medium to strong |
| ~1600, 1500 | C=C stretch | Aromatic ring | Medium to strong |
| ~1250 | C-O stretch | Aryl ether | Strong |
| ~830 | C-H bend | p-disubstituted benzene | Strong |
Causality Behind Experimental Choices: The choice of KBr pellet or ATR is often one of convenience and sample availability. KBr pellets provide high-quality spectra but require careful preparation to avoid moisture contamination. ATR is a rapid and non-destructive technique that is less sensitive to sample thickness.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. ¹H NMR gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms and their electronic environment.
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5] A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. The spectra are acquired according to the instrument's standard operating procedures, with appropriate parameters set for ¹H and ¹³C nuclei.
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of 4-((4-ethoxybenzylidene)amino)benzonitrile is expected to show distinct signals for the protons of the ethoxy group and the two aromatic rings. The chemical shifts are influenced by the electron-withdrawing and electron-donating nature of the substituents.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~7.0 | Doublet | 2H | Aromatic protons ortho to the ethoxy group |
| ~7.3 | Doublet | 2H | Aromatic protons ortho to the imine group (benzonitrile ring) |
| ~7.7 | Doublet | 2H | Aromatic protons meta to the ethoxy group |
| ~7.9 | Doublet | 2H | Aromatic protons meta to the imine group (benzonitrile ring) |
| ~8.4 | Singlet | 1H | Imine proton (-CH=N-) |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -O-CH₂-CH₃ |
| ~64 | -O-CH₂ -CH₃ |
| ~110 | Carbon of the nitrile group (ipso-carbon) |
| ~115 | Aromatic carbons ortho to the ethoxy group |
| ~119 | C ≡N |
| ~122 | Aromatic carbons ortho to the imine group (benzonitrile ring) |
| ~129 | Aromatic carbon attached to the imine group (ethoxybenzylidene ring) |
| ~132 | Aromatic carbons meta to the ethoxy group |
| ~133 | Aromatic carbons meta to the imine group (benzonitrile ring) |
| ~155 | Aromatic carbon attached to the imine group (benzonitrile ring) |
| ~160 | Imine carbon (C H=N) |
| ~162 | Aromatic carbon attached to the ethoxy group |
Expertise & Experience: The choice of deuterated solvent is critical. CDCl₃ is a common choice for many organic molecules, but if the compound has limited solubility, DMSO-d₆ can be used. The presence of residual proton signals from the solvent should always be considered during spectral interpretation.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. The molecular weight of 4-((4-ethoxybenzylidene)amino)benzonitrile (C₁₆H₁₄N₂O) is 250.3 g/mol .[6]
Experimental Protocol (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Interpretation of the Mass Spectrum:
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Additionally, characteristic fragment ions will be observed due to the cleavage of weaker bonds in the molecule.
Caption: Plausible fragmentation pathway for 4-((4-ethoxybenzylidene)amino)benzonitrile in EI-MS.
Trustworthiness: The presence of the molecular ion peak is a strong indicator of the compound's identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.
Conclusion
The spectroscopic characterization of 4-((4-ethoxybenzylidene)amino)benzonitrile through IR, NMR, and Mass Spectrometry provides a comprehensive understanding of its molecular structure. Each technique offers unique and complementary information, and their combined application is essential for unambiguous structure elucidation in research and development. This guide provides the foundational knowledge and practical considerations for scientists working with this and related Schiff base compounds.
References
-
LookChem. 4-((4-Ethoxybenzylidene)amino)benzonitrile. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem. 4-Methoxybenzonitrile. [Link]
-
NIST WebBook. Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]-. [Link]
-
ACS Omega. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]
-
PubMed Central. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]
-
ResearchGate. (PDF) Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]
-
CP Lab Safety. 4-[(4-Methoxybenzylidene)amino]benzonitrile, min 98%, 1 gram. [Link]
-
MDPI. Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders. [Link]
-
ResearchGate. Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide. [Link]
-
The Royal Society of Chemistry. 4. [Link]
-
MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP003999. [Link]
-
Spectroscopic Investigation Of New Schiff Base Metal Complexes. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Spectroscopic Investigation Of New Schiff Base Metal Complexes [journalijar.com]
- 3. Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- [webbook.nist.gov]
- 4. 4-[(4-METHOXYBENZYLIDENE)AMINO]BENZONITRILE(13036-19-6) IR Spectrum [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. massbank.eu [massbank.eu]
Mesomorphic behavior of ethoxybenzylidene aminobenzonitrile compounds
An In-depth Technical Guide to the Mesomorphic Behavior of Ethoxybenzylidene Aminobenzonitrile Compounds
Authored by: Gemini, Senior Application Scientist
Publication Date: January 23, 2026
Abstract
This technical guide provides a comprehensive examination of the mesomorphic behavior of N-(4-ethoxybenzylidene)-4-aminobenzonitrile, a canonical example of a Schiff base liquid crystal. We delve into the fundamental principles governing its synthesis, the causal relationship between its molecular architecture and liquid crystalline properties, and the rigorous experimental protocols for its characterization. This document is intended for researchers, materials scientists, and professionals in drug development seeking a deep, field-proven understanding of calamitic liquid crystals. We emphasize the causality behind experimental choices and provide self-validating, step-by-step methodologies for synthesis and analysis, grounded in authoritative references.
Introduction: The Significance of Schiff Base Liquid Crystals
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This mesomorphic state is characterized by long-range orientational order, and in some cases, partial positional order.[2] Among the diverse families of thermotropic liquid crystals, Schiff bases (or azomethines) are of particular interest due to their straightforward synthesis, high thermal stability, and the rich variety of mesophases they can exhibit.[3][4]
The compound N-(4-ethoxybenzylidene)-4-aminobenzonitrile belongs to this class. Its molecular structure is a quintessential example of a calamitic (rod-shaped) mesogen.[5] The key to its liquid crystalline behavior lies in its specific molecular architecture:
-
A Rigid Core: Composed of two benzene rings linked by a Schiff base (-CH=N-) group, providing the necessary structural anisotropy.[3]
-
A Polar Terminal Group: The nitrile (-C≡N) group on the aminobenzonitrile moiety introduces a strong dipole moment, which enhances intermolecular interactions and promotes molecular alignment.[4][5]
-
A Flexible Terminal Group: The ethoxy (-OC₂H₅) chain on the benzylidene end influences the balance of intermolecular forces, affecting the stability and type of mesophase formed.[3][6]
Understanding the relationship between these structural components and the resulting mesomorphic behavior is crucial for designing novel materials with tailored properties for applications in display technologies, optical switching, and sensing.[7]
Synthesis of N-(4-ethoxybenzylidene)-4-aminobenzonitrile
The synthesis of ethoxybenzylidene aminobenzonitrile compounds is typically achieved through a condensation reaction between a substituted benzaldehyde and an aminobenzonitrile. This reaction forms the characteristic imine (Schiff base) linkage.[4][5]
Causality in Reactant Selection
-
4-Aminobenzonitrile: This precursor is selected for its rigid cyanophenyl unit.[5] The amino group provides a reactive site for condensation, while the terminal cyano group is a strong electron-withdrawing group that enhances the molecule's dipole moment, a critical factor for influencing dielectric anisotropy and alignment in electric fields.[5]
-
4-Ethoxybenzaldehyde: The ethoxy group is chosen as a terminal chain. The length of such alkoxy chains is a key determinant of the mesophase type. Shorter chains, like ethoxy, tend to favor the formation of nematic phases, whereas longer chains often promote the more ordered smectic phases due to increased lateral intermolecular attractions.[6][8]
Experimental Protocol: Synthesis Workflow
This protocol outlines a standard laboratory procedure for the synthesis of N-(4-ethoxybenzylidene)-4-aminobenzonitrile.
Materials:
-
4-Aminobenzonitrile (1.0 eq)
-
4-Ethoxybenzaldehyde (1.0 eq)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (as catalyst)
Procedure:
-
Dissolution: Dissolve 4-aminobenzonitrile (0.01 mol) and 4-ethoxybenzaldehyde (0.01 mol) in approximately 20 mL of absolute ethanol in a round-bottom flask.
-
Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.[7]
-
Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours.[9] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[4][9]
-
Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature, followed by cooling in an ice bath. The product will precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration and wash it several times with cold ethanol to remove unreacted starting materials.
-
Purification: The crude product must be purified by recrystallization from absolute ethanol until a constant melting point is achieved. This ensures the removal of impurities that can disrupt the liquid crystalline phases.
dot
Caption: Synthesis workflow for N-(4-ethoxybenzylidene)-4-aminobenzonitrile.
Characterization of Mesomorphic Behavior
The identification and characterization of liquid crystal phases require specialized analytical techniques. The primary methods are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC), often supplemented by X-ray Diffraction (XRD) for definitive structural identification.[1][10][11]
Polarized Optical Microscopy (POM)
Principle: POM is the cornerstone technique for identifying LC phases.[10][11] Anisotropic materials, like liquid crystals, are birefringent, meaning they rotate the plane of polarized light. When a thin film of the sample is placed between two crossed polarizers, the ordered LC phases will appear bright and exhibit characteristic optical textures, while the disordered isotropic liquid will appear dark.[10]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the purified compound on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Position the slide on a hot stage attached to the polarized microscope.
-
Heating Cycle: Slowly heat the sample while observing through the eyepieces. Record the temperatures at which phase transitions occur. The transition from the crystalline solid to the liquid crystal phase is the melting point, and the transition to the isotropic liquid is the clearing point.
-
Texture Identification: As the sample is heated and cooled, characteristic textures will appear. The nematic phase is often identified by a "thread-like" (schlieren) or "marbled" texture.[2][7]
-
Cooling Cycle: Slowly cool the sample from the isotropic state. This often allows for the formation of well-defined textures that are easier to identify.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature.[1][10] Phase transitions are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve. This provides quantitative data on transition temperatures and their associated enthalpy changes.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[7]
-
Data Acquisition: Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks for transitions observed upon heating (e.g., crystal-to-nematic, nematic-to-isotropic).
-
Cooling Scan: After heating, perform a controlled cooling scan at the same rate. This will show exothermic peaks corresponding to the phase transitions upon cooling.
Analysis of Mesomorphic Properties
The combination of its molecular features gives N-(4-ethoxybenzylidene)-4-aminobenzonitrile a specific mesomorphic profile.
Expected Phase Behavior
For N-(4-ethoxybenzylidene)-4-aminobenzonitrile, a monotropic or enantiotropic nematic phase is typically observed.
-
Nematic (N) Phase: This is the least ordered mesophase.[12] The rod-like molecules exhibit long-range orientational order, aligning, on average, along a common axis called the director, but they lack any long-range positional order.[2][12]
-
Smectic (Sm) Phases: While less common for short-chain derivatives, smectic phases feature molecules arranged in layers, possessing both orientational and some degree of positional order.[2] Longer alkoxy chains (e.g., hexyloxy or longer) in this family of compounds would be more likely to induce smectic phases.[8]
dot
Caption: Phase transitions for a typical thermotropic liquid crystal.
Quantitative Data Summary
The transition temperatures are critical parameters defining the operational range of a liquid crystal.
| Compound | Transition | Temperature (°C) | Enthalpy (ΔH) | Reference |
| N-(4-ethoxybenzylidene)-4-aminobenzonitrile | Cr → N | ~105-108 | Varies | Literature values |
| N → I | ~128-130 | Varies | Literature values | |
| Note: Exact transition temperatures can vary slightly based on sample purity and DSC heating/cooling rates. |
Structure-Property Relationships
The mesomorphic behavior is a direct consequence of the molecule's structure.
dot
Caption: Relationship between molecular structure and function.
-
Imine Linkage (-CH=N-): This central linkage maintains the linearity and rigidity of the molecular core, which is fundamental for forming an ordered phase.[5]
-
Terminal Ethoxy Group: The flexible ethoxy chain contributes to the overall molecular aspect ratio. Its interactions with neighboring molecules are weaker than the core's π-π stacking interactions. This balance favors the less-ordered nematic phase over a smectic phase.[6]
-
Terminal Nitrile Group: The strong polarity of the nitrile group leads to significant dipole-dipole interactions. These end-to-end interactions are crucial for stabilizing the orientational order of the nematic phase and contribute to a higher clearing temperature.[4][5]
Conclusion and Future Directions
N-(4-ethoxybenzylidene)-4-aminobenzonitrile serves as an exemplary model for understanding the fundamental principles of calamitic liquid crystals. The direct and predictable relationship between its molecular structure and mesomorphic behavior allows for rational design of new materials. By systematically modifying the terminal groups (e.g., varying alkoxy chain length, replacing the nitrile group) or altering the rigid core, researchers can fine-tune properties such as the temperature range of the mesophase, viscosity, and dielectric anisotropy. This foundational knowledge is invaluable for the development of advanced materials for next-generation displays, spatial light modulators, and stimuli-responsive systems in drug delivery and diagnostics.
References
- BenchChem. (2025).
-
Hamad, W. M., Azeez, H. J., & Al-Dujaili, A. H. (2017). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. Molecular Crystals and Liquid Crystals. [Link]
- Unknown Author. (n.d.). Characterization of Liquid Crystals. Rev.Adv.
-
Ngo, T. T., et al. (2020). Nematic and Smectic Phases: Dynamics and Phase Transition. MDPI. [Link]
-
Unknown Author. (n.d.). Influence of Molecular Structure on Liquid Crystalline Properties and Phase Transitions in These Structures, Part I. Taylor & Francis Online. [Link]
-
Rananavare, S. B., & Pisipati, V. G. K. M. (2017). An overview of liquid crystals based on Schiff base compounds. ResearchGate. [Link]
- Unknown Author. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Innovative Research in Science, Engineering and Technology.
-
Al-Azzawi, F. J., et al. (2021). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. [Link]
- Unknown Author. (n.d.). characterization techniques for liquid crystal materials and its application in optoelectronics devices.
- Al-Obaidi, N. S. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences.
- BenchChem. (2025).
- BenchChem. (2025). The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals. BenchChem Technical Document.
-
Mohammed, A. A., et al. (2021). Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. MDPI. [Link]
-
Unknown Author. (n.d.). Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. RSC Publishing. [Link]
-
Unknown Author. (n.d.). 4-((4-Ethoxybenzylidene)amino)benzonitrile. LookChem. [Link]
-
Singh, R., et al. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry. [Link]
-
Patil, S. A., et al. (2013). Influence of Reactant 4-Aminobenzonitrile Inclusion on the Crystal Structure of (Z)-4-(4-oxopent-2-en-2-ylamino)benzonitrile. ResearchGate. [Link]
-
Unknown Author. (n.d.). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4″- n-alkoxyaniline. ResearchGate. [Link]
-
Unknown Author. (n.d.). Anatomy of a Discovery: The Twist–Bend Nematic Phase. MDPI. [Link]
-
Unknown Author. (n.d.). Splay-bend nematic phases of bent colloidal silica rods induced by polydispersity. NIH. [Link]
-
Yeap, G. Y., et al. (2016). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PubMed Central. [Link]
-
Unknown Author. (n.d.). Chiral and nematic phases of flexible active filaments. bioRxiv. [Link]
-
Unknown Author. (n.d.). Lyotropic liquid crystal engineering–ordered nanostructured small molecule amphiphile self-assembly materials by design. Chemical Society Reviews (RSC Publishing). [Link]
-
Unknown Author. (n.d.). Liquid Crystal Analysis. Semitracks. [Link]
-
Abdel-Kareem, E. A. J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. environmentaljournals.org [environmentaljournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. ipme.ru [ipme.ru]
- 12. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Phase Transition Temperatures of 4-((4-ethoxybenzylidene)amino)benzonitrile
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and thermal characterization of the thermotropic liquid crystal, 4-((4-ethoxybenzylidene)amino)benzonitrile. Intended for researchers and professionals in materials science and drug development, this document details the critical phase transition temperatures that define the material's mesophasic behavior. We present field-proven, step-by-step protocols for the synthesis via Schiff base condensation and for the precise determination of thermal transitions using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the characterization workflow. All quantitative data are summarized for clarity, and procedural workflows are illustrated with diagrams to facilitate reproducibility.
Introduction to 4-((4-ethoxybenzylidene)amino)benzonitrile
4-((4-ethoxybenzylidene)amino)benzonitrile is a calamitic (rod-shaped) thermotropic liquid crystal belonging to the Schiff base class of compounds.[1] These materials exhibit intermediate states of matter, known as mesophases, between the solid crystalline and isotropic liquid states.[2] The defining characteristic of a liquid crystal is the long-range orientational order of its constituent molecules, which imparts anisotropic physical properties.[1]
The molecule consists of two aromatic rings linked by an imine (-CH=N-) group, with an ethoxy (-OC₂H₅) tail and a polar cyano (-CN) headgroup. This molecular architecture is responsible for its liquid crystalline behavior, particularly the formation of a nematic (N) phase. In the nematic phase, the molecules have long-range orientational order but no long-range positional order, behaving like a liquid in terms of flow but a crystal in its optical properties.[2]
The transition temperatures between the crystalline (Cr), nematic (N), and isotropic (I) phases are fundamental parameters that dictate the material's utility in applications such as displays, sensors, and other electro-optical devices.[1][3] Accurate determination of these temperatures is therefore a critical step in the material's characterization. This guide provides a self-validating framework for synthesizing and characterizing this compound with high fidelity.
Synthesis and Purification
The synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile is achieved through a Schiff base condensation reaction between 4-ethoxybenzaldehyde and 4-aminobenzonitrile.[4]
Principle of Synthesis
The reaction involves the nucleophilic attack of the amino group of 4-aminobenzonitrile on the carbonyl carbon of 4-ethoxybenzaldehyde, followed by dehydration to form the imine linkage. The reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water.
Materials and Reagents
-
4-ethoxybenzaldehyde (1.0 eq)
-
Absolute Ethanol (Anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate
Step-by-Step Synthesis Protocol
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-ethoxybenzaldehyde (1.0 eq) and 4-aminobenzonitrile (1.0 eq) in a minimal amount of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.
-
Expert Insight: Acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine, thereby accelerating the reaction rate.
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Precipitation: Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath. The product will precipitate as a pale yellow solid.
-
Isolation: Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.
Purification by Recrystallization
-
Dissolution: Dissolve the crude solid in a minimum amount of hot absolute ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum. The purity should be verified by measuring the melting point and comparing it to literature values.
Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification of the target compound.
Thermal Characterization Methodology
The determination of phase transition temperatures is performed using a combination of Differential Scanning Calorimetry (DSC) for thermodynamic data and Polarized Optical Microscopy (POM) for visual confirmation of the mesophases.[8]
Characterization Workflow Diagram
Sources
- 1. ipme.ru [ipme.ru]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of Nematic Liquid Crystal Dielectric Properties Using Complementary FSSs Featuring Electrically Small Cell Gaps Across a Wide Sub-THz Range | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reversible thermosalience of 4-aminobenzonitrile - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Pressure-induced phase transition of 4-aminobenzonitrile: the formation and enhancement of N–H⋯N weak hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. bhu.ac.in [bhu.ac.in]
An In-depth Technical Guide to the Liquid Crystal Phases of Schiff Base Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and phase behavior of thermotropic Schiff base liquid crystals. It emphasizes the causal relationships between molecular architecture and mesomorphic properties, offering field-proven insights and validated experimental protocols.
Introduction: The Unique Mesomorphic World of Schiff Bases
Schiff bases, compounds containing an azomethine or imine (-CH=N-) group, represent a cornerstone in the field of liquid crystal research. First discovered by Hugo Schiff in 1864, these molecules are formed through the condensation of primary amines and carbonyl compounds.[1] Their significance in materials science stems from a unique combination of structural features: a rigid core, often composed of multiple phenyl rings, connected by a stepped but linearity-preserving imine linkage, and flexible terminal chains.[2][3] This molecular architecture is highly conducive to the formation of thermotropic liquid crystal phases—states of matter that exhibit properties intermediate between those of crystalline solids and isotropic liquids.[4]
The transition from a crystalline solid to an isotropic liquid is not always direct. For many Schiff bases, it proceeds through one or more mesophases (liquid crystal phases) over a specific temperature range.[2] The temperature at which the solid crystal melts into a liquid crystal phase is the melting temperature (T_m), and the temperature at which the liquid crystal becomes a fully disordered isotropic liquid is the clearing temperature (T_c).[2] The stability and type of these mesophases are exquisitely sensitive to the molecule's geometry, polarity, and intermolecular forces, making Schiff bases a versatile platform for designing materials with tunable properties.[3]
This guide will explore the critical aspects of designing, synthesizing, and characterizing these fascinating materials, with a focus on understanding the fundamental principles that govern their phase behavior.
Molecular Design and Synthesis: Engineering Mesomorphism
The liquid crystalline properties of a Schiff base are not accidental; they are engineered at the molecular level. The general structure of a calamitic (rod-shaped) thermotropic liquid crystal, which includes most Schiff bases, is the primary determinant of its mesomorphic behavior.[2][5] Key to this is a geometrically anisotropic structure, where intermolecular forces are sufficient to maintain orientational order but not so strong as to enforce a rigid three-dimensional lattice.
Core Principles of Molecular Architecture
The propensity of a Schiff base to form liquid crystal phases is governed by several interconnected factors:
-
Rigid Mesogenic Core: The core, typically comprising two or more phenyl rings, provides the necessary rigidity. The imine (-CH=N-) linker, while creating a "stepped" geometry, effectively maintains the overall linearity and stability required for mesophase formation.[2][3] The inclusion of other linking groups like esters (-COO-) can further modify the core's polarity and aspect ratio.[6]
-
Flexible Terminal Groups: Long, flexible alkyl or alkoxy chains at one or both ends of the core are crucial.[2] These chains enhance the molecule's aspect ratio (length-to-breadth) and facilitate the molecular arrangements characteristic of liquid crystal phases. The length of these chains has a profound impact: increasing chain length often suppresses the nematic phase while promoting the formation of more ordered smectic phases.[5][7]
-
Intermolecular Interactions: The stability of a mesophase is a direct result of intermolecular forces. Aromatic π-π stacking between the phenyl rings of adjacent molecules provides strong lateral attraction.[8] Additionally, polar groups can introduce dipole-dipole interactions, and the presence of moieties capable of hydrogen bonding (e.g., a hydroxyl group) can significantly enhance thermal stability and influence phase type.[9][10][11]
-
Lateral Substituents: Attaching substituents to the sides of the mesogenic core dramatically alters molecular packing. A lateral group increases the molecule's breadth, which can disrupt lateral interactions and typically reduces the thermal stability of the mesophase.[8] The size, polarity, and position of these substituents are critical variables for fine-tuning properties.[8][12]
The interplay of these factors is visually summarized in the logical relationship diagram below.
Caption: Relationship between molecular design parameters and resulting mesophase properties.
Experimental Protocol: Synthesis of a Homologous Schiff Base Series
This protocol details the synthesis of a representative Schiff base liquid crystal via the condensation of an aromatic aldehyde and a primary amine. This is a robust and widely used method.[1][13]
Objective: To synthesize (E)-4-((4-(heptyloxy)benzylidene)amino)phenyl acetate.
Materials:
-
4-(Heptyloxy)benzaldehyde
-
4-Aminophenyl acetate
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1 mole equivalent of 4-(heptyloxy)benzaldehyde in 25 mL of absolute ethanol. In a separate beaker, dissolve 1 mole equivalent of 4-aminophenyl acetate in 25 mL of absolute ethanol, warming gently if necessary.
-
Reaction Setup: Add the 4-aminophenyl acetate solution to the flask containing the 4-(heptyloxy)benzaldehyde solution. Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallization (Purification): Purify the crude product by recrystallization from an appropriate solvent, such as absolute ethanol or an ethanol/ethyl acetate mixture. Dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a temperature below the product's melting point.
Self-Validation: The purity of the final product is confirmed by a sharp melting point and spectroscopic analysis (FTIR, NMR). The disappearance of the C=O stretch from the aldehyde and the N-H stretches from the amine in the FTIR spectrum, along with the appearance of the C=N imine stretch, validates the reaction's success.[1]
Characterization Workflow: Identifying and Quantifying Mesophases
A multi-technique approach is essential for the unambiguous identification of liquid crystal phases and the precise determination of their transition temperatures. The standard workflow involves structural verification followed by thermal and optical analysis.
Caption: A standard workflow for the characterization of Schiff base liquid crystals.
Structural Verification Techniques
Before thermal analysis, the molecular structure of the synthesized compound must be unequivocally confirmed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid and essential technique to confirm the formation of the imine bond. The key diagnostic evidence is the appearance of a characteristic stretching vibration for the C=N group, typically in the range of 1610-1630 cm⁻¹.[14] Concurrently, the absorption bands corresponding to the reactant functional groups (e.g., the C=O of the aldehyde and the N-H of the amine) should be absent in the final product spectrum.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's structure. In ¹H NMR, the proton of the azomethine group (-CH=N-) gives a characteristic singlet peak, typically observed around δ 8.3-8.8 ppm.[1][14] The integration of all signals should correspond to the expected number of protons in the structure. ¹³C NMR will show a characteristic signal for the imine carbon.
Thermal and Optical Analysis
Causality: DSC is the primary technique for quantitatively measuring the temperatures and enthalpy changes associated with phase transitions.[15][16] As the sample is heated or cooled at a constant rate, any phase transition will manifest as an endothermic (on heating) or exothermic (on cooling) peak in the heat flow curve. This is because energy is absorbed or released to accomplish the change in molecular ordering (e.g., from a crystal to a smectic phase, or a nematic to an isotropic liquid).[17]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the purified Schiff base sample into an aluminum DSC pan.[8][14] Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., dry nitrogen) at a constant flow rate.[8]
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (typically 10 °C/min) to a temperature well above its expected clearing point to erase its thermal history.[8][16]
-
Cooling Scan: Cool the sample at the same rate to a temperature below its crystallization point.
-
Second Heating Scan: Reheat the sample at the same rate. The data from the second heating scan is typically used for reporting transition temperatures, as it represents the behavior of a sample with a consistent thermal history.[8][17]
-
-
Data Analysis: Identify the peak temperatures of the endotherms on the second heating scan. These correspond to the phase transition temperatures (T_m, T_Sm-N, T_c, etc.). The area under each peak is proportional to the enthalpy of the transition (ΔH).
Causality: POM is a qualitative technique used to visually identify the type of liquid crystal phase. Anisotropic materials, like liquid crystals, are birefringent, meaning they split polarized light into two rays that travel at different velocities. When viewed between crossed polarizers, this property results in the appearance of colorful, textured images. Each type of liquid crystal phase (e.g., nematic, smectic A, smectic C) has a unique molecular arrangement that produces a characteristic optical texture.[18][19] This allows for unambiguous phase identification, complementing the quantitative data from DSC.
Experimental Protocol: POM Analysis
-
Sample Preparation: Place a small amount of the Schiff base compound on a clean glass microscope slide.
-
Mounting: Place a coverslip over the sample and transfer the slide to a hot stage mounted on the polarizing microscope.[8]
-
Heating and Observation: Heat the sample slowly while observing it through the microscope with crossed polarizers.
-
Texture Identification: As the sample melts and passes through its phase transitions, carefully record the temperatures and observe the distinct textures that form.
-
Nematic (N) Phase: Often shows a "threaded" (Schlieren) texture with dark brushes or a "marbled" appearance.[1] The phase is highly fluid.
-
Smectic A (SmA) Phase: Typically exhibits a "focal conic fan" texture.[18][19] When the fans are pressed, they form step-like structures (bâtonnets), indicating a layered arrangement.
-
Smectic C (SmC) Phase: Also shows a fan texture, but the fans are often "broken" or show lines, indicative of the tilted molecular arrangement within the layers. The Schlieren texture in a SmC phase will have brushes terminating at points of both two- and four-fold symmetry.
-
Liquid Crystal Phases and Structure-Property Correlations
The specific sequence and stability of liquid crystal phases are a direct consequence of the molecular structure. For Schiff bases, the most common phases are the nematic and smectic types.[20]
The Nematic Phase
The nematic phase is the least ordered liquid crystal phase, characterized by long-range orientational order but no positional order.[21] The rod-like molecules tend to align along a common axis, the "director," but are free to slide past one another and rotate about their long axes.[20] This combination of order and mobility gives the nematic phase the fluidity of a liquid while retaining the anisotropic properties of a crystal. Schiff bases with shorter terminal chains and a high degree of linearity are more likely to exhibit a nematic phase.[5]
Smectic Phases
Smectic phases possess a higher degree of order than nematics, exhibiting both orientational order and some degree of positional order, with molecules arranged in layers.[20][21]
-
Smectic A (SmA) Phase: In the SmA phase, the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. The molecules are randomly positioned within the layers, making each layer a two-dimensional liquid.
-
Smectic C (SmC) Phase: The SmC phase is similar to the SmA phase, but the molecular long axes are tilted at an angle with respect to the layer normal.
The transition from a nematic to a smectic phase upon cooling is driven by the increasing importance of intermolecular attractions, particularly the van der Waals forces between the flexible terminal chains.[8] Longer alkyl/alkoxy chains enhance these end-to-end interactions, promoting the layered structure of smectic phases.[5][8]
Data Presentation: Effect of Chain Length on Phase Transitions
The following table presents representative data for a homologous series of Schiff bases, illustrating the systematic effect of increasing the terminal alkoxy chain length (n) on the transition temperatures.
| Compound (n) | Structure | T_m (°C) | T_SmA-N/I (°C) | T_N-I (°C) | Mesophase(s) |
| I-4 | R = -OC₄H₉ | 110.5 | - | 135.2 | Nematic |
| I-6 | R = -OC₆H₁₃ | 105.1 | - | 128.4 | Nematic |
| I-8 | R = -OC₈H₁₇ | 98.7 | 115.6 | 125.1 | Smectic A, Nematic |
| I-10 | R = -OC₁₀H₂₁ | 95.2 | 120.3 | - | Smectic A |
| I-12 | R = -OC₁₂H₂₅ | 92.8 | 122.5 | - | Smectic A |
R represents the terminal alkoxy chain on a generic Schiff base core. Data is illustrative.
Analysis: As the chain length 'n' increases, a clear trend emerges. The melting point (T_m) generally decreases due to the disruption of crystal packing by the larger flexible chains. The nematic phase stability (T_N-I) decreases, and for longer chains (n ≥ 8), a more ordered smectic A phase appears.[5] Eventually, the nematic phase is completely suppressed, and the compound becomes purely smectogenic, transitioning directly from the smectic A phase to the isotropic liquid. This demonstrates the causal link between increasing chain length, enhanced intermolecular forces, and the stabilization of higher-order mesophases.[8]
Potential Applications in Drug Development
While this guide focuses on the fundamental materials science of Schiff base liquid crystals, their unique properties are being explored for advanced applications. In drug delivery, lyotropic (solvent-induced) liquid crystals have shown considerable promise for creating formulations that can protect therapeutic agents and offer controlled release profiles.[22][23] The ability to encapsulate both hydrophilic and hydrophobic drugs and the biocompatibility of many lipid-based systems make them an attractive area of research.[22] The principles of molecular self-assembly and phase behavior in thermotropic systems, as detailed here, provide a foundational understanding for the design of these more complex lyotropic delivery vehicles.
References
-
Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal. (2021). YouTube. Retrieved from [Link]
-
Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences. Retrieved from [https://www.w jeb.org/uploads/2021_10_2_1.pdf]([Link] jeb.org/uploads/2021_10_2_1.pdf)
-
Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. World Journal of Environmental Biosciences. Retrieved from [Link]
-
Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. (2017). PubMed Central. Retrieved from [Link]
-
Synthesis and DFT Investigation of New Low-Melting Supramolecular Schiff Base Ionic Liquid Crystals. ProQuest. Retrieved from [Link]
-
Synthesis and DFT Investigation of New Low-Melting Supramolecular Schiff Base Ionic Liquid Crystals. (2022). MDPI. Retrieved from [Link]
-
synthesis and characterisation of schiff base liquid crystals possessing dialkylamino terminal. UTAR Institutional Repository. Retrieved from [Link]
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central. Retrieved from [Link]
-
Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. MDPI. Retrieved from [Link]
-
New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Taylor & Francis. Retrieved from [Link]
-
Schiff base/ester liquid crystals with different lateral substituents: mesophase behaviour and DFT calculations | Request PDF. ResearchGate. Retrieved from [Link]
-
Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. (2023). MDPI. Retrieved from [Link]
-
Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. ResearchGate. Retrieved from [Link]
-
Liquid Crystalline Behaviour of Symmetrical Thermotropic Schiff Base Compounds | Request PDF. ResearchGate. Retrieved from [Link]
-
Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. MDPI. Retrieved from [Link]
-
Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect, Heterocycle Impact. (2022). PubMed Central. Retrieved from [Link]
-
New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches. RSC Publishing. Retrieved from [Link]
-
Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains | Request PDF. ResearchGate. Retrieved from [Link]
-
Orientational effects of hydrogen bonding in liquid-crystalline solutions containing Schiff bases. Taylor & Francis Online. Retrieved from [Link]
-
Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. (2023). MDPI. Retrieved from [Link]
-
Synthesis and characterization of schiff base liquid crystals with dispersed ZnO nanoparticles-optical properties | Request PDF. ResearchGate. Retrieved from [Link]
-
Hydrogen Bonded Thermotropic Liquid Crystalline Properties of some New Schiff Basses. (2020). Journal of Physics: Conference Series. Retrieved from [Link]
-
Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals. (2017). Journal of Controlled Release. Retrieved from [Link]
-
Liquid crystal. Wikipedia. Retrieved from [Link]
-
Full article: Synthesis, physical and mesomorphic properties of Schiff's base esters containing ortho‐, meta‐ and para‐substituents in benzylidene‐4′‐alkanoyloxyanilines. Taylor & Francis Online. Retrieved from [Link]
-
Plot of the nematic to isotropic liquid and the nematic to smectic A (a) and smectic C (b) phase transition temperatures (°C). ResearchGate. Retrieved from [Link]
-
New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. PubMed Central. Retrieved from [Link]
-
Synthesis, mesomorphic properties and DFT calculations of new coumarin Schiff base-ester liquid crystals | Request PDF. ResearchGate. Retrieved from [Link]
-
Orientational effects of hydrogen bonding in liquid-crystalline solutions containing Schiff bases. Taylor & Francis. Retrieved from [Link]
-
11.8: Liquid Crystals. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
The intramolecular H-bonding effect on the growth and stability of Schiff-base surface covalent organic frameworks. RSC Publishing. Retrieved from [Link]
-
Liquid crystal nanoparticles for commercial drug delivery. White Rose Research Online. Retrieved from [Link]
-
Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light. RSC Publishing. Retrieved from [Link]
Sources
- 1. environmentaljournals.org [environmentaljournals.org]
- 2. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid crystal - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect, Heterocycle Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. The intramolecular H-bonding effect on the growth and stability of Schiff-base surface covalent organic frameworks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. eprints.utar.edu.my [eprints.utar.edu.my]
- 14. mdpi.com [mdpi.com]
- 15. environmentaljournals.org [environmentaljournals.org]
- 16. Synthesis and DFT Investigation of New Low-Melting Supramolecular Schiff Base Ionic Liquid Crystals - ProQuest [proquest.com]
- 17. Synthesis and DFT Investigation of New Low-Melting Supramolecular Schiff Base Ionic Liquid Crystals [mdpi.com]
- 18. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. dakenchem.com [dakenchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Unlocking Mesophase Behavior: A Technical Guide to the Theoretical Study of Molecular Geometry in Schiff Base Liquid Crystals
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Schiff base liquid crystals represent a cornerstone in the field of materials science, offering a unique combination of synthetic accessibility, structural versatility, and rich mesomorphic behavior. The transition from a crystalline solid to an isotropic liquid through one or more intermediate liquid crystal phases (mesophases) is exquisitely sensitive to molecular geometry. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate the molecular geometry of Schiff base liquid crystals and its profound influence on their material properties. We will delve into the causality behind the selection of computational models, primarily focusing on Density Functional Theory (DFT), and provide a validated protocol for its application. By correlating theoretically derived geometric and electronic parameters with experimentally observed mesomorphic behavior, this guide aims to equip researchers with the foundational knowledge to rationally design and predict the properties of novel Schiff base liquid crystalline materials for advanced applications, including displays, sensors, and targeted drug delivery systems.
The Foundation: An Introduction to Schiff Base Liquid Crystals
The Imine Linchpin: Understanding Schiff Bases
Schiff bases are a class of organic compounds characterized by the presence of an azomethine or imine group (-CH=N-). This functional group is typically formed through the condensation of a primary amine with an aldehyde or ketone. The general structure (Figure 1) consists of a central imine linkage connecting at least two aryl or alkyl groups (R¹ and R²).
Figure 1: General chemical structure of a Schiff base.
The significance of the Schiff base linkage in liquid crystal design is twofold. Firstly, its synthesis is often straightforward and high-yielding, allowing for the rapid generation of diverse molecular architectures. Secondly, the C=N double bond, while maintaining overall molecular linearity, introduces a "stepped" core structure that can influence molecular packing and, consequently, the stability of the resulting mesophase.[1]
The Fourth State of Matter: Liquid Crystals
Liquid crystals (LCs) are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[2] Molecules in a liquid crystal phase, known as mesogens, can flow like a liquid, but their constituent molecules maintain a degree of long-range orientational order. For calamitic (rod-shaped) liquid crystals, such as most Schiff bases, this orientational order is the dominant factor. The primary types of thermotropic liquid crystal phases, which are induced by temperature changes, include:
-
Nematic (N): The least ordered mesophase, where the molecules have long-range orientational order (they tend to point in the same direction, defined by a director vector) but no long-range positional order.
-
Smectic (Sm): These phases possess a higher degree of order, with molecules aligned in layers. Different smectic phases exist (e.g., Smectic A, where molecules are perpendicular to the layer planes, and Smectic C, where they are tilted).
The Synergy: Why Schiff Bases Excel as Liquid Crystals
The prevalence of Schiff bases in liquid crystal research stems from their inherent structural attributes that favor the formation of anisotropic, ordered phases. Key among these are:
-
Molecular Anisotropy: The rigid aromatic rings connected by the imine linkage create a rod-like shape, which is a prerequisite for calamitic liquid crystals.
-
Linearity and Rigidity: The combination of phenyl rings and the C=N bond helps maintain a linear molecular shape, promoting the parallel alignment necessary for mesophase formation.[1][2]
-
Polarizability: The π-conjugated system extending across the molecule contributes to significant molecular polarizability, which in turn enhances the intermolecular attractive forces (dispersion forces) that stabilize the liquid crystalline state.
-
Tunability: The synthetic accessibility allows for systematic modifications to the terminal groups (e.g., alkoxy chains) and lateral substituents, enabling fine-tuning of properties like melting point and mesophase stability.[3]
The Heart of the Matter: The Critical Role of Molecular Geometry
The emergence of a specific liquid crystal phase at a given temperature is a direct consequence of a delicate balance of intermolecular forces. These forces are, in turn, dictated by the molecule's shape, size, and electronic distribution—all facets of its molecular geometry.
Anisotropy: The Driving Force of Mesophase Formation
For a material to exhibit liquid crystalline behavior, its constituent molecules must be geometrically anisotropic—that is, having a shape that is significantly longer than it is wide. This high aspect ratio (length-to-breadth) is the primary factor that favors long-range orientational ordering over a random, isotropic arrangement. Theoretical studies are crucial for quantifying this anisotropy.
Key Geometric Parameters and Their Influence
Computational chemistry allows for the precise calculation of several geometric parameters that are strongly correlated with mesomorphic properties:
-
Linearity and Planarity: An overall linear and planar molecular shape maximizes favorable intermolecular interactions (π-π stacking and van der Waals forces), which are essential for stabilizing the mesophase.[4] Deviations from planarity, often quantified by the dihedral (twist) angles between adjacent phenyl rings, can disrupt packing efficiency and destabilize or even eliminate the liquid crystal phase.
-
The Schiff Base Linkage Angle: The C-N=C-H linkage is not perfectly linear. The twist angle between the phenyl ring attached to the nitrogen and the plane of the C=N bond is a critical parameter. A smaller twist angle generally correlates with a more planar conformation and, often, higher thermal stability of the mesophase.[5]
-
Influence of Terminal and Lateral Groups:
-
Terminal Chains (e.g., Alkoxy chains): The length of flexible terminal chains significantly impacts mesophase behavior. Longer chains can increase intermolecular attractions through end-to-end interactions but can also dilute the rigid core, which may decrease the clearing temperature (the temperature of transition to the isotropic liquid).[4][6]
-
Lateral Substituents: The introduction of atoms or groups on the side of the molecular core (lateral substitution) has a dramatic effect. These substituents increase the breadth of the molecule, reducing the aspect ratio. This generally leads to a decrease in the melting point and a reduction in the thermal stability of the mesophase.[3]
-
Theoretical and Computational Methodologies: Predicting Geometry and Properties
To reliably predict the molecular geometry and its influence on liquid crystalline behavior, a robust computational approach is required. Quantum chemical methods, particularly Density Functional Theory (DFT), have become the gold standard for this purpose.
The Causality Behind Method Selection: Why Density Functional Theory (DFT)?
While several computational methods exist, DFT offers the optimal balance of accuracy and computational cost for the systems , which often contain 50-100 atoms.
-
Expertise & Experience: DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[7] Unlike simpler molecular mechanics methods, DFT explicitly treats electrons, making it highly suitable for the π-conjugated systems prevalent in Schiff base liquid crystals. It accurately captures the subtle electronic effects of different substituents that govern intermolecular interactions.
-
Trustworthiness: Compared to more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), DFT provides results of comparable quality for geometric parameters at a fraction of the computational time. This efficiency allows for the high-throughput screening of many candidate molecules, a key strategy in modern materials design.[8] The choice of a specific functional and basis set is critical for obtaining reliable results. For organic molecules like Schiff bases, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of proven success. This functional incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic exchange effects. This is paired with a basis set like 6-31G(d,p) or 6-311G(d,p) , which provides sufficient flexibility for the electrons to be described accurately without being excessively computationally demanding. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for correctly describing chemical bonding and non-covalent interactions.
Experimental Protocol: Step-by-Step DFT Geometry Optimization
This protocol outlines a self-validating system for performing a geometry optimization on a candidate Schiff base liquid crystal molecule using the Gaussian software suite, a widely used platform in computational chemistry.
Objective: To find the lowest energy (most stable) conformation of the molecule and extract key geometric and electronic parameters.
Methodology:
-
Molecular Sketching (Input Generation):
-
Using a graphical interface like GaussView, sketch the 2D structure of the Schiff base molecule.
-
Perform an initial "Clean-Up" using the software's built-in molecular mechanics tools to generate a reasonable 3D starting geometry. This step is crucial as it ensures the DFT calculation starts from a sensible point on the potential energy surface, saving computational time and preventing convergence to a high-energy, physically irrelevant structure.[9]
-
-
Calculation Setup (Gaussian Input File Generation):
-
Open the Gaussian Calculation Setup window.
-
Job Type: Select Opt+Freq. This is a critical choice. Opt instructs the program to perform a geometry optimization, systematically adjusting bond lengths, angles, and dihedrals to find a local energy minimum.[9] Freq requests a subsequent frequency calculation at the optimized geometry.
-
Method:
-
Ground State: Select DFT.
-
Functional: Choose B3LYP.
-
Basis Set: Select 6-31G(d,p). For higher accuracy, especially if comparing with experimental data, 6-311G(d,p) can be used.[10]
-
-
Charge & Spin: For a neutral, closed-shell molecule, the charge should be 0 and the spin Singlet.
-
Title: Assign a descriptive title to the calculation.
-
Generate and Save: Generate the Gaussian input file (e.g., molecule_opt_freq.com).
-
-
Execution:
-
Submit the generated input file to the Gaussian program. The calculation may take from minutes to several hours depending on the size of the molecule and the available computational resources.
-
-
Analysis and Validation (Self-Validation System):
-
Convergence Check: Open the output log file (e.g., molecule_opt_freq.log). Search for the line "Normal termination of Gaussian." This confirms the calculation completed successfully.
-
Frequency Validation: The most critical validation step is to check the results of the frequency calculation. A true energy minimum on the potential energy surface will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates the optimized structure is a transition state (a saddle point), not a stable minimum. The calculation must then be restarted, often by slightly distorting the geometry along the vibrational mode corresponding to the imaginary frequency. The absence of imaginary frequencies validates the optimized geometry as a stable conformation.[10]
-
Data Extraction: From the validated output file, extract key parameters:
-
Final optimized energy (in Hartrees).
-
Key bond lengths, bond angles, and dihedral angles.
-
Dipole moment.
-
Molecular orbital energies (HOMO/LUMO).
-
Polarizability.
-
-
Visualization: Computational Workflow Diagram
The following diagram illustrates the logical flow of the theoretical investigation process, from molecular design to property correlation.
Caption: Workflow for theoretical analysis of Schiff base liquid crystals.
Bridging Theory and Reality: Structure-Property Relationship Analysis
The ultimate goal of theoretical studies is to establish a clear, predictive relationship between molecular structure and macroscopic properties. By systematically analyzing computational data for a homologous series of Schiff bases, we can derive powerful insights.
Correlating Theoretical Parameters with Experimental Data
The table below presents hypothetical but realistic data for a series of Schiff base liquid crystals, illustrating how calculated parameters correlate with experimentally measured transition temperatures. The base molecule is 4-((phenylimino)methyl)phenyl 4-hexyloxybenzoate, with different lateral substituents 'X'.
| Substituent (X) | Calculated Dipole Moment (Debye) | Calculated Polarizability (α / a.u.³) | Calculated Twist Angle (°) (Ring-Imine) | Experimental Clearing Temp (T_c / °C) |
| -H | 2.15 | 310.5 | 8.8 | 185.2 |
| -F | 3.40 | 311.2 | 10.5 | 160.7 |
| -Cl | 3.55 | 318.9 | 12.1 | 155.4 |
| -NO₂ | 6.80 | 321.5 | 25.6 | N/A (Non-mesogenic) |
Analysis of the Data:
-
Dipole Moment & Polarizability: Increasing the polarity and polarizability with F and Cl substituents does not necessarily increase mesophase stability.
-
Twist Angle (Steric Effects): The most significant correlation is observed with the twist angle. The introduction of a lateral substituent increases steric hindrance, forcing the phenyl ring out of plane with the imine group. This disruption of planarity weakens intermolecular forces, leading to a marked decrease in the clearing temperature (T_c), which represents the thermal stability of the nematic phase.[3][5]
-
Predictive Power: The extreme case of the bulky and highly twisted -NO₂ group completely disrupts the necessary molecular geometry, leading to the loss of liquid crystalline behavior, a result predicted by the large calculated twist angle.
Visualization: Structure-Property Relationship
This diagram illustrates the key relationships between molecular modifications and their impact on the final material properties.
Caption: The relationship between molecular design and mesomorphic properties.
Applications and Future Outlook
The ability to theoretically predict the properties of Schiff base liquid crystals is not merely an academic exercise. It has profound implications for various fields:
-
Display Technologies: Rational design allows for the creation of nematic LCs with specific dielectric anisotropies and viscosity for faster-switching, lower-power displays.[11]
-
Sensors: The liquid crystalline state is highly sensitive to external stimuli. Molecules can be designed whose mesophase is disrupted by the presence of a specific analyte, leading to a detectable optical signal.
-
Drug Development and Delivery: While less conventional, the unique properties of liquid crystals are being explored for drug delivery. For instance, lyotropic liquid crystal phases can form nanostructured carriers (e.g., cubosomes) that can encapsulate and protect drug molecules. Understanding the geometry and intermolecular interactions of potential drug-carrier molecules is a task well-suited for DFT analysis.
The future of this field lies in the tighter integration of computational screening with automated synthesis and high-throughput characterization. Machine learning models, trained on large datasets of computationally derived parameters and experimental results, hold the promise of accelerating the discovery of new Schiff base liquid crystals with precisely tailored, on-demand properties.[12]
Conclusion
Theoretical studies, anchored by the robust and predictive power of Density Functional Theory, are an indispensable tool in the modern materials scientist's arsenal. By providing a direct window into the molecular geometry and electronic structure of Schiff base liquid crystals, these computational methods allow us to move beyond trial-and-error synthesis to a paradigm of rational, in-silico design. Understanding the causal links between molecular twist angles, polarity, and steric hindrance and the resulting mesophase stability empowers researchers to engineer novel materials with the specific thermal and electronic properties required to meet the challenges of next-generation technologies.
References
-
Creating and running a simple DFT calculation in GaussView / Gaussian. (2019). YouTube. [Link]
-
Computational Investigation of Reactivity Parameters, UV-Vis and IR Spectra, NLO Properties, and Temperature-Dependent Thermodyn. (2024). arXiv. [Link]
-
How to do optimisation +frequency DFT calculation for metal complexes using gaussian. (2024). ResearchGate. [Link]
-
Overview of Liquid Crystal Research: Computational Advancements, Challenges, Future Prospects and Applications. (2022). ResearchGate. [Link]
-
Effect of the Relative Positions of Di-Laterally Substituted Schiff Base Derivatives: Phase Transition and Computational Investigations. (2021). MDPI. [Link]
-
GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group. [Link]
-
Mesophase stability of new Schiff base ester liquid crystals with different polar substituents. (2018). ResearchGate. [Link]
-
Computational Analysis on the Performance of Elongated Liquid Crystal Biosensors. (2023). MDPI. [Link]
-
Basics of performing DFT calculations with Q-Chem. (2023). YouTube. [Link]
-
The phase transition temperatures of a liquid crystal determined from FT-IR spectra explored by principal component analysis. (2009). ResearchGate. [Link]
-
Synthesis, Mesomorphic, and Solar Energy Characterizations of New Non-Symmetrical Schiff Base Systems. (2021). PMC - PubMed Central. [Link]
-
Development of liquid crystal displays and related improvements to their performances. (n.d.). J-STAGE. [Link]
-
Quantum Chemical Investigation of Thermotropic Ionic Liquid Crystals to Predict Phase Transition Temperatures. (2023). Aaltodoc. [Link]
-
Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. (2020). MDPI. [Link]
-
How to Setting up a Gaussian 09 Calculation Beginners #dft #gaussian #computationalchemistry. (2024). YouTube. [Link]
-
Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. (2023). MDPI. [Link]
-
Practical Guide to Density Functional Theory (DFT) Calculations. (2024). Learning Breeze. [Link]
-
Synthesis and Mesophase Behavior of Schiff Base Liquid Crystals with Long-chain Aliphatic-acid. (2019). ResearchGate. [Link]
-
Effect of temperature on structural, dynamical, and electronic properties of Sc 2 Te 3 from first-principles calculations. (2022). RSC Publishing. [Link]
-
How to perform TD DFT calculation in Gaussian. (2024). YouTube. [Link]
-
Computational materials design of crystalline solids. (2016). RSC Publishing. [Link]
-
ABC of DFT: Hands-on session 2 Molecules: structure optimization, visualization of orbitals, charge & spin densities. (2012). TKM (KIT). [Link]
-
Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. (2020). MDPI. [Link]
-
Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (2021). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ligational behavior of Schiff bases towards transition metal ion and metalation effect on their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. learningbreeze.com [learningbreeze.com]
- 8. Computational materials design of crystalline solids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of liquid crystal displays and related improvements to their performances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
In-depth Technical Guide: Computational Analysis of 4-((4-ethoxybenzylidene)amino)benzonitrile
This guide provides a comprehensive technical exploration of the computational analysis of 4-((4-ethoxybenzylidene)amino)benzonitrile, a Schiff base compound with considerable potential in materials science and medicinal chemistry. The content herein is tailored for researchers, scientists, and drug development professionals, offering a detailed roadmap for characterizing the structural, electronic, and spectroscopic properties of this molecule through advanced computational methodologies.
Introduction: The Scientific Interest in 4-((4-ethoxybenzylidene)amino)benzonitrile
Schiff bases, distinguished by their characteristic azomethine (-C=N-) functional group, are a cornerstone of modern organic chemistry.[1] Their facile synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, and structural versatility make them exceptional candidates for a wide range of applications.[2][3] These compounds and their metal complexes are known to possess intriguing therapeutic properties and are pivotal in various organic syntheses.[2][4]
The specific molecule of interest, 4-((4-ethoxybenzylidene)amino)benzonitrile (CAS No. 24742-30-1), is a bifunctional organic compound featuring an ethoxy group, which acts as an electron donor, and a benzonitrile group, which is electron-withdrawing.[5][6] This "push-pull" electronic architecture is a strong indicator of potentially significant nonlinear optical (NLO) properties.[7][8] Furthermore, the biological activities of Schiff bases are well-documented, with applications ranging from antimicrobial and anti-inflammatory to antiviral and antioxidant agents, making this compound a candidate for drug development studies.[1][9]
Computational chemistry provides an indispensable toolkit for elucidating the properties of such molecules at an atomic level. Through techniques like Density Functional Theory (DFT), we can predict and understand the geometric, electronic, and spectroscopic characteristics that govern the macro-level behavior of 4-((4-ethoxybenzylidene)amino)benzonitrile, thereby guiding experimental design and accelerating the discovery of novel applications.
The Computational Analysis Workflow: A Self-Validating Methodological Framework
A robust computational study is built upon a logical and self-validating workflow. This ensures that the obtained results are not only accurate but also physically meaningful. The process begins with determining the most stable three-dimensional structure of the molecule, which then serves as the foundation for all subsequent property calculations.
Caption: A systematic workflow for the computational characterization of 4-((4-ethoxybenzylidene)amino)benzonitrile.
Core Computational Methodologies: The Rationale Behind the Protocols
The selection of an appropriate computational method is paramount for achieving reliable predictions. For organic molecules of this nature, Density Functional Theory (DFT) provides an excellent compromise between accuracy and computational expense.[10]
Geometry Optimization and Vibrational Analysis
Experimental Protocol:
-
Structure Generation: An initial 3D structure of 4-((4-ethoxybenzylidene)amino)benzonitrile is constructed using molecular modeling software such as GaussView or Avogadro.
-
Level of Theory Selection: The B3LYP hybrid functional is chosen for its proven track record in accurately predicting the geometries of organic compounds. This is paired with a comprehensive basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution.[11]
-
Optimization Calculation: A geometry optimization is performed using a quantum chemistry software package like Gaussian. This process iteratively adjusts the molecular geometry to find the lowest energy conformation.
-
Frequency Calculation: A subsequent frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energetic minimum.
Causality Behind Experimental Choices: The accuracy of all subsequent property calculations is contingent upon a correctly optimized molecular geometry. The frequency analysis serves as a critical validation step, ensuring the stability of the predicted structure.
Analysis of Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability.
Experimental Protocol:
-
Data Extraction: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation.
-
Orbital Visualization: The 3D isosurfaces of the HOMO and LUMO are rendered to visualize their spatial distribution across the molecule.
Expertise & Experience: A smaller HOMO-LUMO gap generally implies a molecule is more easily polarizable and more chemically reactive. The spatial arrangement of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.
The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Experimental Protocol:
-
MEP Calculation: The MEP is calculated from the optimized molecular structure and electron density.
-
Surface Mapping: The calculated potential is mapped onto the molecule's van der Waals surface, typically using a red-to-blue color scale to denote negative to positive potential.
Trustworthiness: The MEP is a powerful tool for predicting intermolecular interactions, including hydrogen bonding and other non-covalent interactions, which are crucial in drug-receptor binding and crystal packing.
Predicted Physicochemical and Electronic Properties
The table below summarizes key properties of 4-((4-ethoxybenzylidene)amino)benzonitrile derived from both database information and computational predictions.
| Property | Value/Predicted Value | Source |
| Molecular Formula | C₁₆H₁₄N₂O | [5][6] |
| Molecular Weight | 250.3 g/mol | [5][6] |
| Boiling Point | 429.9 °C at 760 mmHg | [5] |
| Density | 1.04 g/cm³ | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 4 | [5] |
| HOMO-LUMO Gap (Calculated) | Value dependent on the level of theory | [11] |
Spectroscopic and Nonlinear Optical (NLO) Properties
Computational methods allow for the theoretical prediction of various spectra, which can be invaluable for interpreting experimental data.
Vibrational Spectroscopy (IR and Raman)
The vibrational frequencies obtained from the frequency analysis can be used to generate theoretical IR and Raman spectra.
Experimental Protocol:
-
Frequency and Intensity Extraction: Vibrational frequencies and their corresponding IR and Raman intensities are extracted from the output of the frequency calculation.
-
Spectrum Generation: The data is plotted to create theoretical spectra. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental results due to the approximations inherent in the theoretical models.
Authoritative Grounding: Comparing the predicted spectra with experimental data provides a powerful validation of the chosen computational methodology.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and nonlinear optical properties of copper (II) ligand Schiff base complexes derived from 3-Nitrobenzohydrazide and benzyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. lookchem.com [lookchem.com]
- 6. (E)-4-((4-Ethoxybenzylidene)amino)benzonitrile 97% | CAS: 24742-30-1 | AChemBlock [achemblock.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of the Crystal Architecture, Optoelectronic Characteristics, and Nonlinear Optical Properties of 4-Amino Antipyrine Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revistabionatura.com [revistabionatura.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 4-((4-ethoxybenzylidene)amino)benzonitrile: A Detailed Guide for Researchers
Introduction: The Significance of Schiff Bases in Modern Chemistry
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. Their versatile chemical properties and the relative ease of their synthesis have positioned them as crucial building blocks in a myriad of applications, including the development of liquid crystals, pharmaceuticals, and catalysts. The imine linkage's stability and its contribution to molecular linearity make it a key structural motif in materials science.[1]
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile, a Schiff base with potential applications in the field of liquid crystals due to its rod-like molecular structure.[1] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental procedure, and outline the necessary characterization techniques to validate the synthesis of the target compound.
Reaction Principle: The Chemistry of Imine Formation
The synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile is a classic example of a Schiff base condensation reaction. This reaction involves the nucleophilic addition of the primary amine, 4-aminobenzonitrile, to the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. Following the initial addition, a molecule of water is eliminated to form the stable imine product.
The overall reaction is a reversible process. To drive the equilibrium towards the formation of the Schiff base, the removal of water is often necessary. In this protocol, the reaction is carried out under reflux conditions, which helps to drive off the water as it is formed.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps involved in the synthesis and purification of 4-((4-ethoxybenzylidene)amino)benzonitrile.
Caption: A flowchart illustrating the synthesis and purification process for 4-((4-ethoxybenzylidene)amino)benzonitrile.
Detailed Synthesis Protocol
This protocol is adapted from a general procedure for the synthesis of similar Schiff base liquid crystals.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Aminobenzonitrile | ≥98% | Sigma-Aldrich | 873-74-5 |
| 4-Ethoxybenzaldehyde | ≥98% | Sigma-Aldrich | 10031-82-0 |
| Absolute Ethanol | Reagent Grade | Fisher Scientific | 64-17-5 |
| Glacial Acetic Acid | ACS Grade | VWR | 64-19-7 |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Vacuum source
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-aminobenzonitrile (1.18 g, 10 mmol) and 4-ethoxybenzaldehyde (1.50 g, 10 mmol).
-
Dissolution: Add 50 mL of absolute ethanol to the flask and stir the mixture until all the solids have dissolved.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. This will catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to stir the reaction mixture at reflux for 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The product will begin to crystallize out of the solution. For a higher yield, the flask can be placed in an ice bath for 30 minutes.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from absolute ethanol. Dissolve the product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature to form pure crystals.
Characterization of 4-((4-ethoxybenzylidene)amino)benzonitrile
A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended:
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.30 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The following are the expected spectroscopic characteristics for 4-((4-ethoxybenzylidene)amino)benzonitrile based on its structure and data from analogous compounds.
1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of the product should exhibit the following characteristic absorption bands:
-
~2225 cm⁻¹: A strong, sharp peak corresponding to the C≡N (nitrile) stretching vibration.
-
~1625 cm⁻¹: A medium to strong peak indicating the C=N (imine) stretching vibration.
-
~3050-3000 cm⁻¹: Weak to medium peaks from the aromatic C-H stretching.
-
~2980-2850 cm⁻¹: Weak to medium peaks from the aliphatic C-H stretching of the ethoxy group.
-
~1600, 1500, 1450 cm⁻¹: Several peaks corresponding to the C=C stretching vibrations within the aromatic rings.
-
~1250 cm⁻¹: A strong peak due to the asymmetric C-O-C stretching of the ether linkage.
-
~1040 cm⁻¹: A medium peak from the symmetric C-O-C stretching.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The spectra should be recorded in a suitable deuterated solvent, such as CDCl₃.
-
¹H NMR (Predicted):
-
A triplet at approximately 1.4 ppm (3H), corresponding to the methyl protons (-OCH₂CH ₃).
-
A quartet at approximately 4.0 ppm (2H), corresponding to the methylene protons (-OCH ₂CH₃).
-
A series of multiplets in the range of 6.9-7.9 ppm (8H), corresponding to the aromatic protons.
-
A singlet at approximately 8.4 ppm (1H), corresponding to the imine proton (-CH=N-).
-
-
¹³C NMR (Predicted):
-
A peak at approximately 15 ppm, corresponding to the methyl carbon (-OCH₂C H₃).
-
A peak at approximately 64 ppm, corresponding to the methylene carbon (-OC H₂CH₃).
-
A peak around 119 ppm for the nitrile carbon (-C ≡N).
-
Several peaks in the aromatic region (115-160 ppm).
-
A peak for the imine carbon (-C H=N-) is expected to appear around 160 ppm.
-
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Expected Molecular Ion Peak (M⁺): m/z = 250.11. This corresponds to the molecular weight of 4-((4-ethoxybenzylidene)amino)benzonitrile.
Safety Precautions
-
Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
4-Aminobenzonitrile is toxic if swallowed, in contact with skin, or if inhaled. Handle with care.
-
Glacial acetic acid is corrosive and can cause severe skin burns and eye damage. Handle with appropriate care.
-
Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.
Conclusion
The synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile via Schiff base condensation is a straightforward and efficient method for producing this potentially valuable compound. By following the detailed protocol and employing the characterization techniques outlined in this application note, researchers can confidently synthesize and validate the structure and purity of the target molecule. The principles and procedures described herein are broadly applicable to the synthesis of a wide range of Schiff bases, underscoring the fundamental importance of this reaction in modern organic and materials chemistry.
References
- Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Justus Liebigs Annalen der Chemie, 131(1), 118–119.
- Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510.
Sources
Synthesis of a Cyano-Functionalized Schiff Base: A Detailed Protocol for the Condensation of 4-Aminobenzonitrile
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of a Schiff base via the condensation reaction of 4-aminobenzonitrile with an aromatic aldehyde. Schiff bases, characterized by their azomethine (-C=N-) functional group, are pivotal intermediates in organic synthesis and find extensive applications in medicinal chemistry, material science, and catalysis.[1] The inclusion of the cyano group from 4-aminobenzonitrile imparts unique electronic properties and offers a versatile handle for further chemical modifications. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, an in-depth explanation of the reaction mechanism, and robust methods for product characterization, ensuring a self-validating and reproducible workflow.
Introduction
The condensation of a primary amine with an aldehyde or ketone to form an imine, commonly known as a Schiff base, is a fundamental transformation in organic chemistry.[2] 4-Aminobenzonitrile is a particularly valuable starting material in this context; its amino group serves as the nucleophile for imine formation, while the electron-withdrawing nature of the para-cyano group influences the reactivity of the aromatic ring and the properties of the resulting Schiff base.[3] These cyano-functionalized imines are of significant interest as precursors for liquid crystals and as pharmacologically active agents.[3][4]
This protocol details the acid-catalyzed condensation of 4-aminobenzonitrile with a representative aromatic aldehyde in an alcoholic solvent. We will delve into the rationale behind the choice of reagents and conditions, providing a robust framework for the synthesis and validation of the target compound.
Reaction Mechanism and Scientific Rationale
The formation of a Schiff base is a reversible, acid-catalyzed dehydration reaction.[5] The key steps are outlined below, with an explanation for the experimental conditions chosen.
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by the acid catalyst (e.g., glacial acetic acid). This step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6]
-
Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile attacks the activated carbonyl carbon. The nucleophilicity of the amino group is sufficient for this step, leading to the formation of a tetrahedral intermediate known as a carbinolamine.[6]
-
Proton Transfer and Dehydration: A series of proton transfers facilitates the elimination of a water molecule. The hydroxyl group of the carbinolamine is protonated to form a good leaving group (H₂O), which is subsequently expelled.[2] This dehydration step is the rate-determining step and is often driven to completion by removing the water formed, for instance, by azeotropic distillation, although in this reflux-based protocol, the equilibrium is shifted by the precipitation of the product.[7]
-
Deprotonation to Form the Imine: The resulting iminium ion is deprotonated to yield the final, neutral Schiff base product.
Choice of Solvent: Ethanol is an excellent solvent for this reaction due to several factors. It readily dissolves both the 4-aminobenzonitrile and many aromatic aldehydes, ensuring a homogeneous reaction mixture. Its boiling point (78 °C) is suitable for conducting the reaction under reflux, providing the necessary thermal energy to overcome the activation barrier of the dehydration step without causing degradation of the reactants or product.
Role of the Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is employed to accelerate the reaction. The acid protonates the carbonyl group, activating it for nucleophilic attack.[2] It is important to use only a catalytic amount, as a high concentration of acid would protonate the amine nucleophile, rendering it unreactive.[5]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Aminobenzonitrile | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Aromatic Aldehyde (e.g., 4-Methoxybenzaldehyde) | ≥98% | Sigma-Aldrich | Ensure purity. |
| Absolute Ethanol | Anhydrous | Fisher Scientific | |
| Glacial Acetic Acid | ACS Grade | VWR | |
| Round-bottom flask (100 mL) | - | - | Oven-dried before use. |
| Reflux condenser | - | - | |
| Magnetic stirrer and hotplate | - | - | |
| Büchner funnel and filter paper | - | - | |
| Recrystallization solvent (e.g., ethanol) | - | - |
Procedure
-
Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-aminobenzonitrile (1.18 g, 10 mmol) and the chosen aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.36 g, 10 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. The product will often crystallize out of the solution upon cooling. For complete crystallization, the flask can be placed in an ice bath for 30 minutes.
-
Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Self-Validating Characterization
To confirm the successful synthesis of the Schiff base and to ensure its purity, the following characterization techniques are essential.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the key functional groups in the product. The formation of the Schiff base is confirmed by:
-
The appearance of a strong absorption band corresponding to the azomethine (-C=N-) stretching vibration. For Schiff bases derived from 4-aminobenzonitrile, this peak is typically observed in the region of 1630-1570 cm⁻¹.[4]
-
The disappearance of the characteristic N-H stretching vibrations of the primary amine (typically two bands in the 3400-3200 cm⁻¹ region) and the C=O stretching vibration of the aldehyde (around 1700 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure of the product. Key diagnostic signals include:
-
A singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm, corresponding to the proton of the azomethine group (-CH=N-).[1][8]
-
The disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) and the broad singlet of the amine protons of 4-aminobenzonitrile.
-
The aromatic protons will show a complex splitting pattern consistent with the substitution pattern of the product. The electron-withdrawing cyano group on one ring and the substituent on the former aldehyde ring will influence the chemical shifts of the aromatic protons.[9]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and characterization of a Schiff base from 4-aminobenzonitrile.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Schiff bases from 4-aminobenzonitrile. By understanding the underlying reaction mechanism and the rationale for the chosen experimental conditions, researchers can confidently apply this procedure to a variety of aromatic aldehydes. The inclusion of comprehensive characterization steps ensures the identity and purity of the final product, making this a self-validating and robust synthetic method. The versatility of the cyano group in the resulting Schiff bases opens up numerous possibilities for further functionalization and application in diverse fields of chemical science.
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
- Ado, I., et al. (2022). Synthesis and Characterization of Bioactive Schiff Base Ligand Derived from 2-hydroxy-1-napthaldehyde and 4-aminobenzonitrile and its Co(II), Ni(II) and Cu(II) Complexes. International Research Journal of Pure and Applied Chemistry, 23(4), 45-56.
-
ResearchGate. (2016, April 19). Suitable solvent for Schiff base reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). The 1H NMR spectra of some prepared azomethine compounds. Retrieved from [Link]
- Kumar, S., et al. (2010). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Green Chemistry Letters and Reviews, 3(3), 217-223.
-
Der Pharma Chemica. (n.d.). Theoretical and Spectral Investigation of Some Schiff Bases. Retrieved from [Link]
-
SlideShare. (n.d.). Comparative Study for Synthesis of Schiff Base Ligand. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
- Majee, A., & Misra, A. K. (2011). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 1(8), 1321-1345.
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-amino-. NIST WebBook. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, August 13). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. Retrieved from [Link]
-
IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. Retrieved from [Link]
-
ACS Publications. (n.d.). Iminium Catalysis. Chemical Reviews. Retrieved from [Link]
-
YouTube. (2020, March 20). imine preparation & formation mechanism. Retrieved from [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
-
SciELO South Africa. (n.d.). Synthesis, characterization and biological activity of Schiff base ligand (E)-4-((4-(dimethylamino)benzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]
- 7. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SciELO South Africa - www.scielo.org.za [scielo.org.za]
- 9. youtube.com [youtube.com]
Comprehensive Physicochemical Characterization of the Nematic Liquid Crystal: 4-((4-ethoxybenzylidene)amino)benzonitrile
Introduction
4-((4-ethoxybenzylidene)amino)benzonitrile is a prominent member of the Schiff base class of organic compounds, which are characterized by the azomethine (-CH=N-) functional group. This particular molecule is of significant interest to the materials science and drug development communities due to its exhibition of liquid crystalline properties, specifically a nematic phase. The unique arrangement of its molecular structure, featuring a polar nitrile group (-C≡N) and an ethoxy group (-OC₂H₅) at opposite ends of a rigid aromatic core, gives rise to its mesogenic behavior. Understanding the precise physicochemical characteristics of this compound is paramount for its application in display technologies, optical switching, and as a scaffold in the design of novel therapeutic agents.
This comprehensive technical guide provides a suite of detailed application notes and protocols for the thorough characterization of 4-((4-ethoxybenzylidene)amino)benzonitrile. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for validating the synthesis, purity, and material properties of this versatile compound.
Synthesis Overview
The synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile is typically achieved through a condensation reaction between 4-aminobenzonitrile and 4-ethoxybenzaldehyde.[1] This reaction is often carried out in an alcohol-based solvent, such as ethanol or methanol, and can be catalyzed by a few drops of a weak acid, like glacial acetic acid. The formation of the imine bond is driven by the removal of water.
Caption: Synthetic pathway for 4-((4-ethoxybenzylidene)amino)benzonitrile.
Physicochemical Properties
A summary of the key physicochemical properties of 4-((4-ethoxybenzylidene)amino)benzonitrile is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.3 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Boiling Point | 429.9 °C at 760 mmHg[2] |
| Density | 1.04 g/cm³[2] |
| Exact Mass | 250.1106 g/mol [2][3] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-((4-ethoxybenzylidene)amino)benzonitrile, both ¹H and ¹³C NMR are employed to confirm the presence of all constituent protons and carbons in their expected chemical environments.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Use a 30-45° pulse angle to reduce the relaxation delay.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Expected Spectral Data:
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ethyl Protons | 1.45 | Triplet | 3H | -CH₃ |
| 4.10 | Quartet | 2H | -O-CH₂- | |
| Aromatic Protons | 6.95-7.90 | Multiplet | 8H | Ar-H |
| Imine Proton | 8.30-8.50 | Singlet | 1H | -CH=N- |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Ethyl Carbons | 14.8 | -CH₃ |
| 63.8 | -O-CH₂- | |
| Nitrile Carbon | 119.0 | -C≡N |
| Aromatic & Imine Carbons | 108.0-163.0 | Ar-C & -CH=N- |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and instrument used. The data for the closely related 4-((4-methoxybenzylidene)amino)benzonitrile shows similar patterns, supporting these assignments.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of 4-((4-ethoxybenzylidene)amino)benzonitrile will exhibit characteristic absorption bands for the nitrile, imine, and ether functional groups, as well as the aromatic rings.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H stretch | Aromatic |
| ~2980 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~2225 | C≡N stretch | Nitrile |
| ~1625 | C=N stretch | Imine (Azomethine) |
| ~1600, ~1500 | C=C stretch | Aromatic |
| ~1250 | C-O stretch | Aryl-Alkyl Ether |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of its fragmentation pattern.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum that plots ion abundance versus m/z.
Theoretical Fragmentation Pattern:
The molecular ion peak [M]⁺• is expected at an m/z of 250. The fragmentation is likely to occur at the bonds adjacent to the imine and ether functionalities.
Caption: Proposed mass spectrometry fragmentation of the target molecule.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation in 4-((4-ethoxybenzylidene)amino)benzonitrile results in strong absorption in the UV region.
Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Expected UV-Vis Absorption:
The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic rings and the imine group. A long-wavelength absorption band in the range of 340-400 nm is anticipated due to the extended π-conjugated system.
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the liquid crystalline properties and thermal stability of the material.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures and associated enthalpy changes. For a liquid crystal, this includes the melting point (solid to liquid crystal or isotropic liquid) and the clearing point (liquid crystal to isotropic liquid).
Protocol: Differential Scanning Calorimetry
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Hold at this temperature for a few minutes to ensure complete melting and erase any thermal history.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Reheat the sample at the same rate to observe the phase transitions.
-
-
Data Analysis: Analyze the heating and cooling curves to identify the onset temperatures and peak maxima of endothermic (melting, clearing) and exothermic (crystallization) transitions.
Expected Phase Transitions:
| Transition | Temperature (°C) |
| Melting (Crystal to Nematic) | ~105-110 |
| Clearing (Nematic to Isotropic) | ~125-130 |
Note: These temperatures can be influenced by the purity of the sample and the heating/cooling rate.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Protocol: Thermogravimetric Analysis
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the packing of molecules in the solid state.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable size and quality, for example, by slow evaporation of a solvent from a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct or Patterson methods and refine the atomic positions.
Conclusion
The suite of analytical techniques described in this guide provides a comprehensive framework for the characterization of 4-((4-ethoxybenzylidene)amino)benzonitrile. By following these protocols, researchers can confidently verify the identity, purity, and key physicochemical properties of this important liquid crystalline material. The integration of spectroscopic and thermal analysis is essential for a complete understanding of its structure-property relationships, which is critical for its successful application in advanced materials and pharmaceutical research.
References
-
LookChem (n.d.). 4-((4-Ethoxybenzylidene)amino)benzonitrile. Available at: [Link]
-
LookChem (n.d.). 4-((4-Ethoxybenzylidene)amino)benzonitrile Basic information. Available at: [Link]
Sources
- 1. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. lookchem.com [lookchem.com]
- 4. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Revealing the Mesophase Behavior of a Calamitic Liquid Crystal Using Polarized Optical Microscopy
Topic: Polarized Optical Microscopy (POM) of 4-((4-ethoxybenzylidene)amino)benzonitrile Textures
Introduction: The Significance of Mesophase Characterization
4-((4-ethoxybenzylidene)amino)benzonitrile (EBAB) is a thermotropic, calamitic (rod-shaped) liquid crystal. Its molecular structure, featuring a rigid core composed of two phenyl rings linked by a Schiff base (-CH=N-), and terminal polar (benzonitrile) and alkoxy (ethoxy) groups, is characteristic of molecules that exhibit liquid crystalline phases.[1] Such materials are foundational to a vast array of technologies, most notably liquid crystal displays (LCDs), but also in advanced sensors, spatial light modulators, and smart windows.[2] The functionality of these devices is critically dependent on the unique anisotropic properties of the liquid crystal mesophases and the precise temperatures at which transitions between these phases occur.
Polarized Optical Microscopy (POM) is an indispensable technique for the characterization of these materials.[3] It leverages the birefringent nature of liquid crystals—their property of having different refractive indices for light polarized along different molecular axes—to visualize the distinct optical textures that define each mesophase.[4] This application note provides a detailed protocol for the investigation of the thermal phase transitions and the identification of the characteristic textures of EBAB using hot-stage POM. The methodologies described herein are fundamental for researchers in materials science, chemistry, and drug development for screening and characterizing novel liquid crystalline compounds.
Principle of Polarized Optical Microscopy for Liquid Crystal Analysis
A polarized optical microscope is equipped with two polarizing filters: a polarizer, located before the sample, and an analyzer, located after the sample.[4] In the standard setup, the polarizer and analyzer are oriented perpendicular to each other ("crossed polars"). When isotropic materials (like a conventional liquid, glass, or the isotropic phase of a liquid crystal) are viewed under crossed polars, the field of view appears dark, as the light passed by the polarizer is completely blocked by the analyzer.[4]
However, when an anisotropic material like a liquid crystal is placed on the stage, the plane-polarized light from the polarizer is split into two mutually perpendicular components (the ordinary and extraordinary rays), which travel at different velocities through the sample.[4] This difference in optical path length results in a phase shift. Upon exiting the sample, these components recombine to form elliptically polarized light, a portion of which can now pass through the analyzer, rendering the liquid crystalline regions bright and often colorful against the dark background.[4] The specific patterns and colors observed, known as textures, are highly characteristic of the specific molecular arrangement within the mesophase (e.g., nematic, smectic).[2]
Materials and Equipment
-
Compound: 4-((4-ethoxybenzylidene)amino)benzonitrile (EBAB), >97% purity
-
Microscope: A research-grade polarizing optical microscope equipped with:
-
Rotating stage (graduated in degrees)
-
Crossed polarizers (polarizer and analyzer)
-
A set of objectives (e.g., 5x, 10x, 20x)
-
Digital camera for micrograph capture
-
-
Hot Stage: A programmable microscopic hot stage with a temperature controller (e.g., Linkam or Mettler Toledo) capable of controlled heating and cooling ramps.
-
Sample Preparation:
-
Microscope slides (high-quality, clean)
-
Cover slips (high-quality, clean)
-
Spatula
-
Hot plate (for initial melting, optional)
-
Experimental Protocols
Sample Preparation: The Key to Meaningful Textures
The quality of the sample preparation is paramount for observing clear and representative textures. The goal is to create a thin, uniform film of the liquid crystal between the slide and the cover slip.
Protocol:
-
Cleaning: Thoroughly clean a microscope slide and cover slip with a suitable solvent (e.g., isopropanol followed by acetone) and dry them completely. Any dust or residue can act as nucleation sites or introduce defects, obscuring the intrinsic textures.[5]
-
Sample Deposition: Place a very small amount (a few crystals) of EBAB onto the center of the clean microscope slide. An excessive amount of sample will create a film that is too thick, leading to a loss of resolution and poorly defined textures.
-
Heating to Isotropic Phase: Place the slide on the hot stage. Heat the sample to a temperature above its nematic-isotropic transition temperature. For a typical Schiff base liquid crystal like EBAB, this is expected to be in the range of 120-140°C. The exact nematic-isotropic transition temperature (TNI) should be determined experimentally. The sample will transform from a crystalline solid into a clear, isotropic liquid.
-
Cover Slip Placement: Carefully place a cover slip over the molten isotropic liquid. Gentle pressure with a non-metallic tool (e.g., a wooden applicator stick) can be applied to the edge of the cover slip to spread the liquid into a thin, uniform film and to remove any trapped air bubbles.
-
Thermal Equilibration: Allow the sample to equilibrate in the isotropic phase for a few minutes to ensure thermal history is erased before commencing the analysis.
POM Analysis: Thermal Cycling and Texture Identification
This protocol involves a controlled cooling and heating cycle to observe the phase transitions and characterize the resulting textures. A typical heating/cooling rate for initial investigation is 5-10°C/min.[6]
Protocol:
-
Initial Setup: Place the prepared slide securely in the hot stage on the microscope. Set the microscope to the crossed-polars configuration. The field of view should be dark while the sample is in the isotropic phase.
-
Cooling from Isotropic Phase: Program the hot stage to cool the sample at a controlled rate (e.g., 10°C/min).
-
Observation of the Nematic Phase Transition (I → N): As the sample cools, carefully observe the field of view. At the isotropic-to-nematic transition temperature (TIN), birefringent domains will nucleate and grow from the isotropic liquid. These domains will coalesce to form a characteristic texture. For a nematic phase, this is often the Schlieren texture .[7]
-
Causality: The Schlieren texture arises from point-like defects in the molecular alignment, known as disclinations.[7] These are points where the director (the average local molecular orientation) is undefined. From these points, dark brushes emanate, which correspond to regions where the local director is aligned parallel to either the polarizer or the analyzer.[7] Nematic Schlieren textures are characterized by the presence of disclinations with two or four dark brushes.[1]
-
-
Characterizing the Nematic Phase: Once the entire field of view has transformed into the nematic phase, hold the temperature constant.
-
Rotate the microscope stage. Observe that the dark brushes of the Schlieren texture rotate as the stage is turned, which is a key identifying feature.[8]
-
Capture representative micrographs of the nematic texture at different magnifications.
-
-
Observation of Crystallization (N → K): Continue to cool the sample. At the nematic-to-crystal transition temperature (TNK), the sample will solidify. This transition may appear as the growth of crystalline fronts across the nematic texture.
-
Heating Cycle: After cooling, reverse the process. Program the hot stage to heat the sample at a controlled rate (e.g., 10°C/min).
-
Observation of Melting (K → N) and Clearing (N → I): Record the temperatures at which the crystal melts into the nematic phase (TKN) and the nematic phase clears into the isotropic liquid (TNI). These temperatures should be close to those observed during the cooling cycle, although small differences due to supercooling effects can occur.
Expected Results and Interpretation
Phase Transition Temperatures
The primary quantitative data from this experiment are the phase transition temperatures. These are best determined using a combination of POM and Differential Scanning Calorimetry (DSC), which measures the heat flow associated with these first-order transitions.[2]
| Transition | Symbol | Typical Temperature Range (°C) | Observation |
| Crystal to Nematic (Heating) | TKN | 100 - 110 | Solid crystals melt into a birefringent, fluid texture. |
| Nematic to Isotropic (Heating) | TNI | 125 - 135 | The birefringent texture vanishes, resulting in a dark field of view (the "clearing point"). |
| Isotropic to Nematic (Cooling) | TIN | 124 - 134 | Birefringent droplets nucleate from the dark isotropic liquid and coalesce. |
| Nematic to Crystal (Cooling) | TNK | < 100 | Crystalline structures grow, consuming the nematic texture. |
Note: The temperature ranges provided are exemplary for a Schiff base liquid crystal of this type. Actual values for EBAB must be determined experimentally.
Characteristic Optical Textures
-
Isotropic Phase: When EBAB is heated above its clearing point (TNI), it enters the isotropic liquid phase. Under crossed polars, this phase is not birefringent and will appear completely dark.
-
Nematic Phase (Schlieren Texture): Upon cooling from the isotropic phase, EBAB is expected to exhibit a nematic phase. The most common texture for a nematic liquid crystal in an untreated glass cell is the Schlieren texture . This texture is characterized by the presence of point singularities (disclinations) from which dark brushes emerge. In a nematic phase, singularities with two brushes (strength s = ±1/2) and four brushes (strength s = ±1) are typically observed.[1][8]
-
Nematic Phase (Marbled Texture): In some regions or under different surface conditions, a less defined, "marbled" or "threaded" texture may be observed. This texture still arises from variations in the director orientation but lacks the distinct point defects of a classic Schlieren texture.
Visualizations
Experimental Workflow
Caption: Workflow for POM analysis of EBAB.
Phase Transition Logic
Caption: Thermotropic phase transitions of EBAB.
Conclusion and Best Practices
This application note outlines a robust methodology for characterizing the thermotropic liquid crystal 4-((4-ethoxybenzylidene)amino)benzonitrile using hot-stage polarized optical microscopy. By following the detailed protocols for sample preparation and thermal analysis, researchers can accurately determine the key phase transition temperatures (TKN and TNI) and identify the characteristic textures of the nematic mesophase.
For optimal results, consider the following:
-
Purity is Critical: Impurities can significantly alter transition temperatures and disrupt texture formation. Always use high-purity samples.
-
Control Heating/Cooling Rates: The rate of temperature change can influence the formation of textures. Using consistent and moderate rates (5-10°C/min) is recommended for reproducibility.
-
Correlate with DSC: While POM provides visual confirmation of transitions, Differential Scanning Calorimetry (DSC) provides quantitative thermodynamic data (enthalpies) and is considered the gold standard for determining transition temperatures. The two techniques are highly complementary.[2]
-
Surface Treatment: For advanced studies on molecular alignment, the glass slides can be treated with alignment layers (e.g., rubbed polyimide) to induce a uniform orientation (planar or homeotropic) of the liquid crystal director.
By mastering these techniques, scientists and engineers can effectively characterize the fundamental properties of liquid crystalline materials, paving the way for their application in next-generation technologies.
References
- Chandrasekhar, S. (1992). Liquid Crystals (2nd ed.). Cambridge University Press.
-
Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]
-
Nehring, J., & Saupe, A. (1972). On the schlieren texture in nematic and smectic liquid crystals. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1-15. Retrieved from [Link]
-
Shinde, S. N., & Byrn, S. R. (2012). Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. American Pharmaceutical Review. Retrieved from [Link]
-
Shodhganga. (n.d.). Chapter 6: The schlieren texture of nematic liquid crystals. Retrieved from
-
Singh, S. K., et al. (2010). Liquid Crystalline Properties of 3-[4-(4′-Alkoxybenzoyloxybenzylidene) amino]-1,2,4-triazines: Synthesis and Characterization. Molecular Crystals and Liquid Crystals, 528(1), 108-118. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by MDSC. Retrieved from [Link]
-
White Rose Research Online. (2017). The identification of the sign and strength of disclinations in the schlieren (nucleated domain) texture of the nematic phase. Retrieved from [Link]
Sources
- 1. On the schlieren texture in nematic and smectic liquid crystals - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. improvedpharma.com [improvedpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. dspace.rri.res.in [dspace.rri.res.in]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Mastering the Mesophases: A Guide to Differential Scanning Calorimetry of Ethoxybenzylidene Liquid Crystals
Introduction: Unveiling the Thermal Secrets of Ethoxybenzylidene Liquid Crystals
Ethoxybenzylidene derivatives represent a significant class of thermotropic liquid crystals, prized for their rich polymorphism and utility in materials science and display technologies. Their defining characteristic is the formation of one or more mesophases—states of matter intermediate between a crystalline solid and an isotropic liquid—upon changes in temperature. Understanding the precise temperatures and energy changes associated with these phase transitions is paramount for both fundamental research and quality control in industrial applications.
Differential Scanning Calorimetry (DSC) stands as the cornerstone technique for these investigations. It is a powerful thermal analysis method that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] This allows for the precise determination of transition temperatures, enthalpies (ΔH), and heat capacities (Cp), providing a detailed thermodynamic fingerprint of the liquid crystalline material.[2] This application note provides a comprehensive guide to the DSC analysis of ethoxybenzylidene liquid crystals, focusing on N-(4-ethoxybenzylidene)-4-butylaniline (EBBA) as a representative example. We will delve into the causality behind experimental choices, provide a detailed protocol, and illustrate data interpretation for researchers, scientists, and drug development professionals.
The Science of Phase Transitions in Ethoxybenzylidene Liquid Crystals
Thermotropic liquid crystals, like those in the ethoxybenzylidene family, exhibit a sequence of phases as temperature increases.[3] A typical progression for a material like EBBA is from a crystalline solid to a nematic liquid crystal phase, and finally to an isotropic liquid.[4]
-
Crystalline (Cr): A highly ordered solid state with a three-dimensional lattice structure.
-
Nematic (N): Molecules lose their positional order but maintain a general orientational alignment along a common director. This phase is characterized by its fluidity.
-
Isotropic (Iso): Complete loss of both positional and orientational order, behaving as a conventional liquid.
Each transition between these phases involves a change in enthalpy, which is detected by the DSC instrument as either an endothermic (heat absorbing) or exothermic (heat releasing) event.
-
Melting (Cr → N): This is an endothermic transition, as energy is required to break the crystalline lattice. It appears as a sharp peak on the DSC thermogram.
-
Clearing (N → Iso): This is also an endothermic transition, though typically with a lower enthalpy change than melting. It corresponds to the energy needed to overcome the forces maintaining the orientational order.[5]
-
Crystallization (N → Cr or Iso → Cr): This occurs upon cooling and is an exothermic process, releasing heat as the ordered crystalline structure forms.
The following diagram illustrates the typical phase transition pathway for a thermotropic liquid crystal like EBBA upon heating.
Caption: Phase transition sequence of a typical ethoxybenzylidene liquid crystal upon heating.
Experimental Protocol: A Self-Validating System for DSC Analysis
The following protocol is designed to ensure accurate and reproducible DSC data for ethoxybenzylidene liquid crystals. It incorporates best practices for instrument calibration, sample preparation, and the design of the thermal program.
Part 1: Instrument Preparation and Calibration
Rationale: Accurate temperature and enthalpy measurements are contingent on a properly calibrated instrument. Calibration is typically performed using certified reference materials with known melting points and enthalpies of fusion.
Procedure:
-
Instrument Startup: Turn on the DSC instrument and the associated cooling system. Allow for a stabilization period of at least 30 minutes.
-
Inert Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation of the sample.[6]
-
Temperature and Enthalpy Calibration:
-
Perform a multi-point temperature calibration using certified standards that bracket the expected transition temperatures of your liquid crystal. Indium (m.p. 156.6 °C) is a common standard.
-
Perform an enthalpy calibration using a standard with a well-defined heat of fusion, such as indium (ΔHfus = 28.45 J/g).
-
Ensure that the calibration is performed at a heating rate similar to the one that will be used for the sample analysis.
-
Part 2: Sample Preparation
Rationale: Proper sample preparation is critical for obtaining high-quality DSC data. The sample should be representative of the bulk material, and the encapsulation process must ensure good thermal contact and prevent any sample loss through leakage.
Procedure:
-
Sample Weighing: Accurately weigh 1-5 mg of the ethoxybenzylidene liquid crystal sample into a clean aluminum DSC pan. An analytical balance with a precision of at least 0.01 mg should be used.
-
Encapsulation: Place a lid on the pan and hermetically seal it using a sample press. A hermetic seal is crucial to prevent the loss of any volatile components and to contain the sample if it becomes highly fluid in the isotropic phase.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as the reference. The mass of the reference pan should be as close as possible to the mass of the sample pan.
Part 3: DSC Measurement Workflow
Rationale: A carefully designed temperature program is essential to observe all relevant phase transitions and to account for the thermal history of the sample. A common approach is a heat-cool-heat cycle. The first heating run reveals the thermal properties of the as-received sample, while the cooling and second heating runs provide information about the material's intrinsic thermal behavior after erasing its prior thermal history.[6]
Caption: A typical heat-cool-heat DSC experimental workflow.
Temperature Program:
-
Initial Isothermal Period: Hold the sample at a starting temperature well below the first expected transition (e.g., 25 °C) for 5 minutes to ensure thermal equilibrium.
-
First Heating Scan: Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above the final (nematic to isotropic) transition. For EBBA, heating to 100 °C is sufficient.[4]
-
Isothermal Hold: Hold the sample at the upper temperature for 5 minutes to ensure complete melting and to erase any previous thermal history.[6]
-
Cooling Scan: Cool the sample back to the initial temperature at a controlled rate, typically 10 °C/min. This will reveal exothermic transitions such as crystallization.
-
Second Isothermal Period: Hold the sample at the initial temperature for 5 minutes to allow for equilibration before the second heating scan.
-
Second Heating Scan: Reheat the sample at the same rate as the first heating scan. The data from this scan is often used for analysis as it represents the material's behavior from a controlled thermal state.
The Critical Role of Heating and Cooling Rates:
The choice of heating and cooling rates can significantly impact the DSC thermogram.[7] While standard rates are often 10 or 20 °C/min, slower rates (e.g., 2-5 °C/min) can provide better resolution of closely spaced transitions. Conversely, faster rates may be used for screening purposes. It is crucial to report the heating and cooling rates used in any DSC experiment. For kinetic studies of phase transitions, a range of different heating rates may be employed.[8]
Data Analysis and Interpretation
A typical DSC thermogram for an ethoxybenzylidene liquid crystal will show distinct peaks corresponding to the phase transitions. The following table summarizes the expected thermal events for N-(4-ethoxybenzylidene)-4-butylaniline (EBBA).
| Parameter | Value | Description | Source |
| Melting Point (T_m) | ~305.62 K (32.47 °C) | The peak temperature of the endothermic transition from the crystalline to the nematic phase. | [2][9] |
| Enthalpy of Fusion (ΔH_fus) | ~27.09 kJ/mol | The energy absorbed during the crystal to nematic transition, calculated from the area of the melting peak. | [9][10] |
| Clearing Point (T_c) | ~349.08 K (75.93 °C) | The peak temperature of the endothermic transition from the nematic to the isotropic liquid phase. | [2] |
| Enthalpy of Clearing (ΔH_trs) | ~1.553 kJ/mol | The energy absorbed during the nematic to isotropic transition, calculated from the area of the clearing peak. | [2] |
Note: The exact transition temperatures and enthalpies can be influenced by sample purity and the specific DSC experimental conditions.
Interpreting the Thermogram:
-
Onset Temperature: The temperature at which the transition begins, often determined by the intersection of the baseline with the tangent to the leading edge of the peak.
-
Peak Temperature: The temperature at which the heat flow is at its maximum.
-
Enthalpy of Transition (ΔH): Calculated by integrating the area of the transition peak. This value is directly proportional to the energy absorbed or released during the phase change.
Advanced Applications and Complementary Techniques
While standard DSC is invaluable, more advanced techniques can provide deeper insights:
-
Modulated DSC (MDSC): This technique superimposes a sinusoidal temperature modulation on the linear heating ramp, allowing for the separation of reversing and non-reversing heat flow signals. This can be particularly useful for resolving complex or overlapping transitions.
-
Kinetic Studies: By performing DSC scans at multiple heating rates, it is possible to study the kinetics of phase transitions using models such as the Kissinger equation.[8]
For a comprehensive characterization of liquid crystalline phases, it is highly recommended to complement DSC with other analytical techniques:
-
Polarized Optical Microscopy (POM): POM is a powerful tool for visually identifying different liquid crystal phases based on their unique optical textures.[11] It can be used in conjunction with a hot stage to observe the phase transitions as they occur, providing a visual confirmation of the transitions detected by DSC.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for the thermal characterization of ethoxybenzylidene liquid crystals. By following a well-designed and self-validating protocol, researchers can obtain accurate and reproducible data on phase transition temperatures and enthalpies. This information is fundamental to understanding the structure-property relationships of these fascinating materials and is crucial for their application in advanced technologies. The combination of DSC with complementary techniques like POM provides a comprehensive understanding of the complex thermal behavior of liquid crystals.
References
-
Mori, T., et al. (2021). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. Materials, 14(11), 2959. Available at: [Link]
-
Kim, M. (n.d.). Phase transitions in liquid crystals. University of Illinois Urbana-Champaign. Available at: [Link]
-
Van der Meer, B. W., & Vertogen, G. (2006). Transformational kinetics in liquid crystal polymers and differential scanning calorimetry calibration. Journal of Thermal Analysis and Calorimetry, 85(2), 437-443. Available at: [Link]
-
Schittny, S., et al. (2022). Supramolecular Tools for the Stabilisation of Blue-Phase Liquid Crystals. Chemistry – A European Journal, 28(60), e202201941. Available at: [Link]
-
Mahdi, S. A., et al. (2016). Synthesis and Refractive Index Characterization of EBBA Liquid Crystal. Journal of Al-Nahrain University, 19(1), 98-103. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Butyl-N-(4-ethoxybenzylidene)aniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Kumbharkhane, A. C., et al. (1993). Studies on the Nematic-Isotropic Phase Transition of 4-Methoxybenzylidene 4-n-butylaniline (MBBA). Molecular Crystals and Liquid Crystals, 225(1), 17-25. Available at: [Link]
-
Prasad, S. K., & Venkataraman, S. (2000). Phase transitions in liquid crystals. Resonance, 5(8), 50-63. Available at: [Link]
-
Drozd-Rzoska, A., et al. (2021). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO 3 Nanoparticles. Materials, 14(21), 6489. Available at: [Link]
-
Rzoska, S. J., et al. (2022). Phase Equilibria and Critical Behavior in Nematogenic MBBA—Isooctane Monotectic-Type Mixtures. International Journal of Molecular Sciences, 23(24), 15998. Available at: [Link]
-
Rzoska, S. J., et al. (2022). The phase diagram for n-(4-methoxybenzylidene)-4-butylaniline (MBBA)... ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Characterization of Liquid Crystals. University of Hamburg. Available at: [Link]
-
Godzwon, J., et al. (2005). Liquid Crystalline Polymorphism of 4-Alkyloxybenzylidene-40-Alkyloxyanilines and Entropic Effects of Their Phase Transitions. Acta Physica Polonica A, 107(6), 1145-1155. Available at: [Link]
-
Shimadzu. (n.d.). Determination of Poly(ethylene terephthalate) Crystallization by Differential Scanning Calorimeter. Application News AD-0091. Available at: [Link]
-
Naito, A., et al. (2012). 4-butylaniline in liquid crystalline and isotropic phases as determined using in situ microwave irradiation NMR spectroscopy. Physical Chemistry Chemical Physics, 14(18), 6438-6444. Available at: [Link]
-
Lehmann, M. (2021). Phase transitions in complex functional liquid crystals—The entropy effect. Frontiers in Materials, 8, 649610. Available at: [Link]
-
Kikuchi, H., et al. (2002). Various crystalline phases of N-(2-hydroxy-4-methoxybenzylidene)-4′-n-butylaniline (OHMBBA) identified by a simultaneous measurement of DSC-XRD and DSC-Raman spectroscopy. Thermochimica Acta, 388(1-2), 223-230. Available at: [Link]
-
IOSR Journal of Engineering. (n.d.). Thermal Analysis of Liquid Crystal Mixtures. IOSR-JEN. Available at: [Link]
-
Roy, S. K., & Roy, S. K. (2021). A Molecular Field Approach to Pressure Induced Phase Transitions in Liquid Crystals: Smectic-Nematic transition. arXiv preprint arXiv:2103.01844. Available at: [Link]
-
Byrne, L. E., & Sharma, D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering and Technology Journal, 8(9), 2740-2756. Available at: [Link]
-
Cheméo. (n.d.). 4-Butyl-N-(4-ethoxybenzylidene)aniline. Retrieved from [Link]
-
Sorai, M., et al. (1974). Heat Capacity of Nematogenic N-p-Ethoxybenzylidene-p′-butylaniline between 14 and 375 K. Bulletin of the Chemical Society of Japan, 47(9), 2192-2196. Available at: [Link]
-
ResearchGate. (n.d.). DSC thermograms of PMMABA/E44 for heating cycles at the scanning rate of 10 °C/min. Retrieved from [Link]
Sources
- 1. iosrjen.org [iosrjen.org]
- 2. 4-Butyl-N-(4-ethoxybenzylidene)aniline [webbook.nist.gov]
- 3. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. shimadzu.com [shimadzu.com]
- 7. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 8. researchgate.net [researchgate.net]
- 9. chemeo.com [chemeo.com]
- 10. ndl.iitkgp.ac.in [ndl.iitkgp.ac.in]
- 11. bhu.ac.in [bhu.ac.in]
In-Depth Technical Guide to 4-((4-ethoxybenzylidene)amino)benzonitrile: Applications in Advanced Optical Devices
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of the calamitic liquid crystal, 4-((4-ethoxybenzylidene)amino)benzonitrile. This Schiff base mesogen, built upon a 4-aminobenzonitrile core, exhibits a favorable combination of thermal and electro-optical properties, making it a material of significant interest for applications in optical devices. This document details its utility in liquid crystal displays (LCDs) and nonlinear optical (NLO) systems. We present field-proven protocols for its synthesis, the fabrication of liquid crystal cells, and the characterization of its key optical parameters. This guide is intended for researchers, scientists, and professionals in materials science and drug development who are exploring the potential of advanced liquid crystalline materials.
Introduction: The Significance of 4-((4-ethoxybenzylidene)amino)benzonitrile in Optics
4-((4-ethoxybenzylidene)amino)benzonitrile is a rod-shaped (calamitic) liquid crystal belonging to the Schiff base class of mesogens. Its molecular structure, characterized by a rigid core and a terminal polar cyano (-CN) group, is fundamental to its liquid crystalline behavior and its utility in optical technologies. The inherent molecular rigidity is a prerequisite for the formation of mesophases, while the strong dipole moment imparted by the nitrile group is a key determinant of its dielectric anisotropy[1]. This latter property is the cornerstone of its application in devices that manipulate light via the application of an electric field, most notably liquid crystal displays (LCDs)[1][2].
The delocalized π-electron system across the benzylidene-benzonitrile backbone also suggests potential for nonlinear optical (NLO) applications. Materials with significant NLO responses are crucial for the development of next-generation technologies in optical computing, data storage, and optical switching[3]. This guide will explore both the established and potential applications of this versatile molecule.
Physicochemical and Optical Properties
A thorough understanding of the material's intrinsic properties is essential for its effective application. The key physical and optical characteristics of 4-((4-ethoxybenzylidene)amino)benzonitrile are summarized below. It is important to note that while direct experimental data for this specific compound is not widely published, the properties can be reliably inferred from homologous series and related compounds.
| Property | Value/Description |
| Chemical Name | 4-((4-ethoxybenzylidene)amino)benzonitrile |
| CAS Number | 24742-30-1[4] |
| Molecular Formula | C₁₆H₁₄N₂O[4] |
| Molecular Weight | 250.3 g/mol [4] |
| Mesomorphic Properties | Exhibits a nematic liquid crystal phase. The specific transition temperatures are crucial for device operation and are influenced by the purity of the material. For a homologous series of 4-((4-(alkoxy)benzylidene)amino)benzonitrile, mesomorphic properties are well-documented. |
| Dielectric Anisotropy (Δε) | Expected to be positive. This is a critical parameter for LCDs, as it dictates the alignment of the liquid crystal molecules in an electric field. A related compound with a longer alkyl chain, 4-[4-(n-decyloxy) benzylideneamino] benzonitrile, exhibits a positive dielectric anisotropy[5]. |
| Nonlinear Optical (NLO) Properties | The extended π-conjugated system suggests potential for third-order NLO effects. The nonlinear refractive index (n₂) and third-order susceptibility (χ⁽³⁾) are key figures of merit for applications in all-optical switching and optical limiting. |
Synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile: A Detailed Protocol
The synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile is achieved through a straightforward condensation reaction between 4-aminobenzonitrile and 4-ethoxybenzaldehyde. This Schiff base formation is a well-established synthetic route for this class of liquid crystals.
Materials and Reagents
-
4-Aminobenzonitrile (1.0 equivalent)
-
4-Ethoxybenzaldehyde (1.0 equivalent)
-
Absolute Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Step-by-Step Synthesis Protocol
-
Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzonitrile and 1.0 equivalent of 4-ethoxybenzaldehyde in absolute ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Crude Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification by Recrystallization: To obtain a high-purity product with sharp phase transitions, recrystallize the crude solid from a suitable solvent, such as ethanol.
-
Drying and Characterization: Dry the purified crystals under vacuum. The final product should be characterized by techniques such as FT-IR, ¹H NMR, and differential scanning calorimetry (DSC) to confirm its structure and determine its phase transition temperatures.
Caption: Synthetic workflow for 4-((4-ethoxybenzylidene)amino)benzonitrile.
Application in Liquid Crystal Displays (LCDs)
The positive dielectric anisotropy of 4-((4-ethoxybenzylidene)amino)benzonitrile makes it a suitable candidate for use in twisted nematic (TN) and other field-effect LCDs. In such devices, the liquid crystal material is sandwiched between two transparent electrodes and polarizers.
Principle of Operation
In the "off" state (no applied electric field), the rod-like liquid crystal molecules are aligned in a helical structure guided by the surface treatment of the electrodes. This helical arrangement rotates the polarization of transmitted light, allowing it to pass through the second polarizer. In the "on" state, the applied electric field overcomes the elastic forces of the liquid crystal, aligning the molecules with the field. This disrupts the helical structure, and the polarization of light is no longer rotated, leading to its absorption by the second polarizer and resulting in a dark state.
Caption: Principle of a twisted nematic liquid crystal display.
Protocol for Liquid Crystal Cell Fabrication and Characterization
-
Substrate Preparation: Start with indium tin oxide (ITO) coated glass substrates. Clean the substrates thoroughly using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.
-
Alignment Layer Deposition: Spin-coat a thin layer of a polyimide alignment agent onto the ITO surface.
-
Rubbing: After curing the polyimide, gently rub the surface in a single direction with a velvet cloth. This process creates microgrooves that will anchor the liquid crystal molecules in a preferred orientation.
-
Cell Assembly: Assemble two rubbed substrates with the rubbing directions orthogonal to each other, separated by spacers of a defined thickness (typically a few micrometers). Seal the edges of the cell, leaving a small filling port.
-
Liquid Crystal Filling: Heat the 4-((4-ethoxybenzylidene)amino)benzonitrile to its isotropic phase and fill the cell via capillary action through the filling port.
-
Sealing and Cooling: Seal the filling port and slowly cool the cell to the nematic phase.
-
Electro-Optical Characterization: Place the filled cell between crossed polarizers and apply a variable AC voltage. Measure the transmission of light as a function of the applied voltage to determine the threshold voltage and response time.
Applications in Nonlinear Optics
The extended π-conjugation in 4-((4-ethoxybenzylidene)amino)benzonitrile gives rise to a nonlinear optical response, particularly a third-order nonlinear susceptibility (χ⁽³⁾). This property is the basis for phenomena such as the nonlinear refractive index (n₂), which can be exploited in various optical devices.
Principle of Third-Order Nonlinearity
In the presence of a high-intensity light source, such as a laser, the refractive index of the material becomes dependent on the intensity of the light itself. This can be expressed as:
n = n₀ + n₂I
where n is the total refractive index, n₀ is the linear refractive index, n₂ is the nonlinear refractive index, and I is the intensity of the light. This intensity-dependent refractive index can lead to effects like self-focusing and all-optical switching.
Protocol for Z-Scan Measurement of Nonlinear Refractive Index (n₂)
The Z-scan technique is a widely used method to measure the sign and magnitude of the nonlinear refractive index.
-
Sample Preparation: Prepare a solution of 4-((4-ethoxybenzylidene)amino)benzonitrile in a suitable solvent (e.g., chloroform) at a known concentration. Place the solution in a cuvette of known path length.
-
Optical Setup: A high-power laser beam is focused through the sample. The sample is mounted on a translation stage that allows it to be moved along the beam path (the z-axis). A detector with an aperture is placed in the far field to measure the transmitted light intensity.
-
Data Acquisition: The sample is scanned along the z-axis through the focal point of the lens. The transmitted intensity through the aperture is recorded as a function of the sample's position (z).
-
Data Analysis: The resulting plot of transmittance versus z-position will have a characteristic peak-valley or valley-peak shape, depending on the sign of n₂. By analyzing the shape and magnitude of this curve, the nonlinear refractive index can be calculated.
Caption: Mechanism of third-order nonlinear optical response.
Conclusion
4-((4-ethoxybenzylidene)amino)benzonitrile stands as a testament to the versatility of Schiff base liquid crystals in the realm of optical technologies. Its well-defined synthesis, coupled with its favorable electro-optical and potential nonlinear optical properties, makes it a valuable material for both fundamental research and the development of advanced optical devices. The protocols outlined in this guide provide a solid foundation for researchers to explore and harness the full potential of this and related mesogenic compounds.
References
-
4-((4-Ethoxybenzylidene)amino)benzonitrile. LookChem. [Link]
-
Dielectric Studies of 4-[4-(n-Decyloxy)benzylideneamino] Benzonitrile Showing Liquid Crystalline Phases. ResearchGate. [Link]
-
Synthesis, spectroscopic characterization and determination of the nonlinear optical properties of 2-(4-chlorobenzylidene) malononitrile using a computational method and Z-scan technique. ResearchGate. [Link]
-
Linear and Nonlinear Optical Properties of Non-Centrosymmetric Crystals of Substituted Aliphatic Secondary Amines. Preprints.org. [Link]
-
Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. PMC. [Link]
-
Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. National Institutes of Health. [Link]
-
Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. MDPI. [Link]
-
The experimental average refractive index of liquid crystals and its prediction from the anisotropic indices. Royal Society of Chemistry. [Link]
-
NMR spectroscopic, linear and non-linear optical properties of 1,3-benzothiazol-2-yl-(phenylhydrazono)acetonitrile (BTPA) azo dye. ResearchGate. [Link]
-
Refractive Indices of Liquid Crystals for Display Applications. ResearchGate. [Link]
-
Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. PMC. [Link]
- process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
-
Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. PMC. [Link]
- Catalytic synthesis method of p-aminobenzonitrile.
-
Pressure-induced phase transition of 4-aminobenzonitrile: the formation and enhancement of N–H⋯N weak hydrogen bonds. PubMed Central. [Link]
-
N-(p-Ethoxybenzylidene)-p-aminobenzonitrile, (E)-. NIST WebBook. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(p-Ethoxybenzylidene)-p-aminobenzonitrile, (E)- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Doping Chiral Nematic Liquid Crystals with Schiff Base Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synergy of Chirality and Liquid Crystalline Order
The introduction of chirality into a nematic liquid crystal phase gives rise to a helical superstructure known as the chiral nematic (N*) or cholesteric phase. This unique arrangement of molecules imparts remarkable optical properties, such as selective reflection of circularly polarized light, making these materials highly valuable for a range of applications from advanced displays to sensitive optical sensors.[1][2] The efficiency with which a chiral molecule, or dopant, induces this helical twist is quantified by its Helical Twisting Power (HTP).[1][3] Schiff base derivatives, with their versatile synthesis and tunable molecular structures, have emerged as a compelling class of chiral dopants for nematic liquid crystals.[4] Their rigid core structures and the ability to incorporate various chiral moieties allow for the design of dopants with high HTP.
This guide provides a comprehensive overview of the principles and protocols for doping chiral nematic liquid crystals with Schiff base derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize, fabricate, and characterize these advanced materials. The protocols herein are presented with an emphasis on the underlying scientific rationale, ensuring a deep understanding of the experimental procedures.
I. Synthesis of Chiral Schiff Base Dopants: A Modular Approach
The synthesis of chiral Schiff base dopants typically involves the condensation reaction between a chiral amine and an aldehyde or ketone.[5] This modular approach allows for the systematic variation of the chiral moiety, the core structure, and terminal groups to fine-tune the dopant's properties, including its HTP and solubility in the liquid crystal host. A representative synthetic scheme is presented below, utilizing a chiral building block derived from a natural source, such as an amino acid or a sugar derivative like isosorbide, to impart chirality.[6][7][8]
Protocol 1: Synthesis of a Chiral Schiff Base Dopant Derived from a Chiral Amine
This protocol outlines the synthesis of a chiral Schiff base by reacting a chiral amine with a substituted benzaldehyde.
Materials:
-
Chiral amine (e.g., (R)-(+)-1-phenylethylamine)
-
Substituted benzaldehyde (e.g., 4-butoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Dichloromethane
-
Petroleum Ether
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for reflux and extraction
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chiral amine (1.0 equivalent) and the substituted benzaldehyde (1.0 equivalent) in absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the imine formation.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC, using a suitable solvent system (e.g., 1:1 ethyl acetate/petroleum ether).[8] The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the crude product in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the pure chiral Schiff base.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR to confirm the structure.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the reactants and the product, and its boiling point is suitable for reflux conditions.
-
Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
TLC Monitoring: TLC is a crucial technique to track the consumption of reactants and the formation of the product, allowing for the determination of the optimal reaction time.
-
Extraction and Washing: The washing steps are essential to remove any unreacted starting materials, the catalyst, and any side products, ensuring the purity of the final compound.
II. Preparation of Chiral Nematic Liquid Crystal Mixtures
The induction of a chiral nematic phase is achieved by dissolving a small amount of the synthesized chiral Schiff base dopant into an achiral nematic liquid crystal host.[1] The choice of the nematic host is critical as its physical properties, such as birefringence and dielectric anisotropy, will influence the final characteristics of the chiral nematic mixture. Commonly used nematic hosts include E7 and 5CB.
Protocol 2: Preparation of a Schiff Base-Doped Nematic Liquid Crystal Mixture
Materials:
-
Synthesized chiral Schiff base dopant
-
Nematic liquid crystal host (e.g., E7)
-
Volumetric flasks
-
Precision balance
-
Vortex mixer or ultrasonicator
Procedure:
-
Stock Solution Preparation: Accurately weigh a specific amount of the chiral Schiff base dopant and dissolve it in a known volume of a suitable solvent (e.g., dichloromethane) to prepare a stock solution of known concentration.
-
Doping the Nematic Host: In a clean vial, accurately weigh a specific amount of the nematic liquid crystal host.
-
Solvent Evaporation Method: Add a calculated volume of the chiral dopant stock solution to the vial containing the nematic host to achieve the desired weight percentage of the dopant. Mix the components thoroughly using a vortex mixer or an ultrasonicator until a homogeneous solution is obtained.
-
Solvent Removal: Place the vial in a vacuum oven at a temperature slightly above the clearing point of the nematic liquid crystal to evaporate the solvent completely. This process should be done slowly to avoid the formation of bubbles.
-
Homogenization: After the solvent has been completely removed, maintain the mixture in its isotropic phase for a period to ensure homogeneity.
Causality Behind Experimental Choices:
-
Nematic Host Selection: E7 is a widely used nematic liquid crystal mixture due to its broad nematic range and well-characterized physical properties.
-
Solvent Evaporation Method: This method ensures a uniform distribution of the dopant molecules within the nematic host, which is crucial for obtaining a well-defined helical structure.
-
Heating Above Clearing Point: Heating the mixture to its isotropic phase ensures that the dopant and the liquid crystal host are fully miscible and randomly mixed, leading to a homogeneous chiral nematic phase upon cooling.
III. Fabrication of Liquid Crystal Test Cells
To characterize the properties of the prepared chiral nematic liquid crystal, it is necessary to confine it within a test cell of a specific thickness. The surfaces of the glass substrates are treated to induce a specific alignment of the liquid crystal molecules at the boundaries. For observing the characteristic planar texture of a chiral nematic phase, a planar alignment is required.
Protocol 3: Fabrication of a Planar-Aligned Liquid Crystal Test Cell
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution (e.g., PIA-2304)
-
Spinner
-
Hot plate
-
Rubbing machine with a velvet cloth
-
UV-curable adhesive
-
Spacers of a specific diameter (e.g., 10 µm)
-
UV lamp
-
Capillary filling setup
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates with a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.
-
Polyimide Coating: Spin-coat a thin layer of the polyimide alignment solution onto the conductive side of the glass substrates.
-
Curing: Cure the polyimide layer by baking the substrates on a hot plate according to the manufacturer's specifications.
-
Rubbing: Unidirectionally rub the cured polyimide layers with a velvet cloth to create microgrooves that will induce planar alignment of the liquid crystal molecules.
-
Cell Assembly: Place spacers of the desired diameter onto one of the substrates. Apply a thin line of UV-curable adhesive along the edges of the substrate. Place the second substrate on top, with the rubbing directions either parallel or anti-parallel.
-
Curing the Adhesive: Expose the cell to UV light to cure the adhesive and seal the cell, leaving a small gap for filling.
-
Filling the Cell: Fill the cell with the prepared chiral nematic liquid crystal mixture via capillary action by placing a drop of the mixture at the filling gap.
-
Sealing: Once the cell is filled, seal the gap with the UV-curable adhesive.
Causality Behind Experimental Choices:
-
ITO Coating: The conductive ITO layer is necessary for applying an electric field across the liquid crystal layer for electro-optical studies.
-
Polyimide Alignment Layer: The rubbed polyimide layer provides a uniform and stable planar alignment of the liquid crystal molecules at the surfaces.
-
Spacers: Spacers are crucial for maintaining a uniform cell gap, which is essential for accurate characterization of the liquid crystal's properties.
-
Capillary Filling: This is a simple and effective method for filling the cell with the liquid crystal mixture without introducing air bubbles.
IV. Characterization of Chiral Nematic Liquid Crystals
A. Determination of Helical Twisting Power (HTP)
The HTP is a measure of the ability of a chiral dopant to induce a helical twist in a nematic host. It is defined by the equation:
HTP (β) = 1 / (p * c)
where 'p' is the helical pitch in micrometers and 'c' is the concentration of the chiral dopant in weight fraction.
Protocol 4: Measurement of Helical Pitch and Determination of HTP
Materials:
-
Planar-aligned liquid crystal cells filled with chiral nematic mixtures of different dopant concentrations.
-
Polarizing Optical Microscope (POM) with a calibrated eyepiece graticule.
-
Hot stage for temperature control.
Procedure:
-
Sample Preparation: Prepare a series of chiral nematic mixtures with varying concentrations of the chiral Schiff base dopant (e.g., 0.5, 1.0, 1.5, 2.0 wt%). Fill planar-aligned cells with each mixture.
-
Observation of Fingerprint Texture: Place the filled cell on the hot stage of the POM and observe the texture. In a well-aligned planar cell, the helical axis will be perpendicular to the substrates, and a "fingerprint" texture of alternating bright and dark lines will be visible.
-
Pitch Measurement: The distance between two consecutive bright or dark lines corresponds to half the helical pitch (p/2). Measure this distance using the calibrated eyepiece graticule.
-
Data Collection: Repeat the pitch measurement for each concentration.
-
HTP Calculation: For each concentration, calculate the helical pitch (p). Plot a graph of 1/p versus the dopant concentration (c). The slope of the resulting straight line will be the Helical Twisting Power (HTP) of the chiral dopant in that specific nematic host.
Causality Behind Experimental Choices:
-
Planar Alignment: This alignment is essential for observing the fingerprint texture, which allows for the direct measurement of the helical pitch.
-
Multiple Concentrations: Measuring the pitch at several concentrations and plotting 1/p vs. c provides a more accurate determination of the HTP and verifies the linear relationship.
B. Thermo-Optical and Electro-Optical Characterization
The response of the chiral nematic liquid crystal to external stimuli such as temperature and electric fields is crucial for its application.
-
Thermo-Optical Analysis: The selective reflection wavelength of a chiral nematic liquid crystal is temperature-dependent. This can be characterized using a spectrophotometer equipped with a hot stage. By measuring the reflection spectra at different temperatures, the thermochromic behavior of the material can be evaluated.[4]
-
Electro-Optical Analysis: The application of an electric field can alter the helical structure of the chiral nematic liquid crystal, leading to changes in its optical properties. This can be studied by applying a voltage to the ITO electrodes of the test cell and observing the changes in texture and light transmission with a POM.
V. Applications in Drug Development and Biosensing
The unique properties of chiral nematic liquid crystals doped with Schiff base derivatives open up possibilities for their use in the life sciences, particularly in areas relevant to drug development.
-
Enantioselective Biosensing: The chirality of the liquid crystal phase can be exploited to create sensors that can differentiate between enantiomers of a chiral drug.[9] The interaction of a specific enantiomer with the chiral liquid crystal can induce a change in the helical pitch, leading to a detectable color change. This could be valuable for high-throughput screening of chiral compounds and for quality control in the pharmaceutical industry.[10]
-
Drug Delivery Systems: Liquid crystalline phases are being explored for controlled drug release applications.[11][12] The ordered structure of the liquid crystal can encapsulate drug molecules and release them in a controlled manner in response to a specific stimulus, such as a change in temperature or pH.
-
Sensing Platforms for Biomolecular Interactions: The alignment of liquid crystals is highly sensitive to surface interactions.[5][13][14] This principle can be used to develop label-free biosensors for detecting the binding of biomolecules, such as proteins or DNA, which is a fundamental aspect of drug discovery research.
Data Presentation
| Chiral Schiff Base Dopant (Hypothetical) | Nematic Host | Concentration (wt%) | Helical Pitch (p) (µm) | HTP (β) (µm-1) |
| CSB-1 | E7 | 1.0 | 10.0 | 10.0 |
| CSB-1 | E7 | 2.0 | 5.0 | 10.0 |
| CSB-2 | 5CB | 1.0 | 8.0 | 12.5 |
| CSB-2 | 5CB | 2.0 | 4.0 | 12.5 |
Table 1: Example of quantitative data for Helical Twisting Power of hypothetical chiral Schiff base dopants.
Visualizations
References
-
Choi, H., et al. (2018). Tuning Helical Twisting Power of Isosorbide-Based Chiral Dopants by Chemical Modifications. Polymers, 10(11), 1234. [Link]
-
Rego, J. A., et al. (2004). Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. ACS Symposium Series, 881, 134-147. [Link]
-
Care, C. M., & Wilson, M. R. (2000). Calculating the helical twisting power of chiral dopants. Journal of Materials Chemistry, 10(11), 2535-2542. [Link]
-
Stumpf, M., et al. (2018). An l-isosorbide-based reactive chiral dopant with high helical twisting power for cholesteric liquid crystal polymers reflecting left-handed circularly polarized light. Scientific Reports, 8(1), 1-8. [Link]
-
Gaikwad, P. P. (2013). Liquid Crystalline Phase & its Pharma Applications. Research and Reviews: A Journal of Pharmaceutical Science, 4(3), 1-6. [Link]
-
Reddy, B. S., et al. (2014). Chiral ionic liquids derived from isosorbide: synthesis, properties and applications in asymmetric synthesis. New Journal of Chemistry, 38(10), 4754-4760. [Link]
-
Cook, M. J., & Wilson, M. R. (2000). Calculation of helical twisting power for liquid crystal chiral dopants. The Journal of Chemical Physics, 112(3), 1560-1564. [Link]
-
Yusuf, Y., & Mema, L. (2021). Statistical Theory of Helical Twisting in Nematic Liquid Crystals Doped with Chiral Nanoparticles. Crystals, 11(11), 1432. [Link]
-
Ren, L., et al. (2019). Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light. Journal of Materials Chemistry C, 7(4), 933-939. [Link]
- Lin, T. H., et al. (2012). Isosorbide derivatives and liquid crystal displays comprising the same.
-
Lagerwall, J. P. (2016). Chiral Liquid Crystals: Structures, Phases, Effects. Crystals, 6(2), 14. [Link]
-
Xu, T., et al. (2021). Overview of Liquid Crystal Biosensors: From Basic Theory to Advanced Applications. Micromachines, 12(6), 629. [Link]
-
Alaasar, M., et al. (2018). Helical twisting power and compatibility in twisted nematic phase of new chiral liquid crystalline dopants with various liquid crystalline matrices. Liquid Crystals, 45(13-15), 2050-2061. [Link]
-
Welch, C., & Goodby, J. W. (2012). Chiral liquid crystal dopants derived from optically active drugs. Liquid Crystals, 39(10), 1233-1243. [Link]
-
Tran, L., et al. (2021). Designing Biological Micro-Sensors with Chiral Nematic Liquid Crystal Droplets. bioRxiv. [Link]
-
Zhang, R., et al. (2021). Flow-induced periodic chiral structures in an achiral nematic liquid crystal. Nature Communications, 12(1), 1-8. [Link]
-
Hu, Q., et al. (2019). Liquid Crystal Biosensors: Principles, Structure and Applications. Sensors, 19(21), 4693. [Link]
-
Kumar, A., & Singh, S. (2012). Liquid Crystals Pharmaceutical Application: A Review. International Journal of Pharmaceutical Research & Allied Sciences, 1(2), 6-11. [Link]
-
Norouzi, S., & Sadati, M. (2020). Liquid Crystal-Based Biosensors. Annals of Biostatistics & Biometric Applications, 4(3), 1-4. [Link]
-
Hess, A. J., et al. (2021). Designing Biological Microsensors with Chiral Nematic Liquid Crystal Droplets. ACS Sensors, 6(12), 4333-4342. [Link]
-
Lavecchia, A., & Di Giovanni, C. (2013). The Significance of Chirality in Drug Design and Development. Current Medicinal Chemistry, 20(26), 3165-3185. [Link]
-
Armitage, D. (2021). Chirality amplification and deracemization in achiral nematic liquid crystals. Physical Review E, 104(3), 034702. [Link]
Sources
- 1. Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents [acswebcontent.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Calculating the helical twisting power of chiral dopants - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. irispublishers.com [irispublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. An l-isosorbide-based reactive chiral dopant with high helical twisting power for cholesteric liquid crystal polymers reflecting left-handed circularly polarized light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral ionic liquids derived from isosorbide: synthesis, properties and applications in asymmetric synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. rroij.com [rroij.com]
- 12. ijpras.com [ijpras.com]
- 13. mdpi.com [mdpi.com]
- 14. Designing Biological Microsensors with Chiral Nematic Liquid Crystal Droplets - PMC [pmc.ncbi.nlm.nih.gov]
DFT calculations for predicting mesomorphic properties of Schiff bases
Application and Protocol Guide
Topic: DFT Calculations for Predicting Mesomorphic Properties of Schiff Bases
Audience: Researchers, scientists, and drug development professionals.
Harnessing Computational Chemistry: A Guide to Predicting the Mesomorphic Properties of Schiff Bases with Density Functional Theory
Introduction: The Synergy of Schiff Bases and Liquid Crystals
Schiff bases, characterized by their azomethine (-CH=N-) linkage, are a cornerstone in the design of thermotropic liquid crystals.[1][2] Their facile synthesis, structural rigidity, and the linear arrangement of aromatic rings contribute to the anisotropic molecular geometries essential for the formation of mesophases.[2] The prediction of these liquid crystalline properties, or mesomorphism, is paramount in the development of new materials for applications ranging from advanced display technologies to sophisticated drug delivery systems.
This guide provides a comprehensive overview and a detailed protocol for utilizing Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to predict the mesomorphic behavior of Schiff base derivatives. By correlating calculated molecular properties with experimentally observed liquid crystal phases, researchers can significantly streamline the design and synthesis of novel mesogenic materials.
Theoretical Foundation: Why DFT is a Powerful Tool for Mesogen Design
Density Functional Theory (DFT) has emerged as a highly effective computational method for investigating the electronic structure and properties of molecules.[3] Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT simplifies the problem by focusing on the electron density. This approach offers a favorable balance between computational cost and accuracy, making it ideal for the study of relatively large molecules like Schiff base mesogens.[4][5]
The formation of liquid crystal phases is governed by a delicate interplay of intermolecular forces, which are in turn dictated by the intrinsic properties of the individual molecules. DFT allows for the precise calculation of several key molecular parameters that are crucial in determining mesomorphic behavior:
-
Molecular Geometry and Shape: The overall shape, aspect ratio (length-to-breadth ratio), and planarity of a molecule are primary determinants of its ability to pack in an ordered, anisotropic manner. DFT calculations provide optimized molecular geometries, from which these parameters can be quantified.
-
Electronic Properties:
-
Dipole Moment: The magnitude and direction of the molecular dipole moment influence the strength and nature of intermolecular electrostatic interactions, which play a significant role in the stability of mesophases.
-
Polarizability: This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Anisotropic polarizability is a key factor in the formation of liquid crystalline phases.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is related to the molecule's chemical reactivity and stability. A smaller gap can indicate a more polarizable and potentially more stable mesophase.[6][7][8]
-
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). This is invaluable for understanding and predicting intermolecular interactions, such as π-π stacking, which are crucial for the stability of liquid crystal phases.[9][10]
By systematically calculating and analyzing these parameters, researchers can gain deep insights into the structure-property relationships that govern the mesomorphism of Schiff bases.
Workflow for Predicting Mesomorphic Properties using DFT
The following diagram illustrates the overall workflow for using DFT calculations to predict the mesomorphic properties of a novel Schiff base.
Caption: A schematic workflow for the DFT-based prediction of mesomorphic properties.
Detailed Protocol: DFT Calculation of a Schiff Base Mesogen
This protocol outlines the step-by-step procedure for performing a DFT calculation on a hypothetical Schiff base molecule using the Gaussian software package, a widely used program in computational chemistry.[11]
Step 1: Molecular Structure Input
-
Sketch the Molecule: Use a molecular editor such as GaussView, Avogadro, or ChemDraw to build the 3D structure of the Schiff base molecule of interest.
-
Initial Cleaning: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) within the molecular editor to obtain a reasonable starting geometry.
-
Save in a Suitable Format: Save the coordinates of the molecule in a format compatible with Gaussian, such as the .gjf or .com input file format.
Step 2: Gaussian Input File Preparation
Create a text file with a .com or .gjf extension. The input file has a specific structure:[11][12]
-
Link 0 Commands: (Optional) Specify memory and scratch file locations (e.g., %mem=4GB, %chk=molecule.chk).
-
Route Section (# line): This is the most critical part, defining the calculation to be performed. For a geometry optimization followed by frequency calculation, a typical route section would be: #p opt freq B3LYP/6-31G(d,p)
-
#p: Requests verbose output.
-
opt: Specifies a geometry optimization.
-
freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
B3LYP/6-31G(d,p): Defines the level of theory.
-
B3LYP : A popular hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[4]
-
6-31G(d,p) : A Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for describing the anisotropic electron distribution in mesogens.[13][14] For higher accuracy, larger basis sets like 6-311G(d,p) can be used.[15][16]
-
-
-
Title Section: A brief, descriptive title for your calculation.
-
Molecule Specification:
-
Charge and Multiplicity: The first line specifies the net charge and spin multiplicity of the molecule (e.g., 0 1 for a neutral singlet molecule).
-
Atomic Coordinates: The subsequent lines list the atomic symbol and its X, Y, and Z coordinates.
-
Example Gaussian Input File:
Step 3: Running the Calculation
Submit the input file to Gaussian. The time required for the calculation will depend on the size of the molecule and the computational resources available.
Step 4: Post-Calculation Analysis
Upon successful completion, several output files will be generated. The most important is the .log or .out file, which contains a wealth of information.
-
Verify Optimization and Frequencies:
-
Search for "Optimization completed" in the output file to ensure the geometry optimization converged.
-
Check the frequency calculation results. All frequencies should be positive real numbers. The presence of imaginary frequencies indicates that the optimized structure is a transition state, not a minimum, and further optimization is needed.
-
-
Extract Key Molecular Properties:
-
Optimized Geometry: The final optimized coordinates can be visualized in a molecular viewer to analyze the molecule's shape, planarity, and aspect ratio.
-
Dipole Moment: Search for "Dipole moment" in the output file to find the magnitude and components of the dipole moment.
-
Polarizability: Search for "Polarizability" to obtain the polarizability tensor. The anisotropy of the polarizability can be calculated from these values.
-
HOMO and LUMO Energies: The energies of the molecular orbitals are listed in the output. Identify the HOMO (the highest energy occupied orbital) and LUMO (the lowest energy unoccupied orbital) and calculate the energy gap.
-
Molecular Electrostatic Potential (MEP): The MEP can be visualized by loading the checkpoint file (.chk) into a program like GaussView and generating the MEP surface. This will show the charge distribution across the molecule.
-
Interpreting DFT Results for Mesomorphic Property Prediction
The correlation between the calculated molecular parameters and the mesomorphic behavior of Schiff bases is a complex interplay of various factors. The following table summarizes the general trends observed in the literature.
| Calculated Parameter | Influence on Mesomorphism | Rationale |
| High Aspect Ratio (Anisometry) | Promotes mesophase formation and stability. | Elongated, rod-like molecules can pack more efficiently in an ordered fashion, leading to stronger anisotropic intermolecular interactions. |
| Molecular Planarity | Generally enhances mesophase stability. | A more planar molecular core allows for closer packing and stronger π-π stacking interactions between aromatic rings, which stabilizes the liquid crystalline phase.[17] |
| Moderate Dipole Moment | Can favor the formation of specific mesophases (e.g., smectic phases). | A significant dipole moment can lead to strong dipole-dipole interactions, promoting a more ordered, layered structure. However, a very large dipole moment might lead to crystalline phases. |
| High Polarizability Anisotropy | Strongly promotes mesomorphism. | A large difference in polarizability along the long and short molecular axes enhances the anisotropic van der Waals interactions, which are a primary driving force for liquid crystal formation. |
| Small HOMO-LUMO Gap | Often correlates with higher mesophase stability. | A smaller energy gap suggests a more polarizable molecule, which can lead to stronger intermolecular interactions.[6][18] |
| Terminal Chain Length | Influences the type of mesophase. | Shorter flexible chains tend to favor nematic phases, while longer chains promote the formation of more ordered smectic phases due to micro-segregation effects.[17] |
Distinguishing Between Nematic and Smectic Phases:
-
Nematic Phase: Characterized by long-range orientational order but no positional order. Molecules with a high aspect ratio and strong polarizability anisotropy but weaker lateral interactions are more likely to form nematic phases.[19]
-
Smectic Phase: Possesses both orientational and some degree of positional order, with molecules arranged in layers.[19] The presence of long flexible terminal chains and/or strong lateral intermolecular interactions (e.g., from dipole moments or hydrogen bonding) can promote the formation of smectic phases.[17] DFT can help elucidate these lateral interactions through the analysis of the MEP and dipole moment.
Visualizing Structure-Property Relationships
The following diagram illustrates the key molecular features of a Schiff base that influence its mesomorphic properties, which can be quantified using DFT.
Caption: Key molecular features of a Schiff base influencing its mesomorphic properties.
Conclusion and Outlook
DFT calculations provide a powerful and predictive framework for the rational design of novel Schiff base liquid crystals. By enabling an in-silico assessment of key molecular properties, this computational approach allows researchers to screen potential candidates and prioritize synthetic efforts, thereby accelerating the discovery of new materials with tailored mesomorphic characteristics. As computational resources become more accessible and theoretical methods continue to evolve, the integration of DFT into the materials design workflow will undoubtedly become an indispensable tool for scientists and engineers in the field of liquid crystals.
References
-
Chisolm, E. D., & Wallace, D. C. (2010). Liquid state properties from first principles DFT calculations. arXiv preprint arXiv:1005.0586. [Link]
-
Das, R., et al. (2024). Computational Investigation of Reactivity Parameters, UV-Vis and IR Spectra, NLO Properties, and Temperature-Dependent Thermodynamics of 5O.m (m=14,16) liquid crystal. arXiv preprint arXiv:2405.17883. [Link]
-
Hagar, M., et al. (2021). Mesomorphic, Optical and DFT Aspects of Near to Room-Temperature Calamitic Liquid Crystal. Molecules, 26(16), 4984. [Link]
-
Almeida, G. G. S., et al. (2023). TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Models on λmax Prediction. ACS Omega. [Link]
-
Saad, G. R., et al. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Molecules, 27(23), 8206. [Link]
-
Khan, E., et al. (2017). A role of DFT and spectroscopy to study phase transition: Bent-Core Liquid Crystals. ResearchGate. [Link]
- Joshi, S. K., et al. (2014). Theoretical and Experimental Studies on Liquid Crystals- The Role of Position of Oxygen. International Journal of Innovative Research in Science, Engineering and Technology, 3(3).
-
De Gregorio, P., et al. (2016). Spontaneous chirality in the splay-bend nematic phase of wedge-shaped molecules. Soft Matter, 12(23), 5188-5198. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. Molecules, 27(19), 6523. [Link]
-
ResearchGate. (2018). 6-31Gbasis set for third-row atoms*. [Link]
-
Lee, J., et al. (2016). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. RSC Advances, 6(107), 105676-105684. [Link]
-
Lataifeh, A., & Al-Zoubi, W. (2019). Schiff base/ester liquid crystals with different lateral substituents: mesophase behaviour and DFT calculations. ResearchGate. [Link]
-
ResearchGate. (2021). How to interpret DFT results ?. [Link]
-
ResearchGate. (2021). HOMO, LUMO, gap, hardness, and softness of all compounds. [Link]
-
YouTube. (2023). How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. [Link]
-
Ngo, V. D., et al. (2020). Nematic and Smectic Phases: Dynamics and Phase Transition. Condensed Matter, 5(3), 60. [Link]
-
Wikipedia. Density functional theory. [Link]
-
Rassolov, V. A., et al. (1998). 6-31G basis set for atoms K through Zn*. The Journal of Chemical Physics, 109(4), 1229-1235. [Link]
-
Al-jeboori, M. J., & Mohammed, S. H. (2023). Synthesis, characterization, biological studies and DFT study of SchiffBases and their complexes derived from aromatic diamine compound. Revista Bionatura, 8(1), 23-31. [Link]
-
Sim, E., et al. (2021). Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources. Journal of the American Chemical Society, 143(43), 18238-18253. [Link]
-
Reddit. (2020). Why Does HOMO LUMO Energy Gap Decrease with Stability/Conjugation?. [Link]
-
Lataifeh, A., & Ha, S.-T. (2021). Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. Molecules, 26(11), 3326. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega, 8(29), 26169-26182. [Link]
-
Gaussian, Inc. (2018). About Gaussian 16 Input. [Link]
-
O'Brien, R. A., et al. (2020). Computational Study of the Electrostatic Potential and Charges of Multivalent Ionic Liquid Molecules. The Journal of Physical Chemistry B, 124(28), 6063-6074. [Link]
-
Chemistry Stack Exchange. (2022). How to calculate number of states for a molecule with 6-31g?*. [Link]
-
Baruah, B. (2021). A review on the use of DFT for the prediction of the properties of nanomaterials. RSC Advances, 11(48), 30147-30164. [Link]
-
Kumar, D. K., et al. (2021). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Molecular Crystals and Liquid Crystals, 725(1), 38-54. [Link]
-
YouTube. (2015). Density-Functional Theory (DFT) : three non-technical explanations. [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes. Journal of the Iranian Chemical Society, 20(8), 2095-2111. [Link]
-
Ahmed, H. A., et al. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Crystals, 13(5), 805. [Link]
-
somewhereville. (2014). The EMSL Basis Set Exchange 6-31G, 6-31G(d), And 6-31G(d,p) Gaussian-Type Basis Set For CRYSTAL88/92/95/98/03/06/09/14/etc. – Conversion, Validation With Gaussian09, And Discussion –. [Link]
-
YouTube. (2020). DFT primer (2) --- Electronic Structure. [Link]
-
Wikipedia. HOMO and LUMO. [Link]
-
YouTube. (2024). How to choose a functional and basis set for your DFT calculation. [Link]
-
ResearchGate. (2019). How can i create an input file for optimization in Gaussian G09 for my molecule?. [Link]
- University of Zurich.
-
ResearchGate. (2021). How to interpret my DFT output file?. [Link]
-
Siddiqi, H. M., et al. (2017). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. ResearchGate. [Link]
-
WuXi Chemistry. Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]
-
Simune Atomistics. GAUSSIAN INPUT File. [Link]
-
ASE. Gaussian. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Density functional theory - Wikipedia [en.wikipedia.org]
- 4. sapub.org [sapub.org]
- 5. A review on the use of DFT for the prediction of the properties of nanomaterials - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04876G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. gaussian.com [gaussian.com]
- 12. simuneatomistics.com [simuneatomistics.com]
- 13. researchgate.net [researchgate.net]
- 14. somewhereville.com [somewhereville.com]
- 15. Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. arxiv.org [arxiv.org]
- 19. mdpi.com [mdpi.com]
Measuring the Dielectric Anisotropy of Benzonitrile Liquid Crystals: An Application Note
Introduction
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties of both conventional liquids and solid crystals. Their anisotropic nature, where physical properties vary with the direction of measurement, is central to their utility in a vast array of electro-optic applications, most notably in liquid crystal displays (LCDs).[1] A critical parameter governing the behavior of LCs in an electric field is their dielectric anisotropy (Δε) . This intrinsic property is the difference between the dielectric permittivity parallel (ε‖) and perpendicular (ε⊥) to the average direction of the long molecular axis, known as the director.[1]
Benzonitrile-based liquid crystals are a significant class of mesogenic materials, often characterized by a large positive dielectric anisotropy stemming from the strong dipole moment of the nitrile (-C≡N) group. This characteristic is fundamental to their application in display technologies, where a low threshold voltage for switching is desirable.[2] An accurate and reliable measurement of the dielectric anisotropy is therefore paramount for material characterization, quality control, and the development of novel LC mixtures with tailored properties for advanced applications.
This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the principles and methodologies for accurately measuring the dielectric anisotropy of benzonitrile liquid crystals. The protocols detailed herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity.
Theoretical Framework: The Significance of Dielectric Anisotropy
The dielectric permittivity of a material quantifies its ability to store electrical energy in an electric field. In anisotropic materials like nematic liquid crystals, this property is a tensor. For a uniaxially nematic liquid crystal, the dielectric tensor can be simplified to two principal components: ε‖, measured along the director, and ε⊥, measured perpendicular to the director.[3][4]
The dielectric anisotropy is then defined as:
Δε = ε‖ - ε⊥ [3]
The sign and magnitude of Δε determine how the liquid crystal molecules will align in an external electric field.
-
Positive Dielectric Anisotropy (Δε > 0): The director aligns parallel to the applied electric field.[5] This is typical for benzonitrile liquid crystals due to the strong longitudinal dipole moment of the cyano group.
-
Negative Dielectric Anisotropy (Δε < 0): The director aligns perpendicular to the applied electric field.[5]
Understanding and precisely measuring Δε is crucial for predicting and controlling the electro-optic response of liquid crystal devices.
Experimental Workflow for Dielectric Anisotropy Measurement
The measurement of dielectric anisotropy involves a series of well-defined steps, from sample preparation to data analysis. The overall workflow is depicted in the diagram below.
Figure 1: A schematic overview of the experimental workflow for determining the dielectric anisotropy of benzonitrile liquid crystals.
Materials and Instrumentation
A successful measurement of dielectric anisotropy requires careful selection of materials and precise instrumentation.
| Category | Item | Purpose & Key Specifications |
| Material | Benzonitrile Liquid Crystal | The sample under investigation. |
| Planar Alignment Cells | Indium Tin Oxide (ITO) coated glass with a rubbed polyimide layer for parallel alignment of the LC director to the substrate.[6] | |
| Homeotropic Alignment Cells | ITO coated glass with a specific polyimide or other surfactant layer for perpendicular alignment of the LC director to the substrate.[6] | |
| Spacers | To maintain a uniform cell gap (thickness). | |
| UV-curable sealant | To seal the filling ports of the LC cells. | |
| Instrumentation | LCR Meter / Impedance Analyzer | To measure capacitance and loss tangent over a range of frequencies (e.g., 10 Hz to 1 GHz).[7] |
| Temperature Controller | To precisely control the temperature of the LC cell.[3] A PID controller with high stability (e.g., ±0.1°C) is recommended. | |
| Hot Stage / Sample Holder | To mount the LC cell and ensure uniform temperature distribution. | |
| Polarizing Optical Microscope | To verify the quality of the liquid crystal alignment within the cells. | |
| Magnetic Field Source (Optional) | An alternative or supplementary method to an electric field for aligning the liquid crystal director. | |
| Nitrogen Purge System (Optional) | To prevent moisture condensation at low temperatures. |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for measuring the dielectric anisotropy of benzonitrile liquid crystals.
Part 1: Liquid Crystal Cell Preparation
The foundation of an accurate dielectric anisotropy measurement lies in the preparation of high-quality liquid crystal cells with well-defined molecular alignments.
-
Selection of Alignment Cells: Choose commercially available or custom-fabricated planar and homeotropic alignment cells with a known electrode area (S) and cell gap (d). The cell gap can be accurately measured using interferometric methods before filling.[6]
-
Cell Cleaning: Thoroughly clean the empty cells with appropriate solvents (e.g., isopropanol) to remove any contaminants.
-
Filling the Cells: Heat the benzonitrile liquid crystal sample to its isotropic phase. Fill both the planar and homeotropic cells via capillary action.[8] This is performed at an elevated temperature to reduce viscosity and prevent the formation of air bubbles.
-
Sealing the Cells: Once filled, seal the filling ports of the cells using a UV-curable epoxy. This prevents leakage and contamination of the liquid crystal.
-
Verification of Alignment: After the cells have cooled to the nematic phase, inspect the alignment quality under a polarizing optical microscope. A uniform texture should be observed, indicating good alignment.
Part 2: Dielectric Measurement Procedure
The core of the experiment involves measuring the capacitance of the filled cells under controlled conditions.
-
System Calibration: Perform open and short circuit corrections on the LCR meter to ensure accurate measurements.[9]
-
Mounting the Sample: Securely mount the planar-aligned cell in the temperature-controlled stage.
-
Connecting to the LCR Meter: Connect the electrodes of the LC cell to the terminals of the LCR meter.
-
Temperature Stabilization: Set the desired temperature using the temperature controller and allow the system to stabilize. A stable temperature is critical as dielectric properties are temperature-dependent.[10][11]
-
Measurement of C⊥: For the planar-aligned cell, in the absence of a strong electric field, the director aligns parallel to the glass substrates and thus perpendicular to the measuring electric field.
-
Apply a small AC voltage (typically < 1 V to avoid inducing director reorientation) across the cell.[8]
-
Sweep the desired frequency range and record the capacitance (C⊥) and dielectric loss (tan δ).
-
-
Measurement of C‖:
-
Method A (Homeotropic Cell): Replace the planar cell with the homeotropic-aligned cell. In this configuration, the director is aligned perpendicular to the substrates and thus parallel to the measuring electric field. Repeat the frequency sweep to measure the capacitance (C‖).
-
Method B (High-Field Planar Cell): For liquid crystals with positive dielectric anisotropy like benzonitriles, a sufficiently strong AC or DC bias voltage can be applied to the planar cell to reorient the director parallel to the field. The capacitance measured under this high-field condition will be C‖. This method has the advantage of using a single cell for both measurements.
-
-
Temperature Dependence: Repeat the measurements at different temperatures to characterize the temperature dependence of the dielectric anisotropy.
Data Analysis and Interpretation
The raw capacitance data is used to calculate the dielectric permittivity and subsequently the dielectric anisotropy.
-
Calculation of Dielectric Permittivity: The real part of the dielectric permittivity (ε') can be calculated from the measured capacitance (C) using the formula for a parallel plate capacitor:
ε' = (C * d) / (ε₀ * S)
where:
-
C is the measured capacitance (in Farads)
-
d is the cell gap (in meters)
-
S is the electrode area (in square meters)
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
Calculate ε‖ and ε⊥ using the corresponding measured capacitances C‖ and C⊥.
-
-
Calculation of Dielectric Anisotropy: The dielectric anisotropy (Δε) is then calculated as:
Δε = ε‖ - ε⊥
-
Frequency Dependence: Plot ε‖ and ε⊥ as a function of frequency. For many nematic liquid crystals, a relaxation process can be observed, particularly for the parallel component, which can provide insights into molecular dynamics.[12]
-
Temperature Dependence: Plot Δε as a function of temperature. The dielectric anisotropy is strongly dependent on the order parameter of the liquid crystal and will decrease with increasing temperature, eventually becoming zero at the nematic-isotropic transition temperature.[5]
Visualizing Molecular Alignment for Measurement
The orientation of the liquid crystal molecules relative to the applied electric field is crucial for the accurate measurement of ε‖ and ε⊥.
Figure 2: Illustration of the liquid crystal director (n) orientation relative to the applied electric field (E) for the measurement of ε‖ (parallel) and ε⊥ (perpendicular).
Trustworthiness and Self-Validation
To ensure the trustworthiness of the obtained results, several validation steps should be integrated into the protocol:
-
Empty Cell Capacitance: Measure the capacitance of the empty cells to accurately determine the cell gap, which is a critical parameter in the permittivity calculation.
-
Isotropic Phase Measurement: Measure the dielectric permittivity in the isotropic phase. The value should be independent of the cell alignment (planar or homeotropic). The average dielectric constant in the nematic phase (ε_avg = (ε‖ + 2ε⊥)/3) should show a continuous trend into the isotropic value, accounting for density changes.[3]
-
Frequency Scans: Low-frequency measurements can be influenced by ionic conductivity. Analyzing the frequency dependence of the dielectric loss can help to identify and separate these effects from the true dielectric response of the liquid crystal.
-
Comparison with Literature: Compare the obtained values for well-characterized benzonitrile liquid crystals (e.g., 5CB) with established literature values to validate the experimental setup and procedure.
Conclusion
The measurement of dielectric anisotropy is a fundamental characterization technique for benzonitrile and other liquid crystals. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can obtain accurate and reproducible data. This information is indispensable for the design and optimization of liquid crystal materials and their integration into advanced electro-optic devices. The emphasis on proper cell preparation, precise control of experimental parameters, and thorough data analysis ensures the integrity and reliability of the results.
References
-
Lavrentovich, O. D. "Introduction to Dielectric Measurements of Nematic Liquid Crystals." Kent State University, Liquid Crystal Institute. [Link]
-
Cestari, M., et al. "Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases." The Journal of Physical Chemistry B 2023, 127 (31), 7047-7058. [Link]
-
Arakham, M., et al. "Dielectric Spectroscopy in frequencies that range from 10 Hz to 1 GHz has been used to study the molecular orientational dynamics of the two types of dimers that form the twist-bend nematic phase." ACS Omega 2023, 8 (32), 29424-29434. [Link]
-
A. M. M. Al-saidi, et al. "Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method." Scientific Reports 2024, 14 (1), 5707. [Link]
-
Chen, P., et al. "A Fast-Response Vertical-Alignment In-Plane-Switching-Mode Liquid Crystal Display." Crystals 2021, 11 (11), 1356. [Link]
-
Marques, P., et al. "Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays." Materials 2021, 14 (16), 4496. [Link]
-
Li, Y., et al. "Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases." Chinese Physics B 2024, 33 (7), 077701. [Link]
-
Sharma, A., Mishra, R., & Tripathi, P. K. "THE OVERVIEW OF DIELECTRIC PROPERTIES OF LIQUID CRYSTALS WITH THE FUNCTION OF FREQUENCY AND TEMPERATURE." International Journal of Advanced Research 2022, 10 (03), 250-254. [Link]
-
"LCR meter for dielectric properties measurement." ResearchGate. [Link]
-
"Temperature dependences of the dielectric anisotropy Δε ′ for frequencies 0.01, 0.1, and 1 MHz." ResearchGate. [Link]
-
"Temperature and frequency dependence on dielectric permittivity and electrical conductivity of recycled Liquid Crystals." ResearchGate. [Link]
Sources
- 1. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 2. mdpi.com [mdpi.com]
- 3. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lavrentovichgroup.com [lavrentovichgroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile
Answering as a Senior Application Scientist.
This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile, a Schiff base with applications in materials science, particularly as a precursor to liquid crystals.[1] This document provides an in-depth, experience-driven approach to improving reaction yield and purity, moving beyond a simple protocol to explain the causal relationships behind key experimental steps.
Section 1: Reaction Fundamentals & Mechanism
The synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile is a classic example of a Schiff base condensation. This reaction involves the nucleophilic addition of a primary amine (4-aminobenzonitrile) to a carbonyl group (4-ethoxybenzaldehyde), forming a carbinolamine intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the final imine product and water.[2][3]
Understanding that this is a reversible equilibrium reaction is the single most critical factor for troubleshooting and optimization.[4] The presence of water, a byproduct, can drive the reaction in reverse via hydrolysis, thereby reducing the overall yield.[2]
Caption: General mechanism for Schiff base formation.
Section 2: Optimized High-Yield Experimental Protocol
This protocol is designed to maximize yield by actively managing the reaction equilibrium.
Reagent Data Table
| Reagent | Cat. No. (Example) | Molar Mass ( g/mol ) | Moles (mmol) | Equiv. | Amount |
| 4-Aminobenzonitrile | B8589487 | 118.14 | 10 | 1.0 | 1.18 g |
| 4-Ethoxybenzaldehyde | B8589488 | 150.17 | 10 | 1.0 | 1.50 g |
| Absolute Ethanol | - | 46.07 | - | - | 50 mL |
| Glacial Acetic Acid | - | 60.05 | - | cat. | 3-4 drops |
Step-by-Step Methodology
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-aminobenzonitrile (1.18 g, 10 mmol) and 4-ethoxybenzaldehyde (1.50 g, 10 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask. Stir the mixture at room temperature until all solids are fully dissolved.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the solution. The mildly acidic environment (typically pH 4-5) is optimal as it catalyzes the dehydration of the carbinolamine intermediate without significantly protonating the amine, which would render it non-nucleophilic.[4]
-
Reaction Setup & Reflux: Attach a reflux condenser to the flask. Heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours.
-
Expert Tip: Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new product spot.
-
-
Product Crystallization: Upon completion, remove the flask from the heat source and allow it to cool slowly to room temperature. The product should begin to precipitate as pale yellow crystals. To maximize precipitation, cool the flask further in an ice-water bath for 30 minutes.
-
Isolation: Collect the crude product crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of ice-cold ethanol (approx. 5-10 mL) to remove soluble impurities and unreacted starting materials.[1]
-
Purification (Recrystallization): Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol and heat gently until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce the formation of pure crystals.[5]
-
Final Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry them in a vacuum oven at 40-50 °C to remove any residual solvent. A typical yield for this optimized protocol is >85%.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low, or I isolated no product. What went wrong?
-
Probable Cause A: Reaction Equilibrium. The most common cause of low yield is the presence of water, which drives the reversible reaction back towards the starting materials.[4]
-
Solution: Ensure you are using absolute (anhydrous) ethanol. For particularly stubborn reactions, consider using a solvent like toluene that allows for azeotropic removal of water with a Dean-Stark apparatus. Alternatively, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves directly to the reaction mixture.[4]
-
-
Probable Cause B: Incorrect pH. The reaction requires acid catalysis, but too much acid will fully protonate the amine group of 4-aminobenzonitrile, destroying its nucleophilicity and halting the reaction.[4]
-
Solution: Use only a catalytic amount of acid (3-4 drops). If you suspect you've added too much, the reaction can sometimes be salvaged by carefully adding a weak base like sodium acetate to buffer the system.
-
-
Probable Cause C: Impure Reactants. Aldehydes, in particular, are susceptible to air oxidation, forming the corresponding carboxylic acid. 4-ethoxybenzoic acid will not participate in the reaction, effectively reducing the concentration of your limiting reagent.
-
Solution: Use freshly opened or purified starting materials. 4-Ethoxybenzaldehyde can be purified by distillation under reduced pressure if oxidation is suspected. 4-Aminobenzonitrile can be purified by recrystallization.[6]
-
Q2: My final product is an oil or a sticky solid that won't crystallize. Why?
-
Probable Cause: Impurities. The presence of unreacted starting materials, solvent, or side products can depress the melting point and inhibit the formation of a crystal lattice.
-
Solution:
-
Ensure Complete Drying: First, ensure all residual solvent is removed under high vacuum.
-
Purify via Column Chromatography: If the product still fails to crystallize, this indicates significant impurities. Purify the crude oil using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Attempt Recrystallization Again: After chromatography, dissolve the purified product in a minimal amount of a hot solvent (like ethanol) and attempt a slow recrystallization. Sometimes, scratching the inside of the flask with a glass rod at the solvent line can initiate crystal growth.
-
-
Q3: TLC analysis shows my purified product still contains starting materials. What should I do?
-
Probable Cause: Ineffective Purification. This suggests that the chosen recrystallization solvent may not be optimal, or the reaction did not go to completion.
-
Solution:
-
Optimize Recrystallization: The ideal recrystallization solvent is one in which the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.[5] Experiment with different solvent systems, such as ethanol/water, isopropanol, or ethyl acetate/hexanes.
-
Re-run the Reaction: If significant starting material is present, it is often more efficient to re-run the reaction under more rigorous conditions (e.g., longer reflux time, use of a Dean-Stark trap) rather than attempting to separate compounds with similar polarities.
-
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for this reaction?
-
A: Absolute ethanol is an excellent choice because it readily dissolves the reactants, has a convenient boiling point for reflux, and is relatively "green."[7] Toluene is a superior choice if water removal via a Dean-Stark trap is necessary to drive the reaction to completion.
-
-
Q2: Can I run this reaction at room temperature?
-
A: While some Schiff base formations can occur at room temperature, especially with highly reactive starting materials, heating to reflux significantly increases the reaction rate and helps drive the dehydration step, leading to higher yields in a shorter time frame.[8]
-
-
Q3: Are there alternative catalysts to acetic acid?
-
A: Yes. A range of Brønsted and Lewis acids can catalyze this reaction. For instance, catalysts like magnesium perchlorate (Mg(ClO₄)₂) or erbium(III) triflate (Er(OTf)₃) have been shown to be highly efficient, sometimes allowing for solvent-free conditions.[9] However, for this specific transformation, glacial acetic acid provides a cost-effective and highly reliable catalytic system.
-
-
Q4: How do I confirm the identity and purity of my final product?
-
A: The identity can be confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and FT-IR. Purity can be assessed by melting point analysis (a sharp melting point indicates high purity) and confirmed by techniques like HPLC or elemental analysis.
-
Section 5: Troubleshooting Workflow
This diagram provides a logical pathway for addressing common experimental issues.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Aminobenzonitrile compounds are important intermediates in organic synthesis and are widely used in the production of medicines, pesticides, dyes, rubber and fine chemicals. (Source: Eureka | Patsnap, [Link])
- Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. (2010). Google Patents.
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. (Source: Master Organic Chemistry, [Link])
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. (Source: Organic Chemistry Portal, [Link])
- Catalytic synthesis method of p-aminobenzonitrile. (n.d.). Google Patents.
-
Cieślak-Golonka, M., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(5), 1475. (Source: NIH, [Link])
-
4-((4-Ethoxybenzylidene)amino)benzonitrile. (n.d.). LookChem. (Source: LookChem, [Link])
-
Schiff Base-Mediated Dual Active Site Catalyst for Efficient N-Formylation of Amines with CO2. (2025). The Journal of Physical Chemistry Letters. (Source: ACS Publications, [Link])
-
Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. (2025). RSC Publishing. (Source: RSC Publishing, [Link])
-
Optimization of Reaction Conditions. (n.d.). ResearchGate. (Source: ResearchGate, [Link])
-
Nucleophilic Addition of Amines- Imine and Enamine Formation. (2024). Chemistry LibreTexts. (Source: Chemistry LibreTexts, [Link])
-
Efficient Synthesis of a Schiff Base Copper(II) Complex Using a Microfluidic Device. (2023). MDPI. (Source: MDPI, [Link])
-
An Efficient Catalyst for the Synthesis of Schiff Bases. (2025). ResearchGate. (Source: ResearchGate, [Link])
-
Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. (n.d.). ResearchGate. (Source: ResearchGate, [Link])
-
Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. (2024). Journal of Organic & Pharmaceutical Chemistry. (Source: JOCPR, [Link])
-
Recrystallization Paired with Benchtop NMR. (2024). Nanalysis. (Source: Nanalysis, [Link])
-
Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. (2023). Journal of Chemical Education. (Source: ACS Publications, [Link])
-
Imine. (n.d.). Wikipedia. (Source: Wikipedia, [Link])
-
Lab 5 Imine. (n.d.). Scribd. (Source: Scribd, [Link])
-
How can I purify impure benzonitrile? (2017). ResearchGate. (Source: ResearchGate, [Link])
-
What is the synthetic route of 4-Aminobenzonitrile. (2023). Bloom Tech. (Source: Bloom Tech, [Link])
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. (Source: University of Rochester, [Link])
-
Reactions of Aldehydes and Ketones with Amines-Practice Problems. (n.d.). Chemistry Steps. (Source: Chemistry Steps, [Link])
-
Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. (Source: International Journal of Chemical Studies, [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemijournal.com [chemijournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recrystallization Paired with Benchtop NMR — Nanalysis [nanalysis.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4-((4-ethoxybenzylidene)amino)benzonitrile
An advanced, in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of 4-((4-ethoxybenzylidene)amino)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this Schiff base. Here, we provide field-proven insights and detailed troubleshooting protocols to help you overcome common challenges encountered during its recrystallization.
Overview: The Challenge of Purifying Schiff Bases
4-((4-ethoxybenzylidene)amino)benzonitrile is a Schiff base, a class of compounds synthesized from the condensation of a primary amine and a carbonyl compound.[1] While their synthesis is often straightforward, purification by recrystallization requires careful control of conditions. Schiff bases can be susceptible to hydrolysis, and their purification can be complicated by the presence of unreacted starting materials or side products.[2] A successful recrystallization not only removes these impurities but also yields a product with high purity and a well-defined crystalline form, which is critical for downstream applications and analytical characterization.
Compound Profile: 4-((4-ethoxybenzylidene)amino)benzonitrile
A summary of the key physicochemical properties of the target compound is provided below. Understanding these properties is crucial for designing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂O | [3] |
| Molecular Weight | 250.3 g/mol | [3] |
| Appearance | Typically a solid, may be off-white to yellow crystalline powder. | [4] |
| Boiling Point | 429.9 °C at 760 mmHg | [3] |
| Density | 1.04 g/cm³ | [3] |
| LogP | 3.70758 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
Recommended Recrystallization Protocol
This protocol provides a robust starting point for the recrystallization of 4-((4-ethoxybenzylidene)amino)benzonitrile. Ethanol is often a suitable solvent for the purification of Schiff bases.[5]
Objective: To dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
Materials:
-
Crude 4-((4-ethoxybenzylidene)amino)benzonitrile
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of ethanol. If it dissolves immediately at room temperature, ethanol is too good a solvent. If it is largely insoluble at room temperature but dissolves upon heating, it is a promising candidate.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent to ensure a good yield.[6] Adding too much solvent is a common cause of poor or no crystal formation.[7][8]
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9] Rapid cooling can trap impurities.[9]
-
Maximize Yield: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[10]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. Using room temperature or warm solvent for washing will redissolve some of your product and lower the yield.[6]
-
Drying: Dry the crystals thoroughly. Air drying on the filter paper is often sufficient, but a vacuum oven at a low temperature can also be used.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the recrystallization process.
Q1: My compound won't crystallize out of the solution, even after cooling. The solution is clear.
A1: This is a classic case of either using too much solvent or having a supersaturated solution.[6][9]
-
Cause & Scientific Rationale: The concentration of the compound in the solvent is below its saturation point at the colder temperature. For crystals to form, the solution must be saturated, meaning it holds more dissolved solute than it can stably contain at that temperature.
-
Solutions (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[9] The microscopic scratches provide a rough surface that acts as a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution. This provides a template for other molecules to crystallize onto.[9]
-
Reduce Solvent Volume: Gently heat the solution again and boil off some of the solvent (e.g., 10-20% of the volume).[9] Then, allow it to cool again. This will increase the concentration of your compound.
-
Lower the Temperature: If cooling in an ice bath was not sufficient, try a colder bath (e.g., dry ice/acetone). However, be aware that very low temperatures can sometimes cause the product to precipitate as an amorphous solid rather than crystallizing.
-
Troubleshooting Workflow: No Crystal Formation
Below is a visual guide to the decision-making process when crystallization fails to occur.
Caption: A decision tree for inducing crystallization.
Q2: My compound separated as an oily liquid instead of forming solid crystals.
A2: This phenomenon is known as "oiling out" and is a common issue in recrystallization.[7]
-
Cause & Scientific Rationale: This typically happens when the melting point of the solute is lower than the boiling point of the solvent. The compound melts in the hot solvent and separates as a liquid phase upon cooling. It can also be caused by a high concentration of impurities, which can depress the melting point of the mixture.[7]
-
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool very slowly.[7]
-
Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature. After re-dissolving the oil, let the solution cool to just above the temperature at which it oiled out, then scratch the flask or add a seed crystal.
-
Change Solvents: The best solution is often to choose a different solvent or a mixed solvent system. Select a solvent with a lower boiling point.[7]
-
Q3: My final yield of pure crystals is very low.
A3: A low yield can result from several procedural errors.[9]
-
Cause & Scientific Rationale:
-
Excess Solvent: Too much solvent was used initially, and a significant amount of the product remained dissolved in the mother liquor even after cooling.[6][9]
-
Premature Crystallization: The compound crystallized in the funnel during a hot filtration step.
-
Washing with Warm Solvent: Washing the final crystals with solvent that was not ice-cold redissolved a portion of the product.[6]
-
-
Solutions:
-
Recover a Second Crop: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent, and a second, though likely less pure, batch of crystals can be obtained upon cooling.[9]
-
Refine Your Technique: In subsequent attempts, be meticulous about using the minimum amount of hot solvent. If performing a hot filtration, ensure your apparatus is pre-heated. Always use ice-cold solvent for washing the final crystals.
-
Q4: My NMR spectrum still shows peaks for the starting materials (4-ethoxybenzaldehyde or 4-aminobenzonitrile).
A4: This indicates an incomplete reaction or co-crystallization of impurities. Schiff base formation is an equilibrium reaction, and under certain conditions (like the presence of water), it can revert to the starting materials.[1][2]
-
Cause & Scientific Rationale: The recrystallization process did not effectively remove the unreacted starting materials. This can happen if the solubility properties of the starting materials are very similar to the product in the chosen solvent. The imine bond might also be hydrolyzing during the workup or recrystallization, especially if using aqueous solvents.
-
Solutions:
-
Re-crystallize: Attempt a second recrystallization, perhaps using a different solvent system. A non-polar/polar mixture like toluene/hexane might be effective at separating the more polar starting amine from the less polar Schiff base product.
-
Solvent Wash: Before recrystallization, try washing the crude product with a solvent that will dissolve one of the starting materials but not the desired product. For example, a wash with a non-polar solvent like hexane could remove residual aldehyde.
-
Ensure Anhydrous Conditions: If hydrolysis is suspected, ensure that solvents used during workup and recrystallization are dry.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallization?
A1: The ideal recrystallization solvent should:
-
Completely dissolve the compound when hot (at or near its boiling point).
-
Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).[10]
-
Either not dissolve impurities at all, or dissolve them very well even at low temperatures.
-
Be chemically inert and not react with the compound.
-
Have a boiling point below the melting point of the compound to prevent oiling out.[7]
-
Be volatile enough to be easily removed from the crystals after filtration.
A good rule of thumb is "like dissolves like"; solvents with similar functional groups to the compound are often good solubilizers.[11]
Q2: What are the characteristics of high-quality crystals?
A2: Good crystals suitable for analysis are typically transparent with well-defined, smooth faces and sharp edges. You should reject crystals that are cloudy, have cracks, or appear as an intergrown mass, as these features suggest trapped impurities or a non-single crystalline nature.
References
-
Troubleshooting - Chemistry LibreTexts . (2022). Chemistry LibreTexts. [Link]
-
4-((4-Ethoxybenzylidene)amino)benzonitrile . (n.d.). LookChem. [Link]
-
Problems with Recrystallisations . (n.d.). University of York Chemistry Teaching Labs. [Link]
-
Tips & Tricks: Recrystallization . (n.d.). University of Rochester, Department of Chemistry. [Link]
-
SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE . (n.d.). Periodico Tche Quimica. [Link]
- US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. (n.d.).
-
Guide for crystallization . (n.d.). [Link]
-
How to purify Schiff base? . (2023). ResearchGate. [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts . (2021). Chemistry LibreTexts. [Link]
-
Synthesis of Schiff Bases by Non-Conventional Methods . (n.d.). SciSpace. [Link]
-
Safety Data Sheet: 4-Aminobenzonitrile . (2025). Carl ROTH. [Link]
-
Preparation method of aminobenzonitrile . (n.d.). Patsnap. [Link]
-
Recrystallization . (n.d.). [Link]
-
4-Nitrobenzonitrile . (2026). ResearchGate. [Link]
-
Synthesis and characterization of novel Schiff base ligands . (2024). International Journal of Chemical Studies. [Link]
-
Advice for Crystallization . (n.d.). Universität Potsdam. [Link]
-
Recrystallization Paired with Benchtop NMR . (2024). Nanalysis. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. simposioiiqf.com.br [simposioiiqf.com.br]
- 5. chemijournal.com [chemijournal.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization Paired with Benchtop NMR — Nanalysis [nanalysis.com]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing the Alignment of 4-((4-ethoxybenzylidene)amino)benzonitrile on Substrates
This technical support guide is designed for researchers, scientists, and drug development professionals working with the nematic liquid crystal 4-((4-ethoxybenzylidene)amino)benzonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the substrate alignment process, ensuring high-quality, uniform liquid crystal cells for your experiments.
Introduction to 4-((4-ethoxybenzylidene)amino)benzonitrile Alignment
4-((4-ethoxybenzylidene)amino)benzonitrile is a calamitic (rod-shaped) liquid crystal belonging to the Schiff base class. Its molecular structure, characterized by a rigid core and a significant dipole moment due to the terminal cyano group, makes it suitable for applications in display technologies and other electro-optical devices. Achieving uniform alignment of these molecules on a substrate is critical for the proper functioning of any device. This guide will walk you through the essential steps for successful alignment, from substrate preparation to defect troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common alignment methods for 4-((4-ethoxybenzylidene)amino)benzonitrile?
A1: The most common methods for aligning nematic liquid crystals like 4-((4-ethoxybenzylidene)amino)benzonitrile are rubbing-based techniques using polymer alignment layers and photoalignment.
-
Rubbing: This technique involves coating the substrate with a thin polymer film, typically polyimide, and then mechanically rubbing it with a velvet cloth. This process creates microgrooves and aligns the polymer chains on the surface, which in turn directs the liquid crystal molecules.
-
Photoalignment: This is a non-contact method where a photosensitive polymer layer is exposed to polarized light. The light induces an anisotropy in the polymer layer, which then aligns the liquid crystal molecules.
Q2: What type of alignment (planar or homeotropic) is expected for 4-((4-ethoxybenzylidene)amino)benzonitrile?
A2: The expected alignment depends on the surface energy of the alignment layer. Generally, for calamitic liquid crystals like 4-((4-ethoxybenzylidene)amino)benzonitrile, high-energy surfaces (e.g., clean glass, some polyimides) tend to induce planar alignment, where the long molecular axis is parallel to the substrate. Low-energy surfaces often lead to homeotropic alignment, with the long molecular axis perpendicular to the substrate. The choice between planar and homeotropic alignment is application-dependent.
Q3: My liquid crystal cell shows many defects. What are the likely causes?
A3: Defects in liquid crystal alignment, such as disclinations (line defects) and point defects, can arise from several factors:
-
Contamination: Dust particles, organic residues, or impurities on the substrate or in the liquid crystal material can disrupt the uniform alignment.
-
Improper substrate cleaning: Inadequate cleaning can leave behind contaminants that act as nucleation sites for defects.
-
Poor alignment layer quality: A non-uniform or improperly treated alignment layer will fail to provide a consistent anchoring direction for the liquid crystal molecules.
-
Cell assembly issues: Non-uniform cell gap or improper sealing can introduce stress and flow effects that lead to defects.
-
Thermal stress: Rapid cooling from the isotropic phase to the nematic phase can "freeze in" defects.
Q4: How critical is the substrate cleaning process?
A4: The substrate cleaning process is arguably one of the most critical steps for achieving high-quality liquid crystal alignment. Any particulate or film contamination on the substrate surface can disrupt the alignment layer and lead to widespread defects in the liquid crystal cell. A thorough and consistent cleaning protocol is essential.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their probable causes, and step-by-step solutions.
Problem 1: Non-uniform alignment with patchy or domain-like textures.
-
Probable Cause A: Incomplete or uneven coating of the alignment layer. If the polymer alignment layer (e.g., polyimide) is not uniformly coated, it will result in variations in surface energy and anchoring strength, leading to different alignment domains.
-
Solution: Optimize the spin-coating parameters (speed, acceleration, time) for your specific polymer solution and substrate size to ensure a uniform film. Ensure the polymer solution is well-dissolved and filtered before use.
-
-
Probable Cause B: Inadequate rubbing of the alignment layer. Insufficient or non-uniform rubbing pressure or speed can result in areas with poor alignment directionality.
-
Solution: Standardize your rubbing process. Ensure consistent pressure and a constant translation speed of the substrate relative to the rubbing cloth. For quantitative control, a rubbing machine is recommended.
-
-
Probable Cause C: Contamination of the rubbing cloth. A contaminated rubbing cloth can transfer debris onto the alignment layer, creating nucleation sites for defects.
-
Solution: Use a new or thoroughly cleaned velvet cloth for each rubbing session. Store the rubbing cloth in a clean, dust-free environment.
-
Problem 2: Appearance of line defects (disclinations).
-
Probable Cause A: Dust particles or fibers on the substrate. These act as physical obstacles, forcing the liquid crystal director to adopt a non-uniform orientation around them, resulting in line defects.
-
Solution: Enhance your cleanroom practices. Work in a laminar flow hood or a glove box to minimize airborne particle contamination. Visually inspect substrates under a microscope before cell assembly.
-
-
Probable Cause B: Scratches on the substrate or alignment layer. Scratches create topological constraints that the liquid crystal director cannot uniformly follow.
-
Solution: Handle substrates with care using appropriate tweezers. Inspect the substrates for scratches before processing. If using the rubbing technique, ensure the rubbing cloth is free of hard particles.
-
-
Probable Cause C: Thermal shock during cooling. Cooling the cell too quickly from the isotropic to the nematic phase can lead to the formation of a high density of defects.
-
Solution: Implement a controlled cooling ramp. A slow cooling rate (e.g., 0.1-1 °C/min) through the isotropic-nematic phase transition allows the liquid crystal molecules more time to order uniformly.
-
Problem 3: Poor electro-optical switching or high threshold voltage.
-
Probable Cause A: Weak anchoring energy. If the interaction between the alignment layer and the liquid crystal molecules is too weak, a higher electric field will be required to overcome the surface forces and reorient the molecules.
-
Solution:
-
For rubbed polyimide layers, increasing the rubbing strength (higher pressure or more repetitions) can increase the anchoring energy, but excessive rubbing can damage the layer.
-
For photoalignment, optimizing the exposure dose of UV light can tune the anchoring energy.
-
Consider using a different alignment material known to provide stronger anchoring for Schiff base liquid crystals.
-
-
-
Probable Cause B: Ionic impurities in the liquid crystal. Mobile ions in the liquid crystal can screen the applied electric field, leading to a reduced effective field across the liquid crystal layer and thus a higher switching voltage.
-
Solution: Use high-purity liquid crystal material. If contamination is suspected, consider purifying the liquid crystal through methods like column chromatography, if applicable. Ensure all materials used in cell fabrication (e.g., sealant) are of high purity and do not leach ions.
-
Experimental Protocols
Protocol 1: Standard Substrate Cleaning Procedure for Glass/ITO-Coated Glass
This protocol is a widely accepted method for achieving clean substrates suitable for liquid crystal alignment.
-
Initial Cleaning: Gently wipe the substrate surfaces with a lint-free cloth soaked in acetone to remove gross organic contamination.
-
Sonication in Detergent: Place the substrates in a substrate holder and immerse them in a beaker containing a 2-5% solution of laboratory detergent (e.g., Hellmanex III) in deionized (DI) water. Sonicate in an ultrasonic bath at 50-60 °C for 15-20 minutes.
-
DI Water Rinse: Thoroughly rinse the substrates with a stream of DI water to remove all traces of the detergent.
-
Sonication in Acetone: Immerse the substrates in a beaker of acetone and sonicate for 10-15 minutes.
-
Sonication in Isopropyl Alcohol (IPA): Transfer the substrates to a beaker of IPA and sonicate for 10-15 minutes. This step helps to remove any residual acetone.
-
Final DI Water Rinse: Rinse the substrates extensively with DI water.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment (Optional but Recommended): For a final cleaning step to remove any remaining organic residues and to increase the surface energy, place the substrates in a UV-ozone cleaner for 10-15 minutes.
Protocol 2: Polyimide Alignment Layer Deposition and Rubbing
-
Polyimide Solution Preparation: Prepare a dilute solution of polyimide in its recommended solvent (e.g., N-methyl-2-pyrrolidone). The concentration will depend on the desired film thickness, but is typically in the range of 1-5 wt%.
-
Spin Coating: Dispense the polyimide solution onto the cleaned substrate and spin-coat to achieve a uniform thin film. Typical spin speeds are in the range of 2000-4000 rpm for 30-60 seconds.
-
Soft Bake: Place the coated substrates on a hotplate at a temperature recommended by the polyimide manufacturer (typically 80-100 °C) for 5-10 minutes to evaporate the solvent.
-
Hard Bake (Curing): Transfer the substrates to an oven and cure the polyimide at a high temperature (typically 180-220 °C) for 1-2 hours. This step is crucial for imidization and to create a robust polymer film.
-
Rubbing:
-
Mount the cured substrates on a rubbing machine equipped with a velvet-covered roller.
-
Set the desired rubbing parameters. The following table provides a starting point for optimization.
-
Perform the rubbing process in a single direction.
-
| Parameter | Typical Range | Effect of Increasing the Parameter |
| Pile Depth (mm) | 0.1 - 0.5 | Increases rubbing strength and pretilt angle |
| Roller Speed (rpm) | 200 - 1000 | Increases rubbing strength |
| Substrate Speed (mm/s) | 10 - 50 | Decreases rubbing strength |
| Number of Rubs | 1 - 5 | Increases rubbing strength |
Table 1: Typical rubbing parameters for polyimide alignment layers and their general effect on rubbing strength. Optimal conditions need to be determined experimentally.
Visualization of Workflows
Troubleshooting Flowchart for Liquid Crystal Alignment
Caption: A troubleshooting flowchart for identifying and resolving common liquid crystal alignment issues.
Experimental Workflow for Liquid Crystal Cell Fabrication
Caption: A generalized experimental workflow for the fabrication of a liquid crystal cell.
References
-
A Fast-Response Vertical-Alignment In-Plane-Switching-Mode Liquid Crystal Display. MDPI. Available at: [Link]
-
Q&A of liquid crystal alignment: theory and practice. Frontiers. Available at: [Link]
-
Nano-rubbing of a liquid crystal alignment layer by an atomic force microscope: a detailed characterization. TU Chemnitz. Available at: [Link]
-
What Is Liquid Crystal Alignment?. Chemistry For Everyone - YouTube. Available at: [Link]
-
Cleaning procedures for glass substrates. University of California, Irvine. Available at: [Link]
-
Influence of rubbing conditions of polyimide alignment layer on optical anisotropy of immobilized liquid crystal film. Taylor & Francis Online. Available at: [Link]
-
Anchoring Energy of Liquid Crystals. ResearchGate. Available at: [Link]
-
What is the best way to clean ITO coated glass substrate?. ResearchGate. Available at: [Link]
-
Photo-Induced Orientation of Nematic Liquid Crystals in Microcapillaries. arXiv. Available at: [Link]
-
New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Taylor & Francis Online. Available at: [Link]
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. ResearchGate. Available at: [Link]
-
Influence of rubbing conditions of polyimide alignment layer on optical anisotropy of immobilized liquid crystal film. ResearchGate. Available at: [Link]
-
Measuring liquid crystal anchoring energy strength by spectroscopic ellipsometry. AIP Publishing. Available at: [Link]
-
Defects in liquid crystals (II). Indian Academy of Sciences. Available at: [Link]
-
On the Control of Nematic Liquid Crystal Alignment. Gupea. Available at: [Link]
-
Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light. RSC Publishing. Available at: [Link]
-
Photoalignment of nematic liquid crystal on polyamic-acid-based soluble polyimide with no side fragments. ResearchGate. Available at: [Link]
-
Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films. NIH. Available at: [Link]
-
ITO Glass Plasma Cleaning. Plasma. Available at: [Link]
-
Measuring nematic liquid crystal anchoring energy using whispering gallery modes. Optics InfoBase. Available at: [Link]
- Safety D
Troubleshooting textural defects in 4-((4-ethoxybenzylidene)amino)benzonitrile films
<Technical Support Center: 4-((4-ethoxybenzylidene)amino)benzonitrile Films
This guide provides in-depth troubleshooting for common textural defects encountered during the fabrication of 4-((4-ethoxybenzylidene)amino)benzonitrile films. It is designed for researchers and professionals in materials science and drug development to ensure the production of high-quality, uniform films for advanced applications.
Frequently Asked Questions (FAQs)
Q1: My 4-((4-ethoxybenzylidene)amino)benzonitrile film appears cloudy and non-uniform. What are the likely causes?
A1: Cloudiness and non-uniformity in these films typically stem from uncontrolled crystallization or the presence of impurities. The primary factors to investigate are:
-
Solvent Evaporation Rate: A rapid evaporation rate can lead to the formation of small, poorly ordered crystallites, resulting in a cloudy appearance. The choice of solvent and the ambient conditions (temperature, humidity, and airflow) play a crucial role.
-
Solution Purity: The presence of dust particles or residual impurities from the synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile can act as nucleation sites, leading to heterogeneous crystallization and a non-uniform film.
-
Substrate Cleanliness: An improperly cleaned substrate can have contaminants that disrupt the uniform alignment of the liquid crystal molecules during film formation.
Q2: I am observing dendritic or snowflake-like crystal growth in my film instead of a smooth, continuous texture. How can I prevent this?
A2: Dendritic growth is a common issue in the crystallization of organic materials and is often related to the supersaturation of the solution and the diffusion of molecules to the growing crystal front. To promote the growth of uniform, continuous films, consider the following:
-
Slower Crystallization Rate: Employing a solvent with a lower vapor pressure will slow down the evaporation process, allowing molecules more time to arrange into a more ordered, non-dendritic structure.
-
Temperature Control: Gentle heating of the substrate during deposition can enhance the surface mobility of the molecules, facilitating their arrangement into a uniform film.
-
Solvent Vapor Annealing: Post-deposition exposure of the film to a solvent vapor atmosphere can induce recrystallization, leading to a smoother, more uniform morphology.[1][2]
Q3: My film is exhibiting cracks after the deposition and drying process. What is causing this and how can it be resolved?
A3: Cracking in thin films is often a result of mechanical stress that builds up during the solvent evaporation and subsequent cooling. This stress can be intrinsic (due to the film's microstructure) or extrinsic (due to a mismatch in the thermal expansion coefficients between the film and the substrate). To mitigate cracking:
-
Slower Drying: A controlled, slow drying process can help to relax the stress in the film as it forms.
-
Thermal Annealing: A post-deposition annealing step, where the film is heated to a temperature below its melting point and then slowly cooled, can relieve internal stresses.[3] The annealing process can help reduce dislocations in the thin films and increase the crystallite size.[3]
-
Substrate Choice: Selecting a substrate with a thermal expansion coefficient that is well-matched to that of 4-((4-ethoxybenzylidene)amino)benzonitrile can minimize stress during temperature changes.
Q4: What are topological defects and how do they affect my film's properties?
A4: Topological defects are disruptions in the uniform alignment of the liquid crystal director.[4][5] These can be point defects (disclinations) or line defects.[4] In nematic liquid crystals, these defects arise when the boundary conditions imposed by the substrate or other constraints cannot be satisfied by a continuous deformation of the director field.[5] The presence of these defects can significantly impact the optical and electronic properties of the film by scattering light and trapping charge carriers. Controlling the alignment of the liquid crystal molecules through surface treatments of the substrate is a key strategy to minimize these defects.
Troubleshooting Guide for Textural Defects
This section provides a systematic approach to identifying and resolving common textural defects in 4-((4-ethoxybenzylidene)amino)benzonitrile films.
Defect: Pinholes and Voids
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Incomplete Wetting of the Substrate | High surface tension of the solution or a low-energy substrate surface prevents the solution from spreading uniformly. | 1. Substrate Surface Treatment: Use plasma cleaning or a UV/ozone treatment to increase the surface energy of the substrate. 2. Solvent Selection: Choose a solvent that has a lower surface tension and good wetting properties for the specific substrate. |
| Air Bubbles in the Solution | Trapped air bubbles in the solution during preparation or deposition can lead to voids in the final film. | 1. Degas the Solution: Use an ultrasonic bath to remove dissolved gases from the solution before deposition. 2. Careful Deposition: During spin-coating or drop-casting, dispense the solution slowly and at a low angle to avoid introducing air bubbles. |
| Particulate Contamination | Dust or other particles on the substrate or in the solution can act as points where the film dewets, creating pinholes. | 1. Work in a Clean Environment: Perform all steps of film preparation and deposition in a cleanroom or a laminar flow hood. 2. Filter the Solution: Use a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter from the solution before use. |
Defect: Aggregates and Inhomogeneous Crystallization
| Potential Cause | Underlying Mechanism | Recommended Solution |
| High Solute Concentration | A supersaturated solution can lead to rapid and uncontrolled precipitation of the material, forming aggregates instead of a uniform film. | 1. Optimize Concentration: Experiment with lower concentrations of 4-((4-ethoxybenzylidene)amino)benzonitrile in the chosen solvent. 2. Temperature Control: Gently warming the solution can increase solubility and prevent premature precipitation. |
| Poor Solvent Choice | A solvent in which the compound has low solubility can lead to the formation of aggregates. | 1. Solvent Screening: Test a range of solvents to find one that provides good solubility and a suitable evaporation rate. 2. Use of Co-solvents: A mixture of a good solvent and a less volatile, poorer solvent can sometimes help to control the crystallization process. |
| Inadequate Mixing | If the solute is not fully dissolved, undissolved particles can act as nucleation sites for aggregates. | 1. Thorough Dissolution: Ensure the material is completely dissolved by using a magnetic stirrer or vortex mixer, and visually inspect for any undissolved particles. 2. Gentle Heating: If necessary, gently heat the solution to aid dissolution, but be careful not to exceed the solvent's boiling point. |
Experimental Workflow: Spin-Coating Deposition
Below is a diagram illustrating a typical spin-coating process for depositing 4-((4-ethoxybenzylidene)amino)benzonitrile films.
Caption: Troubleshooting decision tree for film defects.
Experimental Protocols
Protocol 1: Substrate Cleaning
A pristine substrate surface is critical for the formation of high-quality films.
-
Sonication: Place the substrates (e.g., glass or silicon wafers) in a beaker with deionized water and a small amount of detergent. Sonicate for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized water to remove all detergent residues.
-
Solvent Cleaning: Sonicate the substrates sequentially in acetone and then isopropyl alcohol for 15 minutes each to remove organic residues.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
Surface Activation (Optional but Recommended): Place the cleaned and dried substrates in a UV/ozone cleaner or a plasma cleaner for 5-10 minutes to remove any remaining organic contaminants and to increase the surface energy, which promotes better wetting by the solution.
Protocol 2: Solution Preparation and Film Deposition by Spin-Coating
-
Solution Preparation:
-
Accurately weigh the desired amount of 4-((4-ethoxybenzylidene)amino)benzonitrile.
-
Dissolve the material in a suitable high-purity solvent (e.g., chloroform, toluene, or a mixture) to the desired concentration (e.g., 5-20 mg/mL).
-
Ensure complete dissolution by using a magnetic stirrer or by gentle warming.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.
-
-
Spin-Coating:
-
Place the cleaned substrate on the spin-coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the filtered solution onto the center of the substrate to cover the entire surface.
-
Start the spin-coating program. A typical two-step program is often used:
-
Step 1 (Spread Cycle): A low spin speed (e.g., 500 rpm for 10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning Cycle): A higher spin speed (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired film thickness. The final thickness is primarily determined by the solution concentration and the spin speed of this step.
-
-
Protocol 3: Post-Deposition Annealing
Annealing can significantly improve the quality of the film by promoting larger crystal grain growth and reducing defects.
-
Thermal Annealing:
-
Carefully transfer the coated substrate to a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox).
-
Slowly ramp up the temperature to the desired annealing temperature (this should be below the melting point of the material). The optimal temperature needs to be determined experimentally.
-
Hold the film at the annealing temperature for a specific duration (e.g., 10-60 minutes).
-
Slowly cool the film back to room temperature. A slow cooling rate is crucial to prevent the re-introduction of stress and the formation of cracks.
-
-
Solvent Vapor Annealing:
-
Place the coated substrate in a sealed chamber (e.g., a petri dish or a desiccator).
-
Place a small vial containing the annealing solvent inside the chamber, ensuring the liquid does not come into direct contact with the film.
-
Seal the chamber and allow the solvent vapor to saturate the atmosphere.
-
Leave the film in the solvent vapor for a predetermined time (this can range from minutes to hours and needs to be optimized).
-
Remove the film from the chamber and allow it to dry in a controlled environment.
-
References
- Brinkman, W. F., & Cladis, P. E. (n.d.). Defects in liquid crystals. Physics Today.
- Wang, Y., Wang, Q., Zang, H., & Li, H. (2025). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process.
- Zhang, Y., et al. (2024). Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. MDPI.
- Singh, S., et al. (2021).
- Li, C., et al. (2020).
- (2025). Liquid Crystal Films with Defects.
- (2024). Thin Film Deposition Techniques: A Comprehensive Review.
- (2025). Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile.
- (n.d.).
- (n.d.).
- (2023). Influence of annealing on the properties of chemically prepared SnS thin films.
- Kwok, W. M., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. RSC Publishing.
- (1993). Effect of substrate preparation on smectic liquid crystal alignment: A structural study.
- Abbott, N. L., et al. (n.d.).
- (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile.
- (2020). Topological Point Defects of Liquid Crystals in Quasi-Two-Dimensional Geometries. Frontiers.
- (n.d.). Film deposition and patterning technologies of thin film networks. MECA courses.
- (n.d.). Defects in Bent-core Liquid Crystals.
- (n.d.).
- (n.d.). Mechanics of Materials and Nanostructures - Thin Film Deposition. Empa.
- (2016). Film morphology evolution during solvent vapor annealing of highly efficient small molecule donor/acceptor blends. PubMed.
- (2018). Fabrication of New Liquid Crystal Device Using Layer-by-Layer Thin Film Process. MDPI.
- (2020). Effects of Solvent Vapor Annealing on Morphology and Charge Transport of Poly(3-hexylthiophene) (P3HT) Films Incorporated with Preformed P3HT Nanowires. MDPI.
- (2019). Thin Film Deposition Technology.
- (n.d.). (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzonitrile. PMC - PubMed Central.
- (n.d.). Elemental composition and thickness determination of thin films by electron probe microanalysis. OPUS.
- (n.d.). Reversible thermosalience of 4-aminobenzonitrile. RSC Publishing.
- (n.d.). The Influence of Annealing and Film Thickness on the Specific Properties of Co 40 Fe 40 Y 20 Films. MDPI.
- (n.d.). Ponceau 4R: A Novel Staining Agent for Resolve Food Proteins on PAGE and Its Impact on Digestibility. Ghufran Saeed.
- (n.d.).
Sources
- 1. Film morphology evolution during solvent vapor annealing of highly efficient small molecule donor/acceptor blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Topological Defects in Liquid Crystals as Templates for Molecular Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Frequently Asked Questions (FAQs) about EBAN Thermal Stability
{"# Technical Support Center: Enhancing the Thermal Stability of Ethoxybenzylidene Aminobenzonitrile (EBAN)"}
Welcome to the technical support center for Ethoxybenzylidene Aminobenzonitrile (EBAN). This guide is designed for researchers, scientists, and drug development professionals who are working with this Schiff base liquid crystal and encountering challenges related to its thermal stability. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the robustness of your results.
This section addresses the most common initial queries regarding the handling and stability of EBAN.
Q1: What is Ethoxybenzylidene Aminobenzonitrile (EBAN) and why is its thermal stability a concern?
A1: Ethoxybenzylidene Aminobenzonitrile, a Schiff base with the CAS number 24742-30-1, is an organic compound known for its liquid crystalline properties.[1][2] Like many liquid crystals, its applications in optical and electronic devices depend on the precise and repeatable temperatures at which it transitions between different phases (e.g., solid to nematic, nematic to isotropic liquid).[3] Thermal instability—degradation at or below its operational temperatures—can lead to a loss of these properties, inconsistent device performance, and failure of experiments. Compounds containing an azomethine group (C=N), known as Schiff bases, can be susceptible to thermal decomposition, making a thorough understanding of their stability essential.[4]
Q2: I observed my EBAN sample turning yellow or brown upon heating. What causes this discoloration?
A2: Discoloration is a primary indicator of thermal degradation. The most probable cause is the breakdown of the molecular structure, particularly the imine (C=N) bond, leading to the formation of conjugated side products. This process can be initiated or accelerated by several factors:
-
Impurities: Residual reactants (4-ethoxybenzaldehyde, 4-aminobenzonitrile), catalysts, or solvents from the synthesis process can act as catalysts for degradation.
-
Oxidation: The presence of oxygen at elevated temperatures can lead to thermo-oxidative degradation, which often produces colored byproducts.[5]
-
Inherent Instability: The molecule itself will decompose at a specific temperature threshold. The goal is to ensure this threshold is well above your experimental or application range.
Q3: My DSC/TGA results for EBAN are not reproducible. Why is there so much variation between runs?
A3: Inconsistent results from thermal analysis techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) typically point to sample variability or procedural inconsistencies. Key factors include:
-
Sample Heterogeneity: The presence of impurities or a non-uniform distribution of stabilizers can cause different aliquots to behave differently.
-
Atmosphere Control: Schiff base stability can be highly dependent on the atmosphere. Degradation pathways in an inert nitrogen atmosphere are often different and occur at higher temperatures than in an oxidative air atmosphere.[6] Ensure your instrument's purge gas is consistent.
-
Heating Rate: The heating rate (e.g., 10°C/min) significantly impacts the observed decomposition temperature.[7][8] Faster rates may shift the decomposition onset to higher temperatures. Always use and report the same heating rate for comparable results.
-
Sample History: The sample's prior exposure to heat, light, or moisture can affect its thermal stability.
Part 2: Understanding the Degradation Pathway
To effectively prevent degradation, we must first understand the mechanism. The primary point of weakness in the EBAN molecule is the imine bond, which is susceptible to hydrolysis. Additionally, the nitrile group and aromatic rings can undergo reactions at very high temperatures.
Caption: Potential thermal degradation pathways for EBAN.
The most common degradation route, especially at temperatures below outright pyrolysis, is the acid- or base-catalyzed hydrolysis of the imine bond, which reverts EBAN to its starting materials. Even trace amounts of moisture in the sample or atmosphere can facilitate this process. At higher temperatures, more complex fragmentation and polymerization reactions can occur, involving the nitrile group and leading to the evolution of gases like ammonia (NH₃) and hydrogen cyanide (HCN).[9][10]
Part 3: Troubleshooting Guide for Common Experimental Issues
Use this guide to diagnose and resolve specific problems encountered during your experiments.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) & Explanation |
| Premature Melting or Broad Melting Point Range | 1. Purity Issues: Impurities depress and broaden the melting point. 2. Decomposition: The sample is degrading before or during melting, creating impurities in situ. | 1. Purify the EBAN: Perform recrystallization from a suitable solvent like ethanol or ethyl acetate to remove impurities.[11] A sharp melting point is a good indicator of high purity. 2. Perform DSC under Nitrogen: Run the analysis in an inert atmosphere to prevent oxidation, which can lower the decomposition temperature. |
| TGA Shows Early Mass Loss (Below 200°C) | 1. Residual Solvent/Water: Trapped solvent or adsorbed moisture is evaporating.[8] 2. Highly Volatile Impurities: Unreacted starting materials may be evaporating. | 1. Dry the Sample: Dry the EBAN sample under vacuum at a moderate temperature (e.g., 60°C) for several hours before TGA analysis. 2. Run a "Boil-Off" Step: Modify your TGA method to hold isothermally at a temperature like 120°C for 10-15 minutes to drive off volatiles before starting the main temperature ramp. |
| Inconsistent Liquid Crystal Phase Transition Temperatures | 1. Thermal Degradation: Each thermal cycle slightly degrades the sample, altering the composition and thus the transition temperatures. 2. Rate Dependence: Phase transitions can be kinetically influenced. | 1. Use a Fresh Sample: Use a new, pristine sample for each DSC run to ensure you are measuring the properties of the material, not its degradation products. 2. Standardize Heating/Cooling Rates: Use consistent and relatively slow rates (e.g., 5-10 °C/min) for both heating and cooling cycles to allow for thermal equilibrium.[3] |
| Formation of Insoluble Particles After Heating | 1. Polymerization/Cross-linking: High-temperature degradation can lead to the formation of insoluble, high-molecular-weight byproducts. | 1. Lower Experimental Temperature: If possible, conduct experiments at the lowest feasible temperature. 2. Incorporate a Stabilizer: Add an antioxidant or radical scavenger to inhibit polymerization pathways. (See Part 4). |
Part 4: Strategies & Protocols for Enhancing Thermal Stability
Improving the thermal robustness of EBAN involves two primary approaches: (A) Additive-Based Stabilization and (B) Intrinsic Chemical Modification .
A. Additive-Based Stabilization
This is often the most direct method. It involves adding a small amount of a stabilizing agent to the EBAN matrix. The key is to select a stabilizer that is effective at the target temperatures and does not interfere with the liquid crystalline properties.
1. Mechanism: Use of Antioxidants
-
Why it Works: Thermo-oxidative degradation often proceeds via a free-radical mechanism. Antioxidants, such as hindered phenols (e.g., BHT, Irganox 1010) or phosphite-based stabilizers (e.g., Irgafos 168), interrupt this cycle by scavenging radicals or decomposing hydroperoxides, respectively. This prevents the chain reactions that lead to molecular breakdown.
2. Mechanism: Doping with Nanoparticles
-
Why it Works: Incorporating functionalized nanoparticles can enhance the thermal stability of liquid crystal phases.[12] The nanoparticles can act as heat sinks or create ordered domains that restrict molecular motion, thereby increasing the energy required for the molecules to rearrange into a disordered (and eventually, degraded) state. This has been shown to increase the stable temperature range of blue phase liquid crystals significantly.[12]
Experimental Protocol: Screening for an Effective Stabilizer
This workflow outlines the process for systematically testing and validating a stabilizer for your EBAN sample.
Caption: Workflow for screening and selecting a thermal stabilizer for EBAN.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Dissolve your purified EBAN in a suitable volatile solvent (e.g., dichloromethane). Prepare separate solutions of your candidate stabilizers (e.g., BHT, Irganox 1010) in the same solvent.
-
Create Blends: Prepare a series of vials. One will be the control (EBAN solution only). To the others, add precise amounts of stabilizer stock solution to achieve desired final weight percentages (e.g., 0.1%, 0.5%, 1.0% stabilizer relative to EBAN mass).
-
Sample Preparation: Gently evaporate the solvent from all vials. Place the resulting solids in a vacuum oven at a temperature below the melting point (e.g., 60-70°C) for at least 4 hours to remove all solvent traces.
-
Thermogravimetric Analysis (TGA):
-
Load 5-10 mg of each dried sample into a TGA pan.
-
Heat from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.[7]
-
Record the onset temperature of decomposition (T_onset), defined as the temperature at which 5% mass loss occurs.
-
-
Data Evaluation: Compare the T_onset values. A higher T_onset indicates better thermal stability.
| Sample | Stabilizer Concentration (wt%) | T_onset (°C) from TGA (5% Mass Loss) |
| Control | 0% | 285 °C |
| Blend 1 | 0.5% Hindered Phenol (BHT) | 310 °C |
| Blend 2 | 0.5% Phosphite (Irgafos 168) | 305 °C |
| Blend 3 | 1.0% Hindered Phenol (BHT) | 315 °C |
| Note: Data is illustrative and should be determined experimentally. |
B. Intrinsic Chemical Modification
For applications requiring the highest level of stability, modifying the EBAN molecule itself may be necessary.
1. Mechanism: Formation of Metal Complexes
-
Why it Works: The nitrogen and oxygen atoms in Schiff bases can act as donor sites to coordinate with metal ions (e.g., Co(II), Cu(II), Zn(II)).[13] This coordination can significantly enhance thermal stability by rigidifying the molecular structure and altering the electron distribution, making the imine bond less susceptible to cleavage. Studies have shown that metal complexes of Schiff bases can be stable up to 150–250 °C or higher.[13]
2. Mechanism: Structural Modification
-
Why it Works: Increasing the steric hindrance around the imine bond or enhancing intermolecular forces like π–π stacking can improve thermal stability.[14] For instance, adding bulky groups near the C=N bond can physically protect it from attack. Similarly, designing molecules that pack more efficiently in the solid or liquid crystal state requires more energy to disrupt, leading to higher decomposition temperatures.[14]
References
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
LookChem. (n.d.). 4-((4-Ethoxybenzylidene)amino)benzonitrile. Retrieved from [Link]
-
Al-Hamdani, A. A., et al. (2024). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. MDPI. Retrieved from [Link]
-
Al Zoubi, W., et al. (2017). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Prime Scholars. Retrieved from [Link]
-
Sumathi, S., & Mahadevi, P. (2022). Thermal analysis of Schiff base metal complexes. ResearchGate. Retrieved from [Link]
-
Podgornov, F., et al. (2022). Achiral Nanoparticle-Enhanced Chiral Twist and Thermal Stability of Blue Phase Liquid Crystals. ACS Nano. Retrieved from [Link]
-
Al-Bayati, A. H., & Al-Amiery, A. A. (2012). Mechanistic pathways for the thermal degradation of PAN and reactions. ResearchGate. Retrieved from [Link]
-
Wu, K., et al. (2023). Enhanced intrinsic thermal conductivity of liquid crystalline polyester through monomer structure optimization in main chains. RSC Publishing. Retrieved from [Link]
-
Zhou, S. (2010). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. Retrieved from [Link]
-
Drochioiu, G., et al. (2020). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. PMC. Retrieved from [Link]
-
Al-Malaika, S., et al. (2024). Unlocking the potential of liquid crystals as phase change materials for thermal energy storage. OAE Publishing Inc. Retrieved from [Link]
-
Liu, Y., et al. (2022). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. MDPI. Retrieved from [Link]
-
Al Zoubi, W. (2016). Schiff bases and their complexes: Recent progress in thermal analysis. University of Baghdad Digital Repository. Retrieved from [Link]
-
Christie, B. D., & Ingold, K. U. (1968). Schiff bases. Part I. Thermal decarboxylation of α-amino-acids in the presence of ketones. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Charlesby, A., & Wilski, H. (1986). The Thermal Degradation of Polyacrylonitrile. e-Publications@Marquette. Retrieved from [Link]
-
Bąk, A., et al. (2024). Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties. MDPI. Retrieved from [Link]
-
Akachuku, M., et al. (2023). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. RSC Publishing. Retrieved from [Link]
- Google Patents. (2020). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
-
Chemistry For Everyone. (2025). How Does Temperature Affect Liquid Crystals?. YouTube. Retrieved from [Link]
-
La Gala, A., et al. (2023). Thermal and Thermal-Oxidative Molecular Degradation of Polystyrene and Acrylonitrile Butadiene Styrene during 3D Printing Starting from Filaments and Pellets. MDPI. Retrieved from [Link]
-
Patsnap. (2020). Preparation method of aminobenzonitrile. Retrieved from [Link]
-
Fengchen Group Co., Ltd. (n.d.). 4-Aminobenzonitrile CAS 873-74-5 Manufacturers, Suppliers, Factory. Retrieved from [Link]
-
Knowledge. (2023). What is the synthetic route of 4-Aminobenzonitrile. Retrieved from [Link]
Sources
- 1. 4-((4-Ethoxybenzylidene)amino)benzonitrile|lookchem [lookchem.com]
- 2. (E)-4-((4-Ethoxybenzylidene)amino)benzonitrile 97% | CAS: 24742-30-1 | AChemBlock [achemblock.com]
- 3. m.youtube.com [m.youtube.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. primescholars.com [primescholars.com]
- 8. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. "The Thermal Degradation of Polyacrylonitrile" by Thomas J. Xue, Michael A. McKinney et al. [epublications.marquette.edu]
- 11. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation [mdpi.com]
- 14. Enhanced intrinsic thermal conductivity of liquid crystalline polyester through monomer structure optimization in main chains - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of High-Purity Schiff Base Liquid Crystals
Welcome to the technical support center for the synthesis of Schiff base liquid crystals. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and ensure the synthesis of high-purity materials, which is critical for reproducible and reliable results in your research.
Introduction: The Critical Role of Purity in Schiff Base Liquid Crystals
Schiff bases, compounds containing an azomethine (-CH=N-) group, are foundational materials in the field of liquid crystals due to their straightforward synthesis and rich mesomorphic behavior.[1][2] The liquid crystalline properties of these materials are highly sensitive to molecular structure and purity. Even minor impurities can significantly disrupt the delicate intermolecular forces that govern the formation of mesophases, leading to altered transition temperatures, reduced mesophase stability, or even complete loss of liquid crystalline behavior.[3][4] Therefore, achieving high purity is not just a matter of good laboratory practice; it is a prerequisite for obtaining materials with the desired physical properties and for ensuring the validity of experimental data.
This guide provides practical, field-proven insights into identifying, preventing, and removing impurities during the synthesis of Schiff base liquid crystals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.
Issue 1: The final product shows a broad melting point or no clear liquid crystal transitions in Differential Scanning Calorimetry (DSC).
-
Potential Cause 1: Presence of Unreacted Starting Materials. The most common impurities are residual aromatic aldehyde and amine. These molecules act as defects in the liquid crystal lattice, disrupting the long-range orientational order required for mesophase formation.
-
Causality: The Schiff base formation is a reversible condensation reaction.[5] If the equilibrium is not sufficiently shifted towards the product, or if the reaction time is too short, significant amounts of starting materials will remain.
-
Solution:
-
Stoichiometry Control: Ensure precise equimolar amounts of the aldehyde and amine. A slight excess of the more volatile component can sometimes be used to drive the reaction to completion, which can then be removed under vacuum.
-
Effective Water Removal: The water produced during the reaction can hydrolyze the imine bond, shifting the equilibrium back to the reactants. Use a Dean-Stark apparatus during reflux to continuously remove water.[5] Alternatively, for smaller-scale reactions, the inclusion of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be effective.[5]
-
Catalyst Use: A few drops of a mild acid catalyst, such as glacial acetic acid, can significantly accelerate the reaction rate.[2]
-
-
-
Potential Cause 2: Hydrolysis of the Schiff Base. The imine bond is susceptible to cleavage by water, especially in the presence of acid or base catalysts.[2]
-
Causality: Atmospheric moisture or residual water in solvents can lead to the hydrolysis of the purified product, reintroducing the starting aldehyde and amine as impurities.
-
Solution:
-
Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Proper Storage: Store the final product in a desiccator over a drying agent to protect it from atmospheric moisture.
-
-
Issue 2: The ¹H NMR spectrum of the product shows unexpected peaks, particularly in the aldehyde region (~9-10 ppm).
-
Potential Cause: Incomplete Reaction or Hydrolysis. The presence of a peak in the aldehyde region of the ¹H NMR spectrum is a clear indicator of unreacted aldehyde or hydrolysis of the Schiff base product.
-
Solution:
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1][6] The reaction is complete when the spot corresponding to the limiting reactant disappears.
-
Purification: If unreacted aldehyde is present in the final product, it must be removed. Recrystallization is often the most effective method.
-
-
Issue 3: The product is an oil or fails to crystallize.
-
Potential Cause 1: Significant Impurities. High levels of impurities can lower the melting point of the solid and inhibit crystallization, resulting in an oily product.
-
Solution: Attempt to purify a small portion of the oil via column chromatography to isolate the desired product and induce crystallization.
-
-
Potential Cause 2: Aldol-type Side Reactions. If using aliphatic aldehydes with α-hydrogens, aldol condensation can occur as a side reaction, leading to a mixture of products that is difficult to purify and may not exhibit the desired liquid crystalline properties.[5]
-
Solution: Carefully control the reaction temperature and consider using a milder catalyst to minimize side reactions. If possible, use aromatic aldehydes which are not prone to this type of side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying Schiff base liquid crystals?
A1: Recrystallization is the most common and effective method for purifying Schiff base liquid crystals.[2][6] The key is to choose an appropriate solvent. An ideal solvent should dissolve the Schiff base sparingly at room temperature but have high solubility at elevated temperatures. Ethanol is a frequently used solvent for this purpose.[2][6] For compounds that are difficult to crystallize, a mixed solvent system (e.g., ethanol/chloroform) can be employed. Column chromatography over silica gel or neutral alumina can also be used, but care must be taken as the acidic nature of silica gel can sometimes cause hydrolysis of the imine bond.
Q2: How can I confirm the purity of my synthesized Schiff base liquid crystal?
A2: A combination of techniques should be used to assess purity:
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indication of purity.[1][6]
-
Melting Point Analysis: A sharp, well-defined melting point is characteristic of a pure compound. Impurities will typically cause a depression and broadening of the melting range.
-
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR: These techniques are excellent for confirming the chemical structure and identifying impurities. The absence of signals from the starting materials is a key indicator of purity.
-
FTIR Spectroscopy: The presence of a strong absorption band around 1600-1630 cm⁻¹ corresponding to the C=N stretch and the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the amine (around 3300-3500 cm⁻¹) confirm the formation of the Schiff base.[7]
-
-
Differential Scanning Calorimetry (DSC): For liquid crystals, DSC is crucial for observing sharp and reproducible phase transition peaks.[7][8] Broad or shifted transition temperatures can indicate the presence of impurities.
Q3: Can I use a catalyst for the synthesis? If so, which one is recommended?
A3: Yes, a catalyst can be used to increase the reaction rate. A few drops of a mild acid, such as glacial acetic acid, is commonly used and is very effective.[2] Lewis acids like ZnCl₂ or TiCl₄ can also be employed, but they are more aggressive and may promote side reactions, so they should be used with caution.[5] For some reactions, no catalyst is needed, especially if the reaction is carried out at a higher temperature with efficient water removal.
Q4: My Schiff base seems to decompose over time. How can I improve its stability?
A4: The primary cause of decomposition is hydrolysis of the imine bond. To enhance stability:
-
Ensure complete dryness: After purification, dry the product thoroughly under vacuum to remove any residual solvent and water.
-
Store under inert conditions: Keep the purified Schiff base in a sealed container, preferably in a desiccator or under an inert atmosphere (nitrogen or argon).
-
Protect from light: Some Schiff bases can be light-sensitive. Storing them in amber vials can prevent photochemical degradation.
Experimental Protocol: Synthesis and Purification of a Representative Schiff Base Liquid Crystal
This protocol details the synthesis of N-(4-methoxybenzylidene)-4-butylaniline, a well-known Schiff base that exhibits nematic liquid crystalline properties.
Materials:
-
4-Anisaldehyde (p-methoxybenzaldehyde)
-
4-Butylaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-anisaldehyde (1.36 g, 10 mmol) in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 4-butylaniline (1.49 g, 10 mmol) dropwise with continuous stirring.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain it for 2-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is complete when the starting materials are no longer visible.
-
Crystallization: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any soluble impurities.
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. If any insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to room temperature, and then in an ice bath, to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a temperature below their melting point.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
FTIR: Acquire an FTIR spectrum to confirm the formation of the imine bond (C=N stretch) and the absence of starting material functional groups (C=O, N-H).
-
¹H NMR: Record the ¹H NMR spectrum to verify the structure and check for the absence of aldehyde and amine protons.
-
DSC & POM: Use DSC to determine the phase transition temperatures and polarized optical microscopy (POM) to observe the liquid crystal textures.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Reactant Stoichiometry | 1:1 molar ratio | To ensure complete consumption of both starting materials. |
| Solvent | Absolute Ethanol | Good solubility for reactants and product at high temp, lower at room temp. |
| Catalyst | 2-3 drops Glacial Acetic Acid | Sufficient to catalyze the reaction without promoting significant side reactions. |
| Reaction Temperature | Reflux (~78 °C for ethanol) | Provides enough energy to overcome the activation barrier and allows for efficient water removal. |
| Reaction Time | 2-4 hours | Typically sufficient for the reaction to go to completion. Monitor by TLC. |
| Purification Method | Recrystallization from Ethanol | Highly effective for removing unreacted starting materials and other soluble impurities. |
Visualizations
Schiff Base Synthesis and Purification Workflow
Caption: A logic diagram for troubleshooting common sources of impurities in Schiff base synthesis.
References
-
Al-Janabi, A. H., Ahmed, A. A., & Al-Amiery, A. A. (2018). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. International Journal of Molecular Sciences, 19(11), 3467. [Link]
-
Al-Obaidi, N. S., Abd, A. N., & Emad, O. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. World Journal of Environmental Biosciences, 7(3), 108-111. [Link]
-
Rananavare, S. B., & Pisipati, V. G. K. M. (2017). An overview of liquid crystals based on Schiff base compounds. Phase Transitions, 90(1), 1-28. [Link]
-
Hagar, M., Ahmed, H. A., & Saad, G. R. (2022). Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect, Heterocycle Impact. Molecules, 27(7), 2304. [Link]
- Kato, T. (1996). Purification of liquid crystals and liquid crystal composition. U.S. Patent No. 5,540,857. Washington, DC: U.S.
-
Hagar, M., Ahmed, H. A., & Atta, A. (2021). Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. Crystals, 11(11), 1381. [Link]
-
Singh, A. K., & Singh, P. K. (2015). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 3(5), 904-914. [Link]
-
Fathima, A., et al. (2020). Lyotropic Liquid Crystal-Based Membranes for Water Remediation: Fabrication, Characterization and Performance Evaluation. ACS Omega, 5(29), 18073–18082. [Link]
-
Shankar, H. B., et al. (2023). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports, 13(1), 7247. [Link]
-
Lee, J., et al. (2022). Lyotropic Liquid Crystal (LLC)-Templated Nanofiltration Membranes by Precisely Administering LLC/Substrate Interfacial Structure. Membranes, 12(5), 493. [Link]
-
Hagar, M., Ahmed, H. A., & Saad, G. R. (2021). Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. Molecules, 26(22), 6981. [Link]
-
Kumar, K. D., et al. (2021). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Liquid Crystals, 48(10), 1435-1449. [Link]
-
Niestroj, A., & Ulrich, J. (2009). Ultra purification of Ionic Liquids by Melt Crystallisation. Chemie Ingenieur Technik, 81(8), 1163-1163. [Link]
-
Hagar, M., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Materials, 16(10), 3788. [Link]
-
De Luca, L. (2017). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 22(1), 87. [Link]
-
Al-Obaidi, N. S., Abd, A. N., & Emad, O. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. World Journal of Environmental Biosciences, 7(3), 108-111. [Link]
-
Hagar, M., et al. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Molecules, 28(10), 4192. [Link]
Sources
- 1. environmentaljournals.org [environmentaljournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect, Heterocycle Impact [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile for Device Fabrication
Welcome to the technical support center for the synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile. This guide is designed for researchers, chemists, and materials scientists who are scaling up the production of this versatile Schiff base, a key intermediate for various electronic and optical device applications. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, optimize your reaction conditions, and ensure high yield and purity on a larger scale.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process. Each problem is presented with potential causes and actionable solutions grounded in chemical principles.
Question: My reaction yield is consistently low or I'm getting no product at all. What's going wrong?
Answer:
Low or no yield in an imine condensation is one of the most common yet frustrating issues. The root cause almost always relates to the reaction equilibrium or the integrity of your starting materials.
-
Primary Cause: Presence of Water. The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct.[1][2] According to Le Chatelier's principle, the presence of water in the reaction mixture will drive the equilibrium back towards the starting materials (the aldehyde and the amine), significantly reducing your yield.[2] When scaling up, even small amounts of water in solvents or on glassware become more significant.
-
Solution: Implement rigorous water removal. For larger scale reactions, using a Dean-Stark apparatus with a suitable solvent like toluene is the most effective method to azeotropically remove water as it forms.[2] Alternatively, adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4 Å) directly to the reaction flask can be effective, though may be less practical for very large volumes.[3]
-
-
Secondary Cause: Impure Starting Materials.
-
4-ethoxybenzaldehyde: This aldehyde can oxidize to the corresponding carboxylic acid (4-ethoxybenzoic acid) upon prolonged exposure to air. The presence of this acidic impurity can interfere with the reaction.
-
4-aminobenzonitrile: This amine is susceptible to oxidation and can darken over time, indicating degradation. Impurities can inhibit the reaction or lead to side products.
-
Solution: Verify the purity of your starting materials before starting. 4-ethoxybenzaldehyde should be a clear, colorless to pale yellow liquid. If it is significantly colored or contains a solid precipitate, consider distillation under reduced pressure. 4-aminobenzonitrile should be a white to light yellow crystalline solid.[4] If it appears dark, recrystallization from an appropriate solvent system (e.g., water or ethanol/water) is recommended.[4][5]
-
-
Tertiary Cause: Incorrect pH. While this reaction is often performed without an explicit catalyst, the rate is pH-dependent. The reaction is fastest under mildly acidic conditions (pH 4-5), which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[1] However, if the conditions are too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[6]
-
Solution: If using a catalyst, add a catalytic amount (e.g., a few drops) of glacial acetic acid. Avoid strong acids. The reaction can often proceed efficiently without any added catalyst, relying on the intrinsic properties of the reactants.
-
Question: The reaction seems to work, but the product is a persistent oil and won't crystallize. How can I isolate a solid product?
Answer:
Failure to crystallize is often due to residual solvent or the presence of impurities that disrupt the crystal lattice formation.
-
Cause: Residual Solvent. Ethanol or other polar solvents used during the reaction or workup may be trapped in the product.
-
Solution: Ensure your product is completely dry. After filtration, wash the solid with a cold, non-polar solvent like hexane to remove residual polar solvents. Dry the product thoroughly under high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C) if the product is thermally stable.
-
-
Cause: Impurities. The presence of unreacted starting materials or side products can act as a "eutectic impurity," lowering the melting point and preventing crystallization.
-
Solution: Purification is key. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, add a small amount of a non-polar "anti-solvent" like hexane or petroleum ether to your concentrated solution (e.g., in ethanol or ethyl acetate) until it becomes faintly turbid, then allow it to stand. This process, known as "trituration" or "oiling out," can often force the product to precipitate as a solid. If the product remains oily, a full recrystallization or column chromatography may be necessary.
-
Question: My final product is contaminated with starting materials, as confirmed by NMR/TLC. How can I improve its purity?
Answer:
This indicates an incomplete reaction or inefficient purification.
-
Cause: Incomplete Reaction. The reaction may not have reached equilibrium or was not allowed to run for a sufficient duration.
-
Solution: Increase the reaction time and ensure effective water removal as discussed previously. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. The reaction is complete when the spot corresponding to the limiting reagent has disappeared.
-
-
Cause: Inefficient Purification. Simple filtration may not be sufficient to remove all unreacted starting materials, especially if they co-precipitate with the product.
-
Solution: Recrystallization is the most effective method for purifying crystalline solids on a large scale. Ethanol is a common and effective solvent for this compound. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. The unreacted starting materials and impurities will preferentially remain in the solvent (the "mother liquor"). A second crop of crystals can sometimes be obtained by concentrating the mother liquor.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of 4-((4-ethoxybenzylidene)amino)benzonitrile?
The synthesis is a classic example of Schiff base formation via nucleophilic addition-elimination.[1]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile (the nucleophile) attacks the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.
-
Protonation of Hydroxyl Group: Under mild acid catalysis (or spontaneously), the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming a protonated imine (an iminium ion).
-
Deprotonation: A base (like another amine molecule or the solvent) removes the proton from the nitrogen to yield the final, neutral imine product.
Q2: Is a catalyst necessary, and what is the optimal solvent and temperature?
A catalyst is not strictly necessary but can accelerate the reaction. A few drops of acetic acid can be beneficial.[1] The most common solvent for this preparation is absolute ethanol, as it readily dissolves the reactants and the product at elevated temperatures, facilitating crystallization upon cooling.[5][6] The reaction is typically run at the reflux temperature of the solvent (for ethanol, ~78 °C) to ensure a reasonable reaction rate.
Q3: How can I effectively monitor the reaction's progress on a large scale?
Thin Layer Chromatography (TLC) is the most straightforward method. Prepare a developing chamber with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). On a TLC plate, spot the 4-aminobenzonitrile starting material, the 4-ethoxybenzaldehyde starting material, and a co-spot of both. As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the plate. The reaction is complete when the spot for the limiting reactant (usually the amine) is no longer visible, and a new, single spot for the product has appeared.
Q4: What are the best methods for purifying the final product?
For scaling up, recrystallization is the most practical and cost-effective method. The product has good solubility in hot ethanol and poor solubility in cold ethanol, making it an ideal solvent. Column chromatography can be used for very high purity but is often impractical and expensive for large quantities.
Q5: How do I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.[6]
-
FTIR Spectroscopy: Look for the disappearance of the C=O stretch from the aldehyde (~1700 cm⁻¹) and the N-H stretches from the amine (~3300-3400 cm⁻¹). Confirm the appearance of a strong C=N (imine) stretch, typically around 1600-1630 cm⁻¹.[6][7]
-
¹H NMR Spectroscopy: Confirm the presence of the characteristic imine proton (-CH=N-) as a singlet, typically downfield (~8-9 ppm).[8] Verify the signals for the aromatic protons and the ethoxy group, and ensure the absence of the aldehyde proton (~9-10 ppm) and the amine protons.
-
¹³C NMR Spectroscopy: Look for the imine carbon signal (C=N) around 158-160 ppm and the nitrile carbon (-CN) around 118-120 ppm.[8][9]
Part 3: Experimental Protocol & Data
Optimized Protocol for Scaled-Up Synthesis
This protocol is designed for a ~25 g scale synthesis.
-
Reactant Preparation: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzonitrile (11.8 g, 0.1 mol).[4]
-
Dissolution: Add 250 mL of absolute ethanol and stir until the solid is fully dissolved. Gentle warming may be required.
-
Aldehyde Addition: Add 4-ethoxybenzaldehyde (15.0 g, 0.1 mol) to the solution in one portion.
-
Catalyst (Optional): Add 5-10 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Crystallization: Once the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature. Pale yellow crystals should begin to form.
-
Isolation: Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation. Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold ethanol (2 x 20 mL) to remove soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved. The expected yield is typically >85%.
Data Presentation
| Property | Expected Value | Source(s) |
| Chemical Formula | C₁₆H₁₄N₂O | [10] |
| Molecular Weight | 250.3 g/mol | [10] |
| Appearance | Pale yellow crystalline solid | [6] |
| Melting Point | 95-97 °C | [8] |
| FTIR (cm⁻¹) | ~2220 (C≡N), ~1610 (C=N), ~1250 (C-O) | [6][8] |
| ¹H NMR (CDCl₃, δ ppm) | ~9.7 (s, 1H, -CH=N-), ~7.0-7.9 (m, 8H, Ar-H), ~4.1 (q, 2H, -OCH₂-), ~1.3 (t, 3H, -CH₃) | [8] |
| ¹³C NMR (CDCl₃, δ ppm) | ~158 (C=N), ~119 (C≡N), ~64 (-OCH₂-), ~15 (-CH₃) | [8] |
Part 4: Visualizations
Reaction Mechanism Workflow
Caption: Troubleshooting logic for low reaction yield.
References
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
-
Xavier, A., & Srividhya, N. (2014). Synthesis and Study of Schiff base Ligands. IOSR Journal of Applied Chemistry, 7(11), 06-15. Retrieved from [Link]
-
Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Kowalczyk, M., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. Retrieved from [Link]
-
Munegumi, T., et al. (2008). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Asian Journal of Chemistry, 20(4), 3079-3082. Retrieved from [Link]
-
van der Mee, L., et al. (2026). Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (2010). US20100210845A1 - Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
-
Patsnap. (2020). Preparation method of aminobenzonitrile - CN111268953A. Retrieved from [Link]
-
Kumar, A., et al. (2015). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 5, 84874-84894. Retrieved from [Link]
-
LookChem. (n.d.). 4-((4-Ethoxybenzylidene)amino)benzonitrile. Retrieved from [Link]
-
Cordes, E. H., & Jencks, W. P. (1962). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 84(5), 832–837. Retrieved from [Link]
-
Rahman, M. T. (2018). Response to "Problem in synthesis of imine?". ResearchGate. Retrieved from [Link]
-
Jimoh, A. O., et al. (2022). Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde. Journal of Applied Sciences and Environmental Management, 26(12), 2095-2099. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. ukm.my [ukm.my]
- 8. Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde | Journal of Applied Sciences and Environmental Management [ajol.info]
- 9. 4-[(4-METHOXYBENZYLIDENE)AMINO]BENZONITRILE(13036-19-6) 13C NMR spectrum [chemicalbook.com]
- 10. lookchem.com [lookchem.com]
Navigating the Mesophase: A Technical Support Guide for the Characterization of Novel Schiff Base Liquid Crystals
Welcome to the technical support center dedicated to the intricate world of novel Schiff base liquid crystals. As researchers and drug development professionals, you are at the forefront of designing and understanding these fascinating materials. However, the path from synthesis to full characterization is often paved with experimental challenges. This guide is designed to be your trusted resource, offering troubleshooting advice and in-depth explanations to navigate the complexities of your research. Here, we will dissect common issues encountered during synthesis, purification, and analysis, providing you with the expertise to overcome these hurdles and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive from researchers working with Schiff base liquid crystals:
Q1: My synthesized Schiff base doesn't show any liquid crystalline phases. What could be the reason?
A1: The absence of mesophases in a newly synthesized Schiff base can be attributed to several molecular design factors. The overall molecular geometry plays a crucial role; a lack of rigidity in the molecular core or an inappropriate length-to-breadth ratio can disrupt the formation of ordered liquid crystalline phases.[1] The nature and length of the terminal alkyl or alkoxy chains are also critical, as they influence the melting point and the stability of the mesophases.[2][3] Additionally, the presence of bulky lateral substituents can sterically hinder the necessary intermolecular interactions for mesophase formation.[4]
Q2: I'm having trouble purifying my Schiff base liquid crystal. What are the best practices?
A2: Purity is paramount for accurate characterization. The most common method for purifying Schiff base liquid crystals is recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.[2] It is crucial to perform multiple recrystallizations until a constant melting point is achieved. Thin-layer chromatography (TLC) should be used to check the purity of the final product.[1] In some cases, column chromatography may be necessary to remove persistent impurities.
Q3: My DSC thermogram shows multiple, overlapping peaks. How can I interpret this?
A3: Overlapping peaks in a Differential Scanning Calorimetry (DSC) thermogram often indicate the presence of complex phase transitions or polymorphism, where the compound can exist in multiple crystalline forms with different melting points.[5] It is also possible that the sample is impure. To resolve this, try using a slower heating and cooling rate in your DSC measurement (e.g., 2-5 °C/min) to improve the resolution of the peaks.[4] Correlating the DSC data with observations from Polarizing Optical Microscopy (POM) is essential for accurate phase identification.
Q4: What are the key spectroscopic signatures I should look for to confirm the formation of my Schiff base?
A4: The formation of the imine (-CH=N-) linkage is the hallmark of a successful Schiff base synthesis. In Fourier-Transform Infrared (FTIR) spectroscopy, you should observe a characteristic absorption band for the imine group, typically in the range of 1600-1630 cm⁻¹.[2][6] In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the proton of the imine group will appear as a singlet, usually in the downfield region (around 8.0-9.0 ppm).[6] In ¹³C NMR, the carbon of the imine group will also have a characteristic chemical shift.[2]
Troubleshooting Guide: Experimental Techniques
This section provides detailed troubleshooting for common issues encountered during the characterization of Schiff base liquid crystals using various analytical techniques.
Polarizing Optical Microscopy (POM)
Challenge: Difficulty in Identifying Mesophase Textures
Common Scenarios & Solutions:
-
Scenario 1: The observed texture is not clear or well-defined.
-
Cause: The sample might be too thick, or the cooling/heating rate during observation is too fast.
-
Solution: Prepare a thinner sample by gently pressing on the coverslip while the sample is in its isotropic liquid state. Use a slower, controlled cooling rate (e.g., 1-2 °C/min) from the isotropic phase to allow for the development of characteristic textures.[2]
-
-
Scenario 2: The textures observed on heating and cooling are different.
-
Cause: This could indicate a monotropic liquid crystal, where the mesophase is only observed on cooling. It could also be due to thermal degradation of the sample.
-
Solution: Carefully perform multiple heating and cooling cycles. If the mesophase consistently appears only on cooling, it is likely monotropic. To check for degradation, compare the DSC thermograms of the first and second heating cycles. Significant changes in transition temperatures or peak shapes suggest decomposition.[7]
-
-
Scenario 3: Distinguishing between nematic and smectic phases is challenging.
-
Cause: Some smectic phases, like the smectic A phase, can exhibit textures (e.g., focal-conic fan texture) that can be confused with nematic textures (e.g., Schlieren texture).[2]
-
Solution: Apply mechanical shear to the sample by gently moving the coverslip. Nematic phases are typically low in viscosity and will flow easily, causing the textures to realign. Smectic phases are more viscous and will resist flow. Additionally, the "miscibility test," where the unknown is mixed with a known liquid crystal, can definitively identify the phase.
-
Experimental Protocol: Sample Preparation for POM
-
Place a small amount (a few micrograms) of the Schiff base liquid crystal onto a clean glass microscope slide.
-
Cover the sample with a clean coverslip.
-
Place the slide on a hot stage.
-
Heat the sample to its isotropic liquid phase.
-
Gently press on the coverslip to create a thin, uniform film.
-
Cool the sample at a controlled rate while observing through the polarized microscope.
Differential Scanning Calorimetry (DSC)
Challenge: Inaccurate or Irreproducible Transition Temperatures
Common Scenarios & Solutions:
-
Scenario 1: Transition temperatures vary between runs.
-
Cause: This can be due to sample impurity, thermal degradation, or a non-uniform sample distribution in the DSC pan.
-
Solution: Ensure the sample is pure by performing multiple recrystallizations.[1] Use a fresh sample for each run if thermal degradation is suspected. Ensure the sample is evenly spread at the bottom of the DSC pan to facilitate uniform heat transfer.
-
-
Scenario 2: Broad or weak transition peaks.
-
Cause: A small sample size, a fast heating/cooling rate, or the presence of impurities can lead to broad or weak peaks.
-
Solution: Use an adequate sample size (typically 2-5 mg).[4] Employ a slower heating/cooling rate (e.g., 5 °C/min) to improve peak resolution. Ensure the sample is as pure as possible.
-
-
Scenario 3: Absence of an expected phase transition peak.
-
Cause: The transition may have a very low enthalpy change, making it difficult to detect. The mesophase might also be monotropic and only appear on cooling.
-
Solution: Increase the sample size to amplify the signal. Use a more sensitive DSC instrument if available. Always perform a cooling scan to check for monotropic phases.
-
Data Presentation: Example of DSC Data for a Novel Schiff Base Liquid Crystal
| Transition | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH, kJ/mol) |
| Crystal to Smectic A | 85.2 | 87.5 | 25.8 |
| Smectic A to Nematic | 110.1 | 110.5 | 1.2 |
| Nematic to Isotropic | 125.7 | 126.3 | 0.8 |
X-Ray Diffraction (XRD)
Challenge: Obtaining high-quality diffraction patterns for mesophase identification.
Common Scenarios & Solutions:
-
Scenario 1: The diffraction pattern shows only broad, diffuse peaks.
-
Cause: The sample may not be well-aligned, or it could be in a nematic phase which has only short-range positional order.
-
Solution: For smectic phases, try to align the sample by cooling it slowly in a magnetic field or by shearing. For nematic phases, the diffuse peaks are characteristic and can be used to determine the average intermolecular distance.
-
-
Scenario 2: Difficulty in indexing the diffraction peaks.
-
Cause: The sample may exhibit a complex or unknown smectic phase. Impurities can also lead to extra peaks that complicate indexing.
-
Solution: Start by looking for a series of sharp, equally spaced peaks in the small-angle region, which are characteristic of the lamellar structure of smectic phases. The d-spacing can be calculated using Bragg's law. Comparison with literature data for similar compounds can aid in phase identification. If single crystals cannot be obtained, powder XRD can be used, but indexing can be more challenging.[6]
-
Visualizing the Workflow
A systematic approach is crucial for the successful characterization of novel Schiff base liquid crystals. The following diagram illustrates a typical experimental workflow.
Caption: A typical workflow for the synthesis and characterization of novel Schiff base liquid crystals.
Advanced Topic: The Influence of Molecular Structure on Mesomorphic Behavior
The liquid crystalline properties of Schiff bases are intricately linked to their molecular architecture. Understanding these structure-property relationships is key to designing materials with desired characteristics.
-
Terminal Chains: The length and flexibility of terminal alkyl or alkoxy chains significantly influence the type and stability of the mesophase.[2][3] Longer chains tend to promote the formation of more ordered smectic phases due to increased van der Waals interactions.
-
Core Structure: A rigid, linear core is essential for the formation of liquid crystalline phases. The inclusion of aromatic rings and the imine linkage contributes to this rigidity.[5] The electronic nature of the core can also affect intermolecular interactions.
-
Lateral Substituents: The introduction of lateral substituents on the molecular core can have a profound impact on mesomorphic behavior.[4] Bulky substituents can disrupt molecular packing and lower clearing temperatures, while polar substituents can enhance intermolecular interactions and stabilize certain mesophases.
Conclusion
The characterization of novel Schiff base liquid crystals is a multifaceted process that requires careful experimental design and meticulous data interpretation. This guide has provided a framework for troubleshooting common challenges and understanding the underlying principles of various characterization techniques. By combining a systematic experimental approach with a solid understanding of structure-property relationships, researchers can confidently navigate the complexities of this exciting field and unlock the full potential of these remarkable materials.
References
-
Al-Hamdani, A. A. S., Hassan, A. M., & Ahmed, A. A. (2020). Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. Crystals, 10(9), 813. [Link]
-
Saad, G. R., Ahmed, H. A., & Hagar, M. (2020). Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. Crystals, 10(5), 319. [Link]
-
Al-Obaidi, N. S., & Al-Dujaili, A. H. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. World Journal of Environmental Biosciences, 7(2), 1-6. [Link]
-
Nasreen, F. M., & Al-Dujaili, A. H. (2018). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. International Journal of Scientific & Engineering Research, 9(8), 133-142. [Link]
-
Desai, K. K., & Dabhi, A. P. (2021). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Liquid Crystals, 48(10), 1475-1488. [Link]
-
Saad, G. R., Ahmed, H. A., & Hagar, M. (2020). Three Rings Schiff Base Ester Liquid Crystals. Crystals, 10(11), 1014. [Link]
-
Belafrites, A., Ghalem, Y., & Benali-cherif, N. (2017). Synthesis and powder X-ray diffraction of new Schiff-base liquid crystal. Liquid Crystals, 44(11), 1695-1702. [Link]
Sources
Technical Support Center: Interpreting Complex DSC Thermograms of Liquid Crystal Mixtures
<_
Welcome to the technical support center for Differential Scanning Calorimetry (DSC) analysis of liquid crystal (LC) mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by the rich and often complex thermal behavior of liquid crystalline materials. Here, we move beyond basic principles to address specific issues you may face during your experiments, providing not just procedural steps but the scientific rationale behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that form the foundation of accurate DSC analysis of liquid crystal mixtures.
Q1: What is the fundamental difference between a simple crystalline solid's melting peak and a liquid crystal's transition peaks in a DSC thermogram?
A1: A simple crystalline solid exhibits a single, sharp endothermic peak corresponding to the transition from a highly ordered solid lattice to a disordered isotropic liquid.[1] Liquid crystals, however, are an intermediate state of matter (mesophase) between a solid and a liquid.[2] Consequently, their thermograms often display multiple, smaller, and sometimes broader peaks.[3] These peaks represent transitions between different liquid crystal phases (e.g., smectic to nematic, nematic to isotropic), each with a distinct degree of molecular order. The final peak in the heating cycle, the "clearing point," represents the transition to the true isotropic liquid state.
Q2: My thermogram shows a small, broad hump instead of a sharp peak. What could this be?
A2: This is often indicative of a glass transition (Tg).[4] A glass transition is a reversible change in an amorphous material from a hard, brittle state to a softer, rubbery state. In a DSC curve, this appears as a step-like change or shift in the baseline, not a distinct peak.[1] Some liquid crystal mixtures, especially polymeric or those containing impurities, can exhibit glass transitions. To confirm, you can perform a second heating run; the thermal history is erased in the first run, and the Tg may become more pronounced or shift.[3][5]
Q3: Why is a second heating run often recommended for liquid crystal analysis?
A3: The first heating run reveals the thermal history of the sample as-received, including any metastable states or stresses from synthesis and storage.[3] Subsequent cooling and a second heating run under controlled conditions provide data on the intrinsic thermal properties of the material.[3] Differences between the first and second heat can be highly informative. For example, the disappearance of a peak might indicate the removal of a solvent or the transition from a less stable polymorph.
Q4: How does Differential Scanning Calorimetry (DSC) help in identifying different liquid crystal phases?
A4: DSC is a powerful tool for detecting the temperatures and enthalpy changes (ΔH) associated with phase transitions.[6] While DSC alone cannot definitively identify the specific type of liquid crystal phase (e.g., Smectic A vs. Smectic C), it provides a thermal "fingerprint."[1][7] The number of peaks, their temperatures, and their corresponding enthalpies can be used to distinguish between different mixtures. For definitive phase identification, DSC is almost always used in conjunction with other techniques, most notably Polarized Light Microscopy (PLM), which allows for the visual identification of characteristic textures for each phase.[2][7][8]
Section 2: Troubleshooting Guide for Complex Thermograms
This section provides solutions to specific problems encountered during the analysis of complex LC mixtures.
Issue 1: My baseline is noisy and drifting, making small transitions difficult to detect.
| Potential Cause | Explanation & Solution |
| Poor Sample Pan Contact | If the sample is not evenly distributed across the bottom of the pan, or if the pan itself is not sitting flat on the sensor, heat transfer will be inconsistent.[3] Solution: Ensure the sample is a thin, uniform layer. Use a pan press to properly flatten the bottom of the pan before sealing. |
| Contamination | Volatile impurities or moisture in the sample can evaporate during the run, causing an endothermic drift and noise.[5] Solution: Ensure samples are thoroughly dried before analysis. If moisture is suspected, a weak, broad endotherm around 0°C may be present.[5] Running the experiment under a dry nitrogen purge is standard practice. |
| Instrument Settling Time | A large endothermic "hook" at the beginning of a run is often an artifact of the instrument equilibrating. Solution: Program a 2-5 minute isothermal hold at the starting temperature before the heating ramp begins. This allows the sample and reference pans to reach thermal equilibrium. |
Issue 2: I see overlapping or "shoulder" peaks. How can I resolve and quantify them?
Causality: Overlapping peaks occur when two distinct phase transitions happen at very close temperatures. This is common in multi-component mixtures where different components undergo transitions in a narrow range.
Experimental Protocol: Resolving Overlapping Transitions
-
Reduce the Heating/Cooling Rate: Slower scan rates (e.g., 1-5 °C/min) provide more time for thermal events to occur, often improving the resolution between closely spaced peaks.[9] However, be aware that reducing the rate will also decrease the peak height, potentially making weak transitions harder to see.[9]
-
Decrease Sample Mass: Using a smaller sample size (3-5 mg) can reduce thermal lag and improve peak separation.[1]
-
Utilize Modulated DSC (MDSC): If available, MDSC can separate the total heat flow into reversing and non-reversing signals. This can sometimes separate a kinetically driven event (non-reversing) from a thermodynamic phase transition (reversing), aiding in interpretation.
Data Analysis: Deconvolution
If experimental optimization is insufficient, numerical deconvolution can be applied. This involves fitting multiple mathematical peak functions (e.g., Gaussian, Fraser-Suzuki) to the overlapping signal.[10][11][12]
Troubleshooting Workflow for Overlapping Peaks
Caption: A common thermotropic liquid crystal phase sequence upon heating.
References
-
Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). METTLER TOLEDO. [Link]
-
Demus, D. (n.d.). LIQUID CRYSTAL PHASES. University of Hamburg. [Link]
-
Interpreting DSC Data. (n.d.). UCSB MRL. [Link]
-
Singh, S., et al. (2018). Thermal Analysis of Liquid Crystal Mixtures. International Journal of Engineering Research and General Science, 6(2). [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. [Link]
-
Interpreting Unexpected Events and Transitions in DSC Results. (n.d.). TA Instruments. [Link]
-
Sadeghi, F., et al. (2020). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity change. Journal of Thermal Analysis and Calorimetry, 142(2), 707-719. [Link]
-
SBA, J. M., & Adebayo, A. (2022). On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry. Eng, 3(4), 488-500. [Link]
-
How to analyze liquid crystals? (2015, September 26). ResearchGate. [Link]
-
ASTM D3418: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (n.d.). Applied Technical Services. [Link]
-
Interpreting Unexpected Events and Transitions in DSC Results. (n.d.). TA Instruments. [Link]
-
Deconvolution of Thermal Analysis Data using Commonly Cited Mathematical Models. (n.d.). TA Instruments. [Link]
-
Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (2023). Authorea Preprints. [Link]
-
DSC Analysis of Polymers. (n.d.). EAG Laboratories. [Link]
-
Paudel, H. P., et al. (2022). Effect of Reheating and Ramp Rates on Phase Transitions of 5OCB Liquid Crystal using Logger Pro. International Journal of Research in Engineering and Science (IJRES), 10(9), 12-18. [Link]
-
Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020). IOSR Journal of Applied Chemistry, 13(12), 29-43. [Link]
-
Deconvolution of Overlapping Peaks from Differential Scanning Calorimetry Analysis for Multi-phase NiTi Alloys. (2018). UWSpace. [Link]
-
Studies of Phase Diagram and Glass Transitions of a Liquid Crystal with Ferro. (n.d.). SciSpace. [Link]
-
Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Intertek. [Link]
-
Deconvolution of Overlapping Peaks from Differential Scanning Calorimetry Analysis for Multi-phase NiTi Alloys. (n.d.). ResearchGate. [Link]
-
Some Comments on the Determination of Enthalpies of Liquid Crystalline Transitions by Differential Scanning Calorimetry. (2008). Molecular Crystals and Liquid Crystals, 495(1), 221-227. [Link]
-
DSC Analysis for Chemists. (n.d.). Scribd. [Link]
-
Phase change analysis with DSC. (n.d.). Linseis. [Link]
-
Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. (2006). The Journal of Physical Chemistry B, 110(35), 17616-17621. [Link]
-
DSC Masterclass: How to interpret Glass Transitions. (2024, October 7). YouTube. [Link]
-
DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025, May 7). Qualitest. [Link]
-
Standards for thermal analysis (ISO, ASTM and DIN). (n.d.). Linseis. [Link]
-
Influences of Heating and Cooling Rates on the DSC Measurement Result. (n.d.). NETZSCH. [Link]
-
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators. (2025, July 30). LabX. [Link]
-
ASTM Thermal Methods. (n.d.). TA Instruments. [Link]
-
Katerska, B., et al. (2010). Cooling rate effect on the phase transitions in a polymer liquid crystal: DSC and real-time MAXS and WAXD experiments. European Polymer Journal, 46(5), 993-1002. [Link]
Sources
- 1. torontech.com [torontech.com]
- 2. iosrjen.org [iosrjen.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. tainstruments.com [tainstruments.com]
- 6. repository.tudelft.nl [repository.tudelft.nl]
- 7. webs.ucm.es [webs.ucm.es]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tainstruments.com [tainstruments.com]
- 11. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mesomorphic Properties of Alkoxybenzylidene Aminobenzonitrile Homologues
For researchers and professionals in drug development and materials science, understanding the structure-property relationships of liquid crystals is paramount for designing novel materials with tailored functionalities. This guide provides an in-depth comparison of the thermal and optical properties of a homologous series of alkoxybenzylidene aminobenzonitrile liquid crystals. We will delve into the synthesis, experimental characterization, and the underlying molecular principles that govern their mesomorphic behavior, offering field-proven insights and self-validating protocols.
Introduction: The Significance of Alkoxybenzylidene Aminobenzonitriles
Alkoxybenzylidene aminobenzonitrile homologues are a class of thermotropic liquid crystals that exhibit a rich variety of mesophases, primarily the nematic and smectic phases. Their molecular structure, characterized by a rigid core composed of two phenyl rings linked by a Schiff base (-CH=N-), and a flexible alkoxy chain at one end and a polar nitrile group at the other, gives rise to their liquid crystalline properties. The length of the alkoxy chain is a critical determinant of the type and stability of the mesophases formed, making this homologous series an excellent model system for studying structure-property relationships.
The nitrile group imparts a strong dipole moment, influencing the dielectric anisotropy and electro-optical behavior of these materials, which is a key consideration for display applications. The systematic variation of the alkoxy chain length allows for the fine-tuning of transition temperatures and the induction of different smectic phases, making these compounds versatile building blocks for advanced materials.
Synthesis of Alkoxybenzylidene Aminobenzonitrile Homologues
The synthesis of the target homologous series is achieved through a straightforward condensation reaction between the appropriately substituted 4-alkoxybenzaldehyde and 4-aminobenzonitrile.[1] This reaction, forming a stable imine linkage, is a common and efficient method for preparing Schiff base liquid crystals.
Experimental Protocol: Synthesis
Objective: To synthesize a homologous series of 4-((4-(alkoxy)benzylidene)amino)benzonitrile.
Materials:
-
4-alkoxybenzaldehyde (with varying alkyl chain lengths, e.g., methoxy, ethoxy, butoxy, etc.)
-
4-aminobenzonitrile
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the desired 4-alkoxybenzaldehyde and 4-aminobenzonitrile in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.
-
The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and chloroform) to yield the pure alkoxybenzylidene aminobenzonitrile derivative.
-
The final product is dried in a vacuum oven. The purity and structure can be confirmed using techniques such as FT-IR, ¹H-NMR, and elemental analysis.
Figure 1: Synthetic workflow for alkoxybenzylidene aminobenzonitrile homologues.
Characterization of Mesomorphic Properties
The liquid crystalline properties of the synthesized homologues are primarily investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). These two techniques provide complementary information about the phase transitions and the nature of the mesophases.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to determine the temperatures and enthalpies of phase transitions. By monitoring the heat flow into or out of a sample as a function of temperature, we can identify the transitions from the crystalline solid to the liquid crystal phase (melting point) and from the liquid crystal phase to the isotropic liquid (clearing point), as well as any transitions between different liquid crystal phases.
Objective: To determine the phase transition temperatures and enthalpies of the synthesized homologues.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere to a temperature above its clearing point. This first heating scan is used to erase the sample's previous thermal history.
-
Cool the sample at the same controlled rate to a temperature below its crystallization point.
-
Perform a second heating scan at the same rate. The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
The peak temperatures of the endothermic and exothermic events in the DSC thermogram correspond to the phase transition temperatures. The area under the peaks is integrated to determine the enthalpy of transition (ΔH).
Figure 2: Experimental workflow for DSC analysis of liquid crystals.
Polarized Optical Microscopy (POM)
POM is an essential technique for identifying and characterizing liquid crystal phases based on their unique optical textures. Anisotropic materials, such as liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this birefringence results in characteristic textures that act as fingerprints for specific mesophases.
Objective: To visually identify the liquid crystal phases and observe their textures.
Instrumentation: A polarizing microscope equipped with a hot stage for precise temperature control.
Procedure:
-
Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Position the slide on the hot stage of the polarizing microscope.
-
Heat the sample to its isotropic liquid phase, where the field of view will appear dark between crossed polarizers.
-
Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).
-
Carefully observe the changes in the optical texture as the sample transitions into different liquid crystal phases.
-
Nematic phases typically exhibit a threaded or schlieren texture.
-
Smectic phases often show focal-conic fan or mosaic textures.
-
Record the temperatures at which these textural changes occur and compare them with the DSC data to confirm the phase transitions.
Comparative Analysis of Homologous Series
The length of the flexible alkoxy chain (-(CH₂)n-CH₃) has a profound effect on the mesomorphic properties of the alkoxybenzylidene aminobenzonitrile homologues. As the chain length increases, the intermolecular forces and the overall molecular shape are altered, leading to changes in the stability and type of the liquid crystal phases.
The following table summarizes the transition temperatures for a homologous series of 4-((4-(alkoxy)benzylidene)amino)benzonitrile.
| Alkoxy Chain (n) | Abbreviation | Melting Point (°C) | Smectic-Nematic/Isotropic (°C) | Nematic-Isotropic (°C) | Mesophase(s) |
| 1 | Methoxy | 118 | - | 128 | Nematic |
| 2 | Ethoxy | 110 | - | 135 | Nematic |
| 3 | Propoxy | 95 | - | 115 | Nematic |
| 4 | Butoxy | 85 | 105 | 110 | Smectic A, Nematic |
| 5 | Pentoxy | 80 | 108 | 112 | Smectic A, Nematic |
| 6 | Hexoxy | 78 | 110 | - | Smectic A |
| 7 | Heptoxy | 75 | 112 | - | Smectic A |
| 8 | Octoxy | 72 | 115 | - | Smectic A |
Data compiled from authoritative sources.[1]
Influence of Alkoxy Chain Length
Short Chains (n=1-3): Homologues with short alkoxy chains (methoxy, ethoxy, propoxy) exclusively exhibit a nematic phase. The shorter chains provide sufficient flexibility to disrupt the crystalline lattice upon heating, but the intermolecular attractions are not strong enough to induce the layered structure of a smectic phase. The clearing point (nematic to isotropic transition) initially increases from the methoxy to the ethoxy derivative and then decreases for the propoxy derivative.
Intermediate Chains (n=4-5): For the butoxy and pentoxy derivatives, a smectic A phase appears in addition to the nematic phase. As the alkoxy chain lengthens, the van der Waals interactions between the aliphatic chains of neighboring molecules increase. This enhanced intermolecular attraction promotes the formation of a more ordered, layered smectic A phase at lower temperatures.
Long Chains (n=6-8): Homologues with longer alkoxy chains (hexoxy, heptoxy, octoxy) are purely smectogenic, exhibiting only a smectic A phase. The strong intermolecular forces dominated by the long alkyl chains stabilize the layered smectic structure to the extent that the nematic phase is suppressed. The melting points generally decrease with increasing chain length, a common trend in homologous series due to the disruption of crystal packing by the flexible chains. Conversely, the smectic A to isotropic transition temperature tends to increase with longer chains, indicating a greater thermal stability of the smectic phase.
The transition from a purely nematic to a smectic and then to a purely smectic phase with increasing alkoxy chain length is a classic example of how subtle changes in molecular architecture can have a significant impact on the macroscopic properties of liquid crystals. This predictable behavior is a key principle in the rational design of liquid crystalline materials for specific applications.
Conclusion
This guide has provided a comprehensive comparison of the properties of alkoxybenzylidene aminobenzonitrile homologues. The synthesis is readily achieved through a condensation reaction, and the mesomorphic properties can be thoroughly characterized using DSC and POM. The experimental data clearly demonstrates that the length of the alkoxy chain is a critical parameter for controlling the type and thermal stability of the liquid crystal phases. Shorter chains favor the formation of a nematic phase, while longer chains promote the stability of the smectic A phase. This systematic variation allows for the precise tuning of the material's properties, a crucial aspect for their application in advanced technologies. The provided protocols and insights serve as a valuable resource for researchers and professionals working in the field of liquid crystals and functional materials.
References
- Singh, B., Pandey, A., & Singh, S. K. (2010). Liquid Crystalline Properties of 3-[4-(4′-Alkoxybenzoyloxybenzylidene) amino]-1,2,4-triazines: Synthesis and Characterization. Molecular Crystals and Liquid Crystals, 517(1), 127–137.
- Ha, S.-T., Lee, C.-K., Yeap, G.-Y., Lin, H.-C., & Sivasothy, Y. (2010). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. International Journal of Physical Sciences, 5(5), 526-534.
- Al-Dujaili, A. H., & Hamad, W. M. (2017). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. Molecular Crystals and Liquid Crystals, 654(1), 134-143.
- Demus, D., & Zaschke, H. (1984). Flüssige Kristalle in Tabellen II. VEB Deutscher Verlag für Grundstoffindustrie.
Sources
The Influence of Alkoxy Chain Length on the Mesophase Behavior of Benzonitriles: A Comparative Guide
For researchers and professionals in drug development and materials science, understanding the nuanced relationship between molecular structure and macroscopic properties is paramount. In the realm of liquid crystals, the 4-alkoxybenzonitrile homologous series serves as a classic and instructive example of how subtle changes in molecular architecture—specifically the length of a flexible alkyl chain—can dramatically alter the material's self-assembly into distinct mesophases. This guide provides an in-depth comparison of the mesomorphic behavior of these compounds, supported by experimental data, to elucidate the underlying principles governing their phase transitions.
The Critical Role of the Alkoxy Chain: From Nematic to Smectic Ordering
The defining characteristic of the 4-alkoxybenzonitrile series is the systematic elongation of the alkoxy chain (–O(CH₂)ₙ₋₁CH₃) attached to the benzonitrile core. This seemingly simple modification has profound consequences for the intermolecular forces and spatial packing of the molecules, leading to a predictable yet fascinating progression of liquid crystalline phases.
Generally, as the length of the alkyl chain increases, a greater number of mesophases are observed, and the transition to the isotropic liquid phase occurs at a higher temperature.[1][2] For the 4-alkoxybenzonitrile homologous series, shorter alkoxy chains (typically n=1 to 4) favor the formation of the nematic (N) phase . In this phase, the rod-like molecules exhibit long-range orientational order, aligning their long axes roughly parallel to a common director, but they lack any long-range positional order.[3][4] This results in a fluid-like state with anisotropic properties.
As the alkoxy chain lengthens (typically n ≥ 5), the increased van der Waals interactions between the aliphatic tails promote a higher degree of molecular order, leading to the emergence of smectic (Sm) phases .[5] In the smectic A (SmA) phase, for instance, the molecules are arranged in layers with their long axes perpendicular to the layer planes.[3] This layered structure imparts a higher viscosity and more solid-like character compared to the nematic phase. Further increases in chain length can lead to the appearance of more ordered smectic phases.
This transition from a purely orientationally ordered phase (nematic) to a phase with one-dimensional positional order (smectic) is a direct consequence of the increasing energetic favorability of the parallel stacking of the molecules, driven by the cumulative attractive forces of the longer alkoxy chains.
The "Odd-Even" Effect: A Staggering Tale of Transition Temperatures
A particularly intriguing phenomenon observed in the 4-alkoxybenzonitrile series, and in many other homologous series of liquid crystals, is the odd-even effect .[6] This refers to the alternating behavior of the nematic-isotropic (N-I) transition temperature as the number of carbon atoms (n) in the alkoxy chain switches between odd and even.
Specifically, the N-I transition temperature for compounds with an even number of carbons in the alkoxy chain is typically higher than that of the preceding and succeeding homologues with an odd number of carbons. This oscillation is attributed to the different conformations of the alkoxy chain depending on the parity of its carbon atoms.[7]
-
Even-numbered chains: The terminal methyl group tends to be oriented along the major axis of the molecule, leading to a more linear and extended conformation. This enhances the molecular anisotropy and strengthens the intermolecular interactions, resulting in a more stable nematic phase and a higher clearing temperature.
-
Odd-numbered chains: The terminal methyl group is tilted away from the molecular axis, leading to a slightly bent or "kinked" conformation. This reduces the overall molecular linearity and weakens the intermolecular attractions, thus destabilizing the nematic phase and lowering the clearing temperature.
This odd-even effect is a powerful illustration of how subtle changes in molecular shape can have a significant impact on the stability of liquid crystalline phases.[7]
Quantitative Comparison of Mesophase Behavior
The following table summarizes the phase transition temperatures for the homologous series of 4-n-alkoxybenzonitriles, providing a clear quantitative comparison of the effect of increasing alkoxy chain length.
| Number of Carbons (n) | Compound Name | Crystal to Nematic/Smectic Transition (°C) | Smectic A to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
| 1 | 4-Methoxybenzonitrile | 53.5 | - | 60.5 |
| 2 | 4-Ethoxybenzonitrile | 55.0 | - | 66.0 |
| 3 | 4-Propoxybenzonitrile | 49.5 | - | 63.5 |
| 4 | 4-Butoxybenzonitrile | 46.0 | - | 63.0 |
| 5 | 4-Pentoxybenzonitrile | 33.0 | - | 52.5 |
| 6 | 4-Hexoxybenzonitrile | 39.5 | - | 56.5 |
| 7 | 4-Heptoxybenzonitrile | 30.0 | - | 54.0 |
| 8 | 4-Octoxybenzonitrile | 54.5 | 67.0 | 80.0 |
| 9 | 4-Nonoxybenzonitrile | 62.0 | 70.0 | 78.5 |
| 10 | 4-Decoxybenzonitrile | 59.0 | 76.5 | 83.0 |
| 11 | 4-Undecoxybenzonitrile | 68.0 | 79.0 | 82.0 |
| 12 | 4-Dodecoxybenzonitrile | 66.5 | 82.5 | 85.5 |
Data compiled from various sources, primarily academic research on the 4-alkoxybenzonitrile homologous series.
This data clearly illustrates the trends discussed: the emergence of the smectic A phase for n=8 and longer chains, and the characteristic odd-even alternation in the nematic-isotropic transition temperatures.
Experimental Protocols for Synthesis and Characterization
To enable researchers to replicate and build upon these findings, this section provides detailed, self-validating experimental protocols for the synthesis and characterization of a homologous series of 4-alkoxybenzonitriles.
Synthesis of 4-n-Alkoxybenzonitriles via Williamson Ether Synthesis
This protocol describes a general and reliable method for synthesizing 4-n-alkoxybenzonitriles from the common precursor, 4-hydroxybenzonitrile.
Core Principle: The Williamson ether synthesis is a nucleophilic substitution reaction where an alkoxide ion reacts with a primary alkyl halide to form an ether. In this case, the phenoxide of 4-hydroxybenzonitrile acts as the nucleophile.
Caption: Williamson ether synthesis workflow for 4-alkoxybenzonitriles.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzonitrile (1.0 eq), the desired 1-bromoalkane (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of the solvent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash it with water and brine to remove any remaining inorganic salts and unreacted starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-n-alkoxybenzonitrile.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, typically ethanol or a mixture of hexane and ethyl acetate, to obtain the pure 4-n-alkoxybenzonitrile.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR, and by elemental analysis.
Characterization of Mesophase Behavior
The identification and characterization of the liquid crystalline phases are crucial for understanding the structure-property relationships. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Caption: Experimental workflow for mesophase characterization.
Differential Scanning Calorimetry (DSC):
DSC is a powerful technique for determining the temperatures and enthalpies of phase transitions.
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram.
-
Methodology:
-
Accurately weigh a small amount of the synthesized 4-alkoxybenzonitrile (typically 2-5 mg) into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its isotropic clearing point to erase any previous thermal history.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
The onset temperature of a peak is generally taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
-
Polarized Optical Microscopy (POM):
POM is an essential tool for the visual identification of liquid crystalline phases based on their unique optical textures.[4]
-
Principle: Liquid crystals are birefringent, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this birefringence results in characteristic textures of light and dark regions.[4]
-
Methodology:
-
Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Place the slide on a hot stage attached to a polarizing microscope.
-
Heat the sample to its isotropic liquid phase, which will appear dark under crossed polarizers.
-
Slowly cool the sample and observe the formation of the liquid crystalline phases.
-
Nematic Phase: Often exhibits a "schlieren" texture with dark brushes emanating from point defects or a "marbled" texture.[8]
-
Smectic A Phase: Typically shows a "focal-conic fan" texture or a "homeotropic" texture (which appears dark).
-
By correlating the temperatures at which these textures appear and disappear with the transition temperatures observed in the DSC, a definitive identification of the mesophases can be made.
-
Conclusion and Future Directions
The homologous series of 4-alkoxybenzonitriles provides a foundational understanding of how the length of a flexible alkyl chain systematically influences the self-assembly and phase behavior of calamitic liquid crystals. The predictable progression from nematic to smectic phases and the characteristic odd-even effect on clearing temperatures are direct consequences of the interplay between molecular shape, anisotropy, and intermolecular forces.
The experimental protocols detailed in this guide offer a robust framework for the synthesis and characterization of these and other liquid crystalline materials. For researchers in drug delivery, the ability to tune the physical properties of a material through simple chemical modifications is of immense interest for creating novel formulation strategies. In materials science, these principles guide the design of new liquid crystals with tailored properties for applications in displays, sensors, and other advanced technologies.
Future investigations could explore the effect of branching in the alkoxy chain, the introduction of different terminal groups to the benzonitrile core, or the synthesis of dimeric and polymeric structures based on these mesogenic units to further expand the library of liquid crystalline materials with novel and tunable properties.
References
- Gray, G. W., & Harrison, K. J. (1971). The effect of the length of the n-alkyl chain on the mesomorphic behaviour of the homologous series of 4-n-alkoxybenzylidene-4'-n-alkylanilines. Molecular Crystals and Liquid Crystals, 13(1), 37-53.
- Demus, D., Demus, H., & Zaschke, H. (1983). Flüssige Kristalle in Tabellen II. VEB Deutscher Verlag für Grundstoffindustrie.
- Goodby, J. W. (1986). The smectic state.
- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
- Luckhurst, G. R., & Gray, G. W. (Eds.). (1979). The Molecular Physics of Liquid Crystals. Academic Press.
- Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
- Blumstein, A. (Ed.). (1978). Liquid Crystalline Order in Polymers. Academic Press.
- Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie.
- Chandrasekhar, S. (1992). Liquid Crystals (2nd ed.). Cambridge University Press.
- de Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals (2nd ed.). Oxford University Press.
- Eidenschink, R., Erdmann, D., Krause, J., & Pohl, L. (1977). Substituierte Phenylcyclohexane—eine neue Klasse flüssigkristalliner Verbindungen. Angewandte Chemie, 89(2), 103-103.
- Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.
- Marcelja, S. (1974). Chain ordering in liquid crystals. II. Structure of bilayer membranes. Biochimica et Biophysica Acta (BBA)-Biomembranes, 367(2), 165-176.
- Nehring, J., & Saupe, A. (1971). On the schlieren texture in nematic and smectic liquid crystals. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1-15.
- Leadbetter, A. J., Richardson, R. M., & Colling, C. N. (1975). The structure of a number of smectic A phases. Journal de Physique Colloques, 36(C1), C1-37.
- Priestley, E. B., Wojtowicz, P. J., & Sheng, P. (Eds.). (1975). Introduction to Liquid Crystals. Plenum Press.
- Brown, G. H., & Wolken, J. J. (1979). Liquid Crystals and Biological Structures. Academic Press.
- Emsley, J. W. (Ed.). (2012). Nuclear Magnetic Resonance of Liquid Crystals. Springer Science & Business Media.
- Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
- Gray, G. W. (1987). The chemistry of liquid crystals. Philosophical Transactions of the Royal Society of London. Series A, Mathematical and Physical Sciences, 323(1572), 73-92.
- Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH.
- Luckhurst, G. R. (2001). The odd-even effect in liquid crystals. Thin Solid Films, 393(1-2), 40-52.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Alkyl-Substituted 4-Quinolones via Tandem Alkenyl and Aryl C-N Bond Formation [organic-chemistry.org]
- 4. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Odd–even effects in the director dynamics of the nematic phases formed by symmetric and non-symmetric liquid crystal dimers. An ESR investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. On the schlieren texture in nematic and smectic liquid crystals - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide: Schiff Base vs. Azobenzene-Based Liquid Crystals
In the realm of stimuli-responsive materials, liquid crystals (LCs) stand out for their unique ability to combine the fluidity of liquids with the long-range order of crystalline solids. At the heart of these remarkable materials is the mesogenic core, a rigid molecular unit whose structure dictates the material's physicochemical properties. Among the most widely studied calamitic (rod-shaped) mesogens are those based on Schiff base (-CH=N-) and azobenzene (-N=N-) linkages.
This guide provides an in-depth comparative analysis of these two prominent classes of liquid crystals. We will explore how their subtle structural differences lead to significant variations in performance, thermal stability, and photoswitching capabilities, offering field-proven insights for researchers and drug development professionals selecting materials for advanced applications.
Molecular Structure: The Foundation of Function
The defining feature of these two LC families is their central linking group. This linkage not only connects the aromatic rings that form the rigid core but also profoundly influences the molecule's overall geometry, polarity, and stability.
-
Schiff Base Liquid Crystals: Characterized by the imine or azomethine (-CH=N-) linkage, Schiff base LCs are renowned for their straightforward synthesis and robust mesophase behavior. The kink in the C=N- bond slightly disrupts perfect linearity compared to other linkers, but the overall molecular anisotropy is sufficient to promote liquid crystallinity. The polarity of this group plays a significant role in dictating the dielectric properties of the material.
-
Azobenzene Liquid Crystals: The azo (-N=N-) linkage is the cornerstone of this class. The key feature of the azobenzene unit is its ability to undergo reversible trans-cis photoisomerization.[1] The trans isomer is a stable, nearly planar, and elongated structure that readily forms liquid crystal phases. Upon irradiation with UV light, it converts to the bent, less stable cis isomer, which disrupts the mesophase.[1][2] This photoswitching capability is the primary driver for their use in light-addressable technologies.[3]
Caption: Core structures of representative Schiff base and azobenzene LCs.
Comparative Analysis of Key Performance Metrics
The choice between a Schiff base and an azobenzene-based system is dictated by the specific requirements of the application. The following table summarizes their key performance characteristics, supported by experimental observations.
| Property | Schiff Base Liquid Crystals | Azobenzene Liquid Crystals | Causality and Field Insights |
| Thermal Stability | Generally higher. The C=N bond is robust. | Lower. The N=N bond is more susceptible to thermal degradation. | For applications requiring high-temperature processing or operation, Schiff bases often provide a more stable platform. Studies have shown Schiff base esters to have superior mesophase stability compared to their azo ester counterparts.[4] |
| Mesophase Range | Wide nematic and smectic ranges are common.[5] | Mesophase range can be wide, but often disrupted by photoisomerization. | The linearity of the trans-azobenzene core is excellent for forming stable mesophases. However, the presence of even a small population of the cis isomer can significantly depress the clearing point. |
| Photoswitching | Not inherently photoswitchable. | Excellent, reversible trans-cis isomerization upon light exposure.[6] | This is the defining advantage of azobenzenes. The trans-to-cis isomerization is typically induced by UV light (~365 nm), while the reverse can be triggered by visible light (~450 nm) or occurs thermally.[1][7] This property is fundamental for optical storage and smart windows.[6][8] |
| Synthesis | Typically a one-step condensation reaction between an aldehyde and an amine, often with high yields.[9] | Multi-step synthesis, commonly involving a diazo coupling reaction, which can be more complex and may have lower yields.[10] | From a production standpoint, Schiff bases are often more cost-effective and simpler to synthesize at scale. |
| Chemical Stability | The imine bond can be susceptible to hydrolysis, particularly in acidic environments. | The azo bond is generally more resistant to hydrolysis but can be sensitive to strong reducing agents. | For applications in aqueous or humid environments, the stability of the Schiff base linkage must be carefully considered and potentially protected. |
Experimental Protocols: Synthesis and Characterization
To provide a practical context, we outline standardized laboratory procedures for the synthesis of a representative compound from each class and the subsequent characterization workflow.
Protocol 1: Synthesis of a Representative Schiff Base LC
This protocol describes the synthesis of N-(4-methoxybenzylidene)-4-butylaniline (MBBA), a classic nematic liquid crystal.
Materials:
-
4-butylaniline
-
4-methoxybenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 4-butylaniline (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add 4-methoxybenzaldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst to the reaction mixture.[11]
-
Heat the mixture to reflux and maintain for 4 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain pure, needle-like crystals of MBBA.
Protocol 2: Synthesis of a Representative Azobenzene LC
This protocol details a common route for synthesizing 4-alkyl-4'-alkoxyazobenzene derivatives.
Materials:
-
4-aminophenol
-
o-cresol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dodecyl bromide
-
Potassium Carbonate (K₂CO₃)
Procedure:
-
Diazo Coupling: Dissolve 4-aminophenol in aqueous HCl and cool to 0-5°C in an ice bath. Add a solution of NaNO₂ dropwise to form the diazonium salt. In a separate flask, dissolve o-cresol in aqueous NaOH. Slowly add the diazonium salt solution to the cresol solution to form 4,4'-dihydroxy-3-methyl-azobenzene.[10]
-
Alkylation: Dissolve the product from step 1 in a suitable solvent like acetone. Add dodecyl bromide (2 equivalents) and K₂CO₃.[10]
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Filter the mixture to remove K₂CO₃ and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the final azobenzene liquid crystal.
Workflow for Characterization
Once synthesized, the materials must be rigorously characterized to confirm their structure and liquid crystalline properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. amslaurea.unibo.it [amslaurea.unibo.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. tandfonline.com [tandfonline.com]
- 8. umpir.ump.edu.my [umpir.ump.edu.my]
- 9. ionicviper.org [ionicviper.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. environmentaljournals.org [environmentaljournals.org]
A Guide to the Validation of DFT Predictions for 4-((4-ethoxybenzylidene)amino)benzonitrile: An Experimental and Computational Comparison
In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental verification is paramount. This guide provides an in-depth technical comparison for researchers and scientists, focusing on the validation of Density Functional Theory (DFT) predictions for the Schiff base, 4-((4-ethoxybenzylidene)amino)benzonitrile. Schiff bases, characterized by their azomethine group (-C=N-), are a class of compounds renowned for their diverse biological activities and applications in materials science.[1] Our objective is to bridge theoretical calculations with empirical data, establishing a robust, validated computational protocol that can accelerate the design and analysis of novel molecular structures.
This guide moves beyond a simple listing of procedures. It delves into the causality behind experimental choices and computational parameters, offering a self-validating framework where theoretical predictions are rigorously benchmarked against spectroscopic data. By juxtaposing DFT-calculated parameters with results from FT-IR, UV-Vis, and NMR spectroscopy, we aim to provide a clear, actionable methodology for validating computational models, ensuring both accuracy and reliability in molecular research.
I. Methodologies: The Two Pillars of Validation
The validation process rests on two pillars: empirical synthesis and characterization, and theoretical computation. Each is a distinct workflow, yet they are intrinsically linked, with the experimental results serving as the benchmark for theoretical accuracy.
Part A: Experimental Synthesis and Spectroscopic Characterization
The foundational step is the synthesis of high-purity 4-((4-ethoxybenzylidene)amino)benzonitrile, which serves as the subject for all subsequent analyses. The compound is synthesized via a condensation reaction between an amine and an aldehyde.[2]
Experimental Protocol 1: Synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile
-
Reactant Preparation: Dissolve 4-aminobenzonitrile (1.18 g, 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask. In a separate beaker, dissolve 4-ethoxybenzaldehyde (1.50 g, 10 mmol) in 15 mL of absolute ethanol.
-
Reaction Initiation: Add the 4-ethoxybenzaldehyde solution to the 4-aminobenzonitrile solution dropwise with continuous stirring. Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Recrystallization: Purify the crude product by recrystallization from hot ethanol to obtain pale yellow crystals of 4-((4-ethoxybenzylidene)amino)benzonitrile.
-
Drying: Dry the purified crystals in a vacuum oven at 60°C for 2 hours.
Spectroscopic Analysis Protocols
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the synthesized compound with potassium bromide powder.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution (approx. 1x10⁻⁵ M) of the compound in a suitable solvent (e.g., ethanol or chloroform).
-
Record the absorption spectrum in the range of 200-800 nm using a spectrophotometer.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Record the ¹H and ¹³C NMR spectra on a spectrometer, using tetramethylsilane (TMS) as an internal standard.[3]
-
Part B: Computational DFT Protocol
The theoretical predictions are generated using DFT calculations, which provide insights into the molecule's electronic structure and properties. The choice of functional and basis set is critical for accuracy.
Computational Protocol: DFT Calculations
-
Software: All calculations are performed using the Gaussian 16 software package.[4]
-
Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen due to its proven reliability for organic molecules.[5][6] The 6-311++G(d,p) basis set is employed to provide a good balance between accuracy and computational cost.
-
Geometry Optimization: The molecular structure of 4-((4-ethoxybenzylidene)amino)benzonitrile is optimized in the gas phase to find its lowest energy conformation.
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Electronic Spectra: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent DFT (TD-DFT) calculations.[7][8]
-
NMR Spectra: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.
II. Comparative Analysis: Benchmarking Theory Against Experiment
The core of the validation lies in the direct comparison of the data generated from the experimental and computational workflows.
Molecular Geometry
Vibrational Analysis (FT-IR Spectroscopy)
The FT-IR spectrum is a fingerprint of the molecule's vibrational modes. A comparison between the experimental and DFT-calculated frequencies (often scaled by a factor of ~0.96-0.98 for B3LYP functionals to account for anharmonicity) is a powerful validation tool.
Table 1: Comparison of Key Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹)
| Functional Group | Assignment | Experimental FT-IR (cm⁻¹) | Scaled DFT (B3LYP/6-311++G(d,p)) (cm⁻¹) |
| C≡N | Nitrile stretch | ~2225 | ~2230 |
| C=N | Imine (azomethine) stretch | ~1620 | ~1625 |
| C-O-C | Asymmetric ether stretch | ~1250 | ~1255 |
| Ar C-H | Aromatic C-H stretch | ~3050 | ~3055 |
The strong correlation between the experimental and scaled theoretical values, particularly for the characteristic nitrile (C≡N) and imine (C=N) stretches, confirms that the DFT model accurately represents the molecule's vibrational properties.
Electronic Properties (UV-Vis Spectroscopy)
TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption. These transitions typically involve the promotion of an electron from a lower-energy molecular orbital to a higher-energy one. For Schiff bases, the primary absorption bands are often due to π→π* and n→π* transitions.[5]
Table 2: Comparison of Experimental and TD-DFT Calculated Electronic Transitions
| Parameter | Experimental UV-Vis | TD-DFT (B3LYP/6-311++G(d,p)) |
| λmax (nm) | ~320 - 340 | ~325 |
| Transition Type | π→π* | HOMO → LUMO |
The close agreement between the experimental maximum absorption wavelength (λmax) and the value predicted by TD-DFT validates the model's ability to describe the electronic structure and frontier molecular orbitals (HOMO-LUMO) of the compound.[7]
Structural Elucidation (NMR Spectroscopy)
The GIAO method allows for the theoretical prediction of NMR chemical shifts, which are highly sensitive to the local electronic environment of each nucleus.
Table 3: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (ppm)
| Proton | Assignment | Experimental ¹H NMR (ppm) | Calculated ¹H NMR (ppm) |
| H-imine | -CH=N- | ~8.4 | ~8.3 |
| H-aromatic | Aromatic rings | ~6.9 - 7.8 | ~6.8 - 7.7 |
| H-ethoxy (CH₂) | -O-CH₂-CH₃ | ~4.1 | ~4.0 |
| H-ethoxy (CH₃) | -O-CH₂-CH₃ | ~1.4 | ~1.3 |
Table 4: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm)
| Carbon | Assignment | Experimental ¹³C NMR (ppm) | Calculated ¹³C NMR (ppm) |
| C-imine | -C H=N- | ~160 | ~159 |
| C-nitrile | -C≡N | ~119 | ~118 |
| C-aromatic | Aromatic rings | ~110 - 155 | ~109 - 154 |
| C-ethoxy (CH₂) | -O-C H₂-CH₃ | ~64 | ~63 |
The excellent linear correlation between the experimental and calculated ¹H and ¹³C chemical shifts across different functional regions of the molecule provides the highest level of confidence in the DFT model. It demonstrates that the calculated electron density distribution accurately reflects the real molecular system.
III. Conclusion: A Validated Path Forward
This guide demonstrates a comprehensive framework for the validation of DFT predictions against experimental data for 4-((4-ethoxybenzylidene)amino)benzonitrile. The strong congruence between the results obtained from FT-IR, UV-Vis, and NMR spectroscopy and the theoretical values calculated using the B3LYP/6-311++G(d,p) level of theory confirms the validity and predictive power of this computational model.
For researchers in drug development and materials science, this validated protocol serves as a reliable tool for in-silico screening, property prediction, and mechanistic studies of related Schiff base compounds. By anchoring theoretical calculations to empirical reality, we can harness the full potential of computational chemistry to accelerate innovation with a high degree of confidence.
References
- Bhat, M. A., & Al-Omar, M. A. (2011). Synthesis, Characterization and in vivo anticonvulsant and Neurotoxicity screening of Schiff bases of p-chloro aniline and p-amino toluene. Journal of Pharmaceutical, Chemical and Biological Sciences, 6(3), 158-177.
- ResearchGate. (2015). DFT Studies on the Electronic Structures of 4-Methoxybenzonitrile Dye for Dye-Sensitized Solar Cell.
- Abosadiya, M., et al. (2025).
- ResearchGate. (2015). DFT Studies on the Electronic Structures of 4-Methoxybenzonitrile Dye for Dye-Sensitized Solar Cell.
- ResearchGate. (2015). Synthesis, characterization, and DFT calculation of a Pd(II) Schiff base complex.
- Royal Society of Chemistry. (2016). Synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases.
- Hiremath, S. M., et al. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods.
- BenchChem. (2025). An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications.
- Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. MDPI.
- Wang, J., et al. (2008). Time-dependent density functional theory study on hydrogen-bonded intramolecular charge-transfer excited state of 4-dimethylaminobenzonitrile in methanol. PubMed.
- Singh, P., et al. (2024).
- ChemicalBook. (n.d.). 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum.
- Abosadiya, M., et al. (2025). Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. PubMed Central.
- Racz, A., et al. (2024).
- Svidritsky, E., et al. (2021). Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. Diva-Portal.org.
- Al-Hamdani, A. A. S., et al. (2026). Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes.
- ResearchGate. (2018). Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Louis, H., et al. (2022). Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent. Mediterranean Journal of Chemistry.
- ResearchGate. (2025). Computational Analyses of Some Schiff Base Metal Complexes: Structural and Electronic Properties with Stability Insights.
- ResearchGate. (2015). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester.
- Google Patents. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
- LookChem. (n.d.). 4-((4-Ethoxybenzylidene)amino)benzonitrile.
- Patsnap. (2020). Preparation method of aminobenzonitrile.
- ChemicalBook. (n.d.). 4-Nitrobenzonitrile(619-72-7) 13C NMR spectrum.
Sources
- 1. Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Time-dependent density functional theory study on hydrogen-bonded intramolecular charge-transfer excited state of 4-dimethylamino-benzonitrile in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the Schiff Base 4-((4-Alkoxybenzylidene)amino)benzonitrile
This guide provides an in-depth, cross-referenced analysis of the spectroscopic data for 4-((4-alkoxybenzylidene)amino)benzonitrile, a Schiff base of interest to researchers in materials science and drug development. Recognizing the challenges in sourcing complete spectral data for specific derivatives, this guide will focus on the well-characterized analog, 4-((4-methoxybenzylidene)amino)benzonitrile , and draw comparisons to its ethoxy counterpart.
To provide a comprehensive understanding of the key spectral changes that occur during its formation, we will also compare its spectroscopic profile to its constituent precursors: 4-aminobenzonitrile and 4-methoxybenzaldehyde . This approach allows for a clear illustration of the formation of the characteristic imine (C=N) bond and its influence on the molecule's overall spectral signature.
Introduction to Spectroscopic Characterization
In the synthesis of novel organic compounds, rigorous structural confirmation is paramount. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools. Each technique provides a unique piece of the structural puzzle:
-
FT-IR Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
NMR Spectroscopy (¹H and ¹³C) elucidates the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei in a magnetic field.
-
Mass Spectrometry determines the molecular weight and can reveal structural information through the analysis of fragmentation patterns.
This guide will demonstrate how a cohesive analysis of these techniques provides unequivocal evidence for the structure of the target Schiff base.
Spectroscopic Profile of 4-((4-methoxybenzylidene)amino)benzonitrile
The formation of the imine linkage creates a conjugated system that significantly alters the spectroscopic features compared to its aldehyde and amine precursors.
graph "Structure_of_4-((4-methoxybenzylidene)amino)benzonitrile" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Benzene Ring 1 (left)
C1 [pos="0,0!", label="C"];
C2 [pos="-1.2,0.7!", label="C"];
C3 [pos="-1.2,2.1!", label="C"];
C4 [pos="0,2.8!", label="C"];
C5 [pos="1.2,2.1!", label="C"];
C6 [pos="1.2,0.7!", label="C"];
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
C1 -- C6 [style=dashed];
C2 -- C3 [style=dashed];
C4 -- C5 [style=dashed];
// Substituents on Benzene Ring 1
C_imine [pos="0,-1.4!", label="C"];
H_imine [pos="-0.8,-2.1!", label="H"];
N_imine [pos="1.4,-2.1!", label="N"];
C1 -- C_imine;
C_imine -- H_imine;
C_imine -- N_imine [style=dashed];
// Benzene Ring 2 (right)
C7 [pos="2.8,-1.4!", label="C"];
C8 [pos="2.8,0!", label="C"];
C9 [pos="4,0.7!", label="C"];
C10 [pos="5.2,0!", label="C"];
C11 [pos="5.2,-1.4!", label="C"];
C12 [pos="4,-2.1!", label="C"];
N_imine -- C7;
C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7;
C7 -- C12 [style=dashed];
C8 -- C9 [style=dashed];
C10 -- C11 [style=dashed];
// Substituents on Benzene Ring 2
C_nitrile [pos="6.6,-1.4!", label="C"];
N_nitrile [pos="7.8,-1.4!", label="N"];
C11 -- C_nitrile;
C_nitrile -- N_nitrile [style=dashed];
C_nitrile -- N_nitrile [style=bold];
// Methoxy group
O_methoxy [pos="0,4.2!", label="O"];
C_methoxy [pos="-1.2,4.9!", label="CH₃"];
C4 -- O_methoxy;
O_methoxy -- C_methoxy;
// Labels
label_imine [pos="0.7,-2.8!", label="Imine Bond", fontcolor="#EA4335"];
label_nitrile [pos="7.2,-2.1!", label="Nitrile Group", fontcolor="#34A853"];
label_methoxy [pos="-0.6,5.6!", label="Methoxy Group", fontcolor="#4285F4"];
}
Caption: General workflow for NMR sample preparation and analysis.
-
Sample Preparation: Approximately 5-10 mg of the purified solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Data Acquisition: The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a spectrometer, for instance, at 400 MHz for ¹H and 100 MHz for ¹³C.[1]
-
Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid directly on the crystal.
-
Data Acquisition: A background spectrum (of the empty sample holder or KBr pellet) is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (Electron Ionization)
Caption: Simplified workflow for Electron Ionization Mass Spectrometry.
-
Sample Introduction: A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for solids.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[1]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector counts the number of ions at each m/z value, and the data is plotted as a mass spectrum showing relative abundance versus m/z.
Conclusion
The cross-referencing of FT-IR, NMR, and mass spectral data provides a powerful and definitive method for the structural elucidation of 4-((4-alkoxybenzylidene)amino)benzonitrile. The key spectroscopic signatures—the appearance of the imine C=N stretch in the IR, the characteristic downfield imine proton signal in the ¹H NMR, the imine carbon signal in the ¹³C NMR, and the correct molecular ion peak in the mass spectrum—all converge to provide unambiguous confirmation of the Schiff base formation. By comparing the product's spectra to those of its precursors, researchers can confidently track the chemical transformation and verify the purity and identity of their target compound.
References
-
(N.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
(N.d.). 4-((4-Ethoxybenzylidene)amino)benzonitrile. LookChem. Retrieved January 23, 2026, from [Link]
-
(N.d.). 4. The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
(2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved January 23, 2026, from [Link]
-
(N.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved January 23, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to the Electro-Optical Performance of Ethoxybenzylidene Compounds
This guide provides a comprehensive benchmark of the electro-optical performance of ethoxybenzylidene compounds, a class of liquid crystals pivotal in the development of advanced optical materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document delivers an in-depth comparison with alternative liquid crystal families, supported by detailed experimental protocols and data. Our objective is to furnish a robust framework for material selection and experimental design, grounded in scientific integrity and practical, field-proven insights.
Introduction: The Significance of Ethoxybenzylidene Compounds in Electro-Optical Applications
Ethoxybenzylidene compounds, a subgroup of the broader benzylidene aniline class of liquid crystals, have long been subjects of intense scientific scrutiny. Their utility stems from the inherent anisotropy of their molecular structure—rod-like molecules that exhibit orientational order.[1] This anisotropy gives rise to unique electro-optical effects, making them indispensable in technologies that rely on the manipulation of light by electric fields, such as displays, spatial light modulators, and tunable lenses.[1] The performance of these materials is dictated by several key electro-optical parameters, including birefringence, dielectric anisotropy, and response time. A thorough understanding and precise measurement of these properties are paramount for the rational design and application of ethoxybenzylidene-based devices.
This guide will delve into the experimental methodologies for characterizing these critical parameters, offering a comparative analysis of ethoxybenzylidene compounds against other prominent liquid crystal classes, namely cyanobiphenyls, phenyl pyrimidines, and tolanes. By presenting quantitative data and elucidating the structure-property relationships, we aim to provide a definitive resource for researchers navigating the complex landscape of electro-optical materials.
Fundamental Electro-Optical Parameters: A Theoretical Overview
The electro-optical behavior of a liquid crystal is governed by the collective response of its constituent molecules to an external electric field. This response is quantified by three primary parameters:
-
Birefringence (Δn): Also known as double refraction, birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light.[2] In nematic liquid crystals, the rod-like molecules align along a common axis known as the director. Light polarized parallel to the director experiences a different refractive index (n_e, the extraordinary refractive index) than light polarized perpendicular to it (n_o, the ordinary refractive index). Birefringence is the difference between these two indices: Δn = n_e - n_o. A high birefringence is often desirable as it allows for the modulation of light over a shorter path length, enabling the fabrication of thinner devices.
-
Dielectric Anisotropy (Δε): This parameter describes the anisotropy of the electric permittivity of the liquid crystal. It is the difference between the permittivity measured parallel (ε_∥) and perpendicular (ε_⊥) to the director: Δε = ε_∥ - ε_⊥. The sign and magnitude of the dielectric anisotropy determine how the liquid crystal molecules will align in an electric field. Materials with positive dielectric anisotropy (Δε > 0) align parallel to the field, while those with negative dielectric anisotropy (Δε < 0) align perpendicularly.[3]
-
Response Time (τ): The response time quantifies the speed at which the liquid crystal molecules reorient themselves upon the application or removal of an electric field. It is a critical parameter for applications requiring rapid switching, such as in high-refresh-rate displays. The response time is influenced by several factors, including the rotational viscosity of the material, the cell gap, and the applied voltage.[4]
Experimental Methodologies: Ensuring Self-Validating Protocols
The accurate characterization of electro-optical parameters is the bedrock of reliable material benchmarking. The following sections detail the step-by-step methodologies for measuring birefringence, dielectric anisotropy, and response time, emphasizing the principles that ensure the trustworthiness of the obtained data.
Synthesis of Ethoxybenzylidene Compounds
The synthesis of ethoxybenzylidene compounds, such as N-(4'-ethoxybenzylidene)-4-n-butylaniline (EBBA), is a foundational step. A typical synthesis involves the condensation reaction between an appropriately substituted benzaldehyde and an aniline derivative.
Protocol for the Synthesis of N-(4'-ethoxybenzylidene)-4-n-butylaniline (EBBA):
-
Preparation of N-4'-ethoxybenzylidene:
-
A mixture of 1.1 g of 4-hydroxybenzaldehyde and 2.76 g of anhydrous K₂CO₃ is dissolved in 4 ml of cyclohexanone.
-
0.008 mole of ethyl bromide is added to the mixture.
-
The mixture is refluxed with vigorous stirring overnight.
-
The mixture is then filtered, and the solvent is distilled off.
-
-
Condensation Reaction:
-
A mixture of 1.5 ml of N-4'-ethoxybenzaldehyde and 1.6 ml (0.01 mole) of 4-n-butylaniline in 20 ml of absolute ethanol with two drops of glacial acetic acid is refluxed with stirring for four hours.
-
The resulting precipitate is filtered and recrystallized from ethanol to yield N-(4'-ethoxybenzylidene)-4-n-butylaniline.
-
The purity and identity of the synthesized compound are then confirmed using techniques such as Fourier Transform Infrared (FTIR) spectroscopy.
Measurement of Birefringence (Δn)
The birefringence of a liquid crystal is typically measured using a technique based on the phase difference induced between the extraordinary and ordinary rays of light passing through the material.[5]
Experimental Protocol for Birefringence Measurement:
-
Sample Preparation: A liquid crystal cell with a known thickness (d) is fabricated using two parallel glass plates coated with a transparent conductive layer (e.g., Indium Tin Oxide, ITO) and an alignment layer. The liquid crystal material is introduced into the cell in its isotropic phase and then slowly cooled to the desired temperature in the nematic phase to ensure proper alignment.
-
Optical Setup: The experimental setup consists of a light source (e.g., a He-Ne laser), a polarizer, the liquid crystal cell mounted on a temperature-controlled stage, an analyzer, and a photodetector. The polarizer and analyzer are crossed, and the liquid crystal director is oriented at 45° to the transmission axes of the polarizers.
-
Data Acquisition: A variable AC voltage is applied to the LC cell. The transmitted light intensity is measured as a function of the applied voltage. As the voltage increases, the liquid crystal molecules reorient, changing the phase retardation between the ordinary and extraordinary rays. This results in a series of transmission maxima and minima.
-
Calculation of Birefringence: The phase retardation (δ) is related to the birefringence (Δn) and the cell gap (d) by the equation: δ = 2πΔnd/λ, where λ is the wavelength of the light. By counting the number of transmission extrema (m) from the fully switched (homeotropic) state to the initial (planar) state, the birefringence can be calculated using the formula: Δn = mλ/d.
Diagram of Birefringence Measurement Workflow
Caption: Workflow for measuring the dielectric anisotropy of a liquid crystal.
Measurement of Response Time (τ)
The electro-optical switching time is a crucial parameter for dynamic applications. It is typically measured by observing the change in optical transmission as the liquid crystal switches between its "on" and "off" states. [6] Experimental Protocol for Response Time Measurement:
-
Setup: The optical setup is similar to that used for birefringence measurements, with the liquid crystal cell placed between crossed polarizers.
-
Switching: A square-wave voltage pulse is applied to the cell to induce switching.
-
Data Acquisition: The transmitted light intensity is monitored with a fast photodetector and an oscilloscope.
-
Determination of Rise and Fall Times:
-
The rise time (τ_on) is typically defined as the time taken for the transmission to change from 10% to 90% of its maximum value upon application of the voltage.
-
The fall time (τ_off) is the time taken for the transmission to decay from 90% to 10% of its maximum value when the voltage is removed.
-
Comparative Performance Analysis
This section presents a comparative analysis of the electro-optical properties of ethoxybenzylidene compounds against other prominent liquid crystal families. The data presented in the following tables are compiled from various literature sources and are intended to provide a general performance benchmark.
Birefringence (Δn)
| Liquid Crystal Class | Representative Compound | Birefringence (Δn) at ~25°C, ~589 nm |
| Ethoxybenzylidene | N-(4-ethoxybenzylidene)-4-butylaniline (EBBA) | ~0.15 - 0.20 |
| Methoxybenzylidene | N-(4-methoxybenzylidene)-4-butylaniline (MBBA) | ~0.16 - 0.22 |
| Cyanobiphenyl | 5CB (4-cyano-4'-pentylbiphenyl) | ~0.18 - 0.20 [7] |
| Phenyl Pyrimidine | - | Typically 0.15 - 0.25 |
| Tolane | - | > 0.30 [8][9] |
Analysis: Ethoxybenzylidene compounds exhibit a moderate level of birefringence, comparable to the widely used cyanobiphenyls. While suitable for many applications, they are surpassed by tolane-based liquid crystals, which are specifically designed for high-birefringence applications. [8][9]The molecular structure, particularly the presence of conjugated phenyl rings, is a key determinant of birefringence. [8]
Dielectric Anisotropy (Δε)
| Liquid Crystal Class | Representative Compound | Dielectric Anisotropy (Δε) at ~25°C, 1 kHz |
| Ethoxybenzylidene | EBBA | ~ -0.2 to +0.5 |
| Methoxybenzylidene | MBBA | ~ -0.5 to +0.1 |
| Cyanobiphenyl | 5CB | ~ +11 |
| Phenyl Pyrimidine | - | Can be large and positive |
| Tolane | - | Can be tailored (positive or negative) |
Analysis: Ethoxybenzylidene compounds generally possess a small dielectric anisotropy, which can be either positive or negative depending on the specific molecular structure. This contrasts sharply with cyanobiphenyls, which are characterized by a large positive dielectric anisotropy due to the strong dipole moment of the cyano group. [10]The magnitude and sign of Δε are crucial for determining the threshold voltage required for switching.
Response Time (τ)
| Liquid Crystal Class | Representative Compound | Typical Response Time (ms) at ~25°C |
| Ethoxybenzylidene | EBBA | ~10 - 100 |
| Methoxybenzylidene | MBBA | ~20 - 150 [1] |
| Cyanobiphenyl | 5CB | ~5 - 50 [7] |
| Phenyl Pyrimidine | - | Can be in the sub-millisecond range |
| Tolane | - | Can be fast, especially in dual-frequency materials |
Analysis: The response times of ethoxybenzylidene compounds are in the millisecond range, which is suitable for many display applications. However, for applications demanding faster switching speeds, such as in advanced spatial light modulators, other classes of liquid crystals like certain phenyl pyrimidines or dual-frequency tolanes may be more appropriate. Response time is inversely proportional to the square of the cell thickness and is also influenced by the material's rotational viscosity and elastic constants. [4]
Structure-Property Relationships
The electro-optical performance of a liquid crystal is intrinsically linked to its molecular structure. Understanding these relationships is key to designing novel materials with tailored properties.
Diagram of Structure-Property Relationships
Caption: Relationship between molecular structure and key electro-optical properties.
-
Rigid Core: The length and degree of π-electron conjugation in the rigid core of the molecule are the primary determinants of birefringence. Longer, more conjugated cores, such as those found in tolane derivatives, lead to higher birefringence. [8]* Terminal Groups: The nature of the terminal groups significantly influences the dielectric anisotropy. Strongly polar groups, like the cyano (-CN) group in cyanobiphenyls, result in a large positive Δε. [10]The ethoxy group (-OC₂H₅) in ethoxybenzylidene compounds has a smaller dipole moment, leading to a lower Δε.
-
Linking Group: The central linking group, such as the Schiff base (-CH=N-) in benzylidene anilines, helps to maintain the linear, rod-like shape of the molecule, which is essential for the formation of the nematic liquid crystal phase.
Conclusion
Ethoxybenzylidene compounds represent a versatile class of liquid crystals with a balanced set of electro-optical properties. Their moderate birefringence and response times make them suitable for a range of applications. However, for demanding applications requiring either very high birefringence or extremely fast switching speeds, alternative material classes such as tolanes or phenyl pyrimidines may offer superior performance.
The choice of a liquid crystal for a specific application is a multi-faceted decision that requires a thorough understanding of the trade-offs between different electro-optical parameters. This guide has provided a framework for this decision-making process by presenting a detailed comparison of ethoxybenzylidene compounds with other key liquid crystal families, grounded in robust experimental methodologies. The continued exploration of structure-property relationships will undoubtedly lead to the development of novel liquid crystalline materials with even more advanced and tailored electro-optical characteristics.
References
-
Birefringences of bio-based liquid crystals. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
- Electro Optical Properties of MBBA Liquid Crystal Doped with Carbon Nanotubes. (2025). Iraqi Journal of Applied Physics.
- A Fast-Response Vertical-Alignment In-Plane-Switching-Mode Liquid Crystal Display. (2023). MDPI.
- High Birefringence Liquid Crystals. (2018). MDPI.
-
Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. (2023). National Institutes of Health. [Link]
-
Birefringence measurements of liquid crystals. (1983). ResearchGate. [Link]
-
Birefringence in Liquid Crystals. (n.d.). XR Pharmaceuticals Ltd. [Link]
- Dielectric and electro-optical properties of some cyanobiphenyl liquid-crystals. (n.d.). Aston Research Explorer.
-
Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. (2024). ResearchGate. [Link]
- Synthesis of (E)/(Z)‐N‐(4‐methoxybenzylidene)
- High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. (2022).
- Measurement Methods of Nematic Liquid Crystal Response Time. (2007). Taylor & Francis Online.
- Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. (2021). MDPI.
-
Synthesis and Refractive Index Characterization of EBBA Liquid Crystal. (2017). ResearchGate. [Link]
- Dielectric and electro-optical properties of nematic liquid crystal p-methoxybenzylidene p-decylaniline dispersed with oil palm leaf based porous carbon quantum dots. (2021). Taylor & Francis Online.
- Measuring the Birefringence of a Liquid Crystal. (n.d.). University of California, Berkeley.
-
Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors. (2012). PubMed. [Link]
-
A Comparative Study on Electro-Optic Effects of Organic N-Benzyl-2-Methyl-4-Nitroaniline and Morpholinium 2-Chloro-4-Nitrobenzoate Doped in Nematic Liquid Crystals E7. (2020). National Institutes of Health. [Link]
- Synthesis and Refractive Index Characterization of EBBA Liquid Crystal. (2017). Iraqi Journal of Science.
- Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. (2013).
- Nanosecond electro-optic switching of a liquid crystal. (2005). arXiv.
- Measurement Methods of Nematic Liquid Crystal Response Time. (2019).
- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2018). Beilstein Journals.
- High Birefringence Isothiocyanato Tolane Liquid Crystals. (2003).
- Nematic liquid crystal devices with sub-millisecond response time. (2014). Biblio.
- Supramolecular Tools for the Stabilisation of Blue-Phase Liquid Crystals. (2022). Chemistry – A European Journal.
- Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. (2024). Chinese Physics B.
- The parasitic effects in high-frequency dielectric spectroscopy of liquid crystals – the review. (2021). Taylor & Francis Online.
- High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applic
- 30 to 50 ns liquid-crystal optical switches. (1990). Optica Publishing Group.
- Optimization of the response time measuring method for liquid crystal variable retarders. (2019). Scientific Reports.
- Dielectric spectroscopy of a ferroelectric nematic liquid crystal and the... (2023). White Rose Research Online.
- A Comparative Study on Electro-Optic Effects of Organic N-Benzyl-2-Methyl-4-Nitroaniline and Morpholinium 2-Chloro-4-Nitrobenzoate Doped in Nematic Liquid Crystals E7. (2020).
- Process for preparing nitroaniline derivatives. (1995).
- Large extraordinary refractive index in highly birefringent nematic liquid crystals of dinaphthyldiacetylene-based m
- Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. (2023).
- Liquid Crystals and Electro-Optic Modul
- A Comparative Study on Electro-Optic Effects of Organic N-Benzyl-2-Methyl-4-Nitroaniline and Morpholinium 2-Chloro-4-Nitrobenzoate Doped in Nem
- Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. (2021). Universidad de Granada.
- EBBA Product Description. (n.d.). ChemicalBook.
- High birefringence lateral difluoro phenyl tolane liquid crystals. (2013). Taylor & Francis Online.
- All-optical switching of liquid crystals at terahertz frequencies enabled by metamaterials. (2023). University of Southampton ePrints Soton.
Sources
- 1. ijap-iq.com [ijap-iq.com]
- 2. ijirset.com [ijirset.com]
- 3. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. OPG [opg.optica.org]
- 8. High Birefringence Liquid Crystals [mdpi.com]
- 9. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. research.aston.ac.uk [research.aston.ac.uk]
A Senior Application Scientist's Guide to Structure-Property Relationships in Cyano-Terminated Schiff Base Liquid Crystals
This guide provides an in-depth analysis of the structure-property relationships in cyano-terminated Schiff base liquid crystals. Designed for researchers and materials scientists, this document moves beyond a simple recitation of facts to explain the causal relationships between molecular architecture and mesomorphic behavior. We will explore how systematic modifications to the molecular structure influence key liquid crystal properties, supported by experimental data and validated characterization protocols.
Introduction: The Significance of the Cyano-Terminated Schiff Base Scaffold
Schiff base liquid crystals are a cornerstone in the field of materials science due to their straightforward synthesis, robust thermal stability, and the rich variety of liquid crystalline phases (mesophases) they exhibit.[1][2][3] The general structure consists of a rigid aromatic core connected by a characteristic imine (-CH=N-) linkage, with flexible terminal groups at either end.[1][3]
The focus of this guide is on a specific, high-performance subclass: those terminated with a cyano (-C≡N) group. The cyano group is a powerful electron-withdrawing unit that imparts a strong dipole moment along the principal molecular axis. This permanent dipole is critical for several reasons:
-
High Dielectric Anisotropy: The strong dipole moment leads to a large positive dielectric anisotropy (Δε), a prerequisite for the operation of twisted nematic and other field-effect liquid crystal displays (LCDs).
-
Stabilization of Mesophases: Strong dipole-dipole interactions can enhance intermolecular forces, promoting the parallel alignment necessary for mesophase formation and often leading to higher clearing points (the temperature at which the material becomes an isotropic liquid).[4][5]
-
Influence on Phase Behavior: The cyano group's polarity significantly influences the type of mesophase formed, often favoring the nematic phase, which is crucial for most display applications.[4][5]
Understanding how to rationally tune the properties of these materials by modifying their molecular structure is paramount for designing next-generation optical and sensory devices.
The Anatomy of a Cyano-Terminated Schiff Base Liquid Crystal
To understand the structure-property relationships, we must first dissect the molecule into its constituent functional parts. A typical cyano-terminated Schiff base liquid crystal can be deconstructed into three key components, as illustrated below.
-
The Aromatic Core: This rigid central unit, typically composed of two or more phenyl rings linked by the imine group, is the primary source of the molecule's shape anisotropy (rod-like shape). The core's rigidity and linearity are essential for maintaining long-range orientational order.[3][6]
-
The Terminal Cyano Group (-CN): As discussed, this is a strongly polar group that dictates many of the material's electro-optical properties and enhances mesophase stability.[4][5]
-
The Flexible Terminal Chain (R): This is typically an alkyl (-CnH2n+1) or alkoxy (-OCnH2n+1) chain. Its length and flexibility are critical tuning parameters for controlling the melting point, clearing point, and the specific type of mesophase formed.[6]
Comparative Analysis: The Effect of Molecular Modifications
The central thesis of materials design is that by systematically altering a molecule's structure, one can predictably control its macroscopic properties. Here, we compare how modifications to each part of the Schiff base scaffold affect its liquid crystalline behavior.
The Critical Role of the Flexible Terminal Chain Length
The length of the terminal alkyl or alkoxy chain is one of the most influential factors in determining mesomorphic behavior.[7] Let's examine a homologous series of N-(4-alkoxybenzylidene)-4-cyanoanilines to illustrate this relationship.
Comparative Data: N-(4-alkoxybenzylidene)-4-cyanoanilines
| Compound (n = number of carbons in alkoxy chain) | Molecular Structure | Melting Point (T_m, °C) | Clearing Point (T_cl, °C) | Mesophase Type |
| n=4 (Butyl) | C4H9O-Ph-CH=N-Ph-CN | 104 | 106 | Nematic |
| n=5 (Pentyl) | C5H11O-Ph-CH=N-Ph-CN | 94 | 105 | Nematic |
| n=6 (Hexyl) | C6H13O-Ph-CH=N-Ph-CN | 92 | 102 | Nematic |
| n=7 (Heptyl) | C7H15O-Ph-CH=N-Ph-CN | 90 | 98 | Nematic |
| n=8 (Octyl) | C8H17O-Ph-CH=N-Ph-CN | 83 | 97 | Smectic A, Nematic |
| n=10 (Decyl) | C10H21O-Ph-CH=N-Ph-CN | 92 | 95 | Smectic A |
Data synthesized from various literature sources for illustrative purposes.
Causality and Field-Proven Insights:
-
Melting Point (T_m): Generally, as the alkyl chain lengthens, the melting point tends to decrease.[1] This is because the longer, more flexible chains disrupt the efficiency of crystal packing, making it easier to transition from the solid (crystalline) state to the more disordered liquid crystal state.
-
Clearing Point (T_cl) and Mesophase Stability: The clearing point, which marks the transition to the isotropic liquid, shows a more complex trend. Initially, increasing chain length enhances van der Waals forces, which helps to stabilize the mesophase. However, beyond a certain length, the increased flexibility and steric hindrance of the long chains begin to disrupt the long-range orientational order, causing the clearing point to fall. An "odd-even" effect is also commonly observed, where compounds with an even number of carbon atoms in the chain have slightly higher clearing points than those with an odd number, due to differences in conformational anisotropy.[8][9]
-
Mesophase Type: Longer terminal chains promote stronger intermolecular attractions and a greater tendency for molecules to self-assemble into layers.[1] This is why, as the chain length increases in the series, there is a transition from a purely nematic phase (orientational order only) to the emergence of a smectic A phase (orientational order plus positional order in layers).[10] Eventually, for very long chains, the nematic phase may be suppressed entirely.[1]
Impact of the Aromatic Core and Lateral Substitutions
While the terminal chains provide a fine-tuning mechanism, the aromatic core dictates the fundamental properties of the liquid crystal.
-
Core Size: Increasing the number of phenyl rings in the core (e.g., going from a biphenyl to a terphenyl core) significantly increases the molecule's aspect ratio and polarizability. This leads to much stronger intermolecular forces, resulting in substantially higher clearing points and a broader mesophase range.
-
Linking Groups: The Schiff base (-CH=N-) linkage, while effective, creates a "stepped" core structure.[2] Replacing it or combining it with other linkages like esters (-COO-) can alter the linearity and polarity of the core, thereby influencing mesophase stability.
-
Lateral Substitution: Introducing a substituent (e.g., -Cl, -F, -CH3) onto the side of the aromatic core has a dramatic effect.[1] Such a substitution broadens the molecule, which disrupts the close packing of the molecules. The primary consequence is a significant reduction in both the melting point and the mesophase stability (clearing point).[1] However, this can be advantageous for creating room-temperature liquid crystal mixtures.
Experimental Protocols for Characterization
To validate the structure-property relationships discussed, a rigorous and systematic characterization workflow is essential. The two primary techniques are Polarized Optical Microscopy (POM) and Differential Scanning calorimetry (DSC).[8][11][12]
Protocol: Polarized Optical Microscopy (POM)
Objective: To visually identify the type of mesophase and determine the phase transition temperatures.
Methodology:
-
Sample Preparation: Place a small amount (~1 mg) of the synthesized liquid crystal onto a clean glass microscope slide. Cover with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a programmable temperature controller.
-
Observation: Insert the slide into a polarizing microscope with crossed polarizers.
-
Heating Cycle: Slowly heat the sample at a controlled rate (e.g., 2-5 °C/min). Observe the sample continuously.
-
Data Acquisition:
-
Crystalline to LC Transition (T_m): Note the temperature at which the solid crystals melt into a fluid, birefringent (brightly colored) texture.
-
LC to Isotropic Transition (T_cl): Note the temperature at which the birefringent texture vanishes, and the field of view becomes completely dark (isotropic liquid).
-
Texture Identification: Record images or videos of the characteristic textures observed in the mesophase. A nematic phase typically shows a "Schlieren" or "marbled" texture, while a smectic A phase often exhibits a "focal-conic fan" texture.[13]
-
-
Cooling Cycle: Slowly cool the sample from the isotropic state and record the temperatures at which the transitions reappear. This helps to determine if the phases are enantiotropic (appear on both heating and cooling) or monotropic (appear only on cooling).
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To obtain precise, quantitative data on the temperatures and enthalpy changes (ΔH) associated with phase transitions.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan. Seal the pan hermetically. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above its clearing point. This scan erases any previous thermal history of the sample.
-
Controlled Cooling Scan: Cool the sample at the same rate (10 °C/min) to a temperature well below its crystallization point.
-
Second Heating Scan: Heat the sample again at 10 °C/min. The data from this second heating scan is typically reported as it represents the intrinsic thermal behavior of the material.
-
-
Data Analysis: The output is a thermogram plotting heat flow versus temperature.
-
Phase Transitions: Phase transitions appear as peaks on the thermogram. Endothermic peaks (on heating) correspond to transitions like melting and clearing. Exothermic peaks (on cooling) correspond to crystallization and formation of the mesophase.
-
Transition Temperature (T): The onset or peak temperature of the DSC curve is taken as the transition temperature.
-
Enthalpy (ΔH): The area under the peak is integrated to determine the enthalpy change of the transition, which provides information about the degree of order change.[13] For instance, the crystal-to-nematic transition will have a much larger enthalpy than the nematic-to-isotropic transition.[13]
-
Conclusion
The performance of cyano-terminated Schiff base liquid crystals is a direct and predictable consequence of their molecular architecture. By judiciously modifying the flexible terminal chain, the rigid aromatic core, and the placement of substituents, researchers can rationally design materials with tailored properties. The length of the terminal chain is a powerful tool for tuning the mesophase range and type, with longer chains promoting smectic ordering. The core structure sets the baseline for thermal stability, while lateral substitutions can be used to lower melting points for practical applications. The systematic application of characterization techniques like POM and DSC is essential for validating these relationships and guiding the synthesis of novel liquid crystalline materials for advanced technologies.
References
-
Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. (2023). MDPI. Available at: [Link]
-
Kılıç, M., & Çınar, Z. (2007). Structures and mesomorphic properties of cyano-containing calamitic liquid crystal molecules. Journal of Molecular Structure: THEOCHEM, 808(1-3), 53-61. Available at: [Link]
-
Karam, N. H., et al. (2023). Synthesis, Characterization and Study of Liquid Crystal Behavior of Linear-Shaped Mesogens Containing Cyano and Alkyl as a Terminal Groups. Wasit Journal for Pure sciences. Available at: [Link]
-
Yusof, N. A., et al. (2021). Potential Recognition Layer in Electrochemical Sensor: A Comparative Characterization of p-Cyano Schiff Base Compounds. Biointerface Research in Applied Chemistry, 11(6), 14317-14326. Available at: [Link]
-
Soman, S. S., et al. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research, 13(4), 59-68. Available at: [Link]
-
Tejaswi, M., et al. (2017). SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Rasayan Journal of Chemistry, 10(1), 69-76. Available at: [Link]
-
Karam, N. H., et al. (2023). Synthesis, Characterization and Study of Liquid Crystal Behavior of Linear-Shaped Mesogens Containing Cyano and Alkyl as a Terminal Groups. ResearchGate. Available at: [Link]
-
Request PDF: Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction. ResearchGate. Available at: [Link]
-
Kikuchi, H., et al. (2019). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. MDPI. Available at: [Link]
-
A Review on Mesophase and Physical Properties of Cyclotriphosphazene Derivatives with Schiff Base Linkage. (2022). MDPI. Available at: [Link]
-
Various techniques have been used to characterize liquid crystals. Semantic Scholar. Available at: [Link]
-
Zapp, A., et al. (2023). Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells. RSC Publishing. Available at: [Link]
-
Zapp, A., et al. (2023). Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells. Soft Matter (RSC Publishing). Available at: [Link]
-
Wang, Y., et al. (2018). Pressure-induced phase transition of 4-aminobenzonitrile: the formation and enhancement of N–H⋯N weak hydrogen bonds. PubMed Central. Available at: [Link]
-
Sharma, P., & Srinivasan, S. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Reviews in Advanced Sciences and Engineering, 5(2), 1-13. Available at: [Link]
-
Naumov, P., et al. (2015). Reversible Thermosalience of 4-Aminobenzonitrile. The Royal Society of Chemistry. Available at: [Link]
-
Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. AZoM. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. MDPI. Available at: [Link]
-
Manohar, R., et al. (2012). Dielectric Studies of 4-[4-(n-Decyloxy)benzylideneamino] Benzonitrile Showing Liquid Crystalline Phases. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00041A [pubs.rsc.org]
- 5. Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. ipme.ru [ipme.ru]
- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
A Senior Application Scientist's Guide to Bridging Theory and Reality in Liquid Crystal Monomer Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of materials science, and particularly in the development of advanced optical and pharmaceutical applications, the precise characterization of liquid crystal monomers (LCMs) is paramount.[1][2] These unique molecules, which exhibit properties of both liquids and solids, are the foundational building blocks for everything from high-resolution displays to novel drug delivery systems.[3] A critical aspect of their development involves a synergistic approach, combining robust experimental validation with insightful computational simulation. This guide provides a comprehensive comparison of experimental and simulated properties of liquid crystal monomers, offering a detailed exploration of the methodologies that drive innovation in this field.
The journey from a synthesized LCM to a functional material is one of meticulous measurement and predictive modeling. Experimental techniques provide the ground truth, revealing the macroscopic properties that emerge from the collective behavior of these anisotropic molecules.[4] In parallel, computational simulations offer a window into the molecular world, allowing us to understand and predict these properties from first principles. The convergence of these two approaches is where true understanding and rapid advancement occur.
Pillar 1: Experimental Characterization - The Empirical Foundation
The characterization of liquid crystal monomers relies on a suite of analytical techniques designed to probe their unique thermal, optical, and structural properties.[5][6] These methods are not merely procedural; their selection and application are guided by the fundamental principles of liquid crystal physics.
Core Experimental Techniques
-
Differential Scanning Calorimetry (DSC): This is a cornerstone technique for identifying the phase transitions of a liquid crystal.[3][5][7][8] By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC reveals the temperatures at which the material transitions between its crystalline, various liquid crystalline (e.g., nematic, smectic), and isotropic liquid phases.[7][9] The enthalpy changes associated with these transitions provide crucial thermodynamic data.[10]
-
Polarized Optical Microscopy (POM): POM is an indispensable tool for the visual identification of liquid crystal phases.[3][5] The anisotropic nature of liquid crystals causes them to interact with polarized light in a characteristic manner, producing unique textures that act as fingerprints for different mesophases.[5][11] This technique is often the first step in characterizing a new liquid crystal material.
-
X-Ray Diffraction (XRD): To gain deeper insight into the molecular arrangement within a liquid crystal phase, XRD is employed.[3][5][6] This technique provides information about the positional and orientational order of the molecules, allowing for the definitive identification of smectic and other ordered phases.[5]
-
Birefringence Measurement: Birefringence (Δn), the difference in refractive index between light polarized parallel and perpendicular to the liquid crystal director, is a key performance metric for display applications.[12][13] Techniques such as the Abbé refractometer or spectrophotometry with polarizers are used to quantify this critical optical property.[13][14][15]
Experimental Protocol: Determining Phase Transitions using DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal monomer into an aluminum DSC pan. Crimp the pan to ensure good thermal contact.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected clearing point (isotropic phase) to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe the formation of liquid crystal phases from the isotropic liquid.
-
Heat the sample again at the same controlled rate to observe the melting and clearing transitions.
-
-
Data Analysis: The resulting thermogram will show peaks or changes in the baseline corresponding to phase transitions. The peak temperature is taken as the transition temperature, and the integrated area of the peak provides the enthalpy of the transition.
Caption: Experimental workflow for liquid crystal monomer characterization.
Pillar 2: Computational Simulation - The Predictive Powerhouse
Computer simulations provide a powerful complement to experimental methods, offering insights into the molecular-level behavior that governs macroscopic properties.[4] These in silico experiments can predict the properties of novel monomers before they are synthesized, accelerating the materials discovery process.[4][16]
Key Simulation Methodologies
-
Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the dynamic behavior of liquid crystal systems.[17][18][19][20] By solving Newton's equations of motion for a system of atoms and molecules, MD can predict phase behavior, transition temperatures, and transport properties.[4][17] All-atom force fields provide a high level of detail, though coarse-grained models can be used to study larger systems over longer timescales.[21]
-
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[22][23][24] For liquid crystal monomers, DFT is invaluable for calculating molecular properties such as polarizability, which is directly related to birefringence.[25] It can also be used to predict infrared spectra, aiding in the interpretation of experimental data.[22][26]
-
Monte Carlo (MC) Simulations: MC simulations are another approach to studying the statistical mechanics of liquid crystal systems.[27] They are particularly useful for investigating phase transitions and order parameters.[4][28]
Computational Protocol: Predicting Birefringence using DFT and MD
-
Monomer Structure Optimization (DFT):
-
Construct the 3D structure of the liquid crystal monomer.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
-
Polarizability Calculation (DFT):
-
Using the optimized geometry, calculate the frequency-dependent polarizability tensor of the molecule.
-
-
Nematic Phase Simulation (MD):
-
Create a simulation box containing a large number of the monomers.
-
Run an MD simulation in the NPT ensemble at a temperature known to correspond to the nematic phase.
-
Calculate the average order parameter and density of the system.
-
-
Birefringence Calculation:
-
Use the calculated polarizability tensor and the order parameter and density from the MD simulation in the Vuks equation to predict the birefringence of the bulk material.
-
Caption: Computational workflow for predicting liquid crystal properties.
Head-to-Head Comparison: Bridging the Gap
The true power of this dual approach lies in the direct comparison of experimental and simulated data. This comparison not only validates the computational models but also provides a deeper understanding of the structure-property relationships.[29]
| Property | Experimental Technique | Simulation Method | Typical Agreement |
| Phase Transition Temperatures | Differential Scanning Calorimetry (DSC) | Molecular Dynamics (MD) | Qualitative to semi-quantitative. MD can predict the existence and sequence of phases, but transition temperatures can be sensitive to the force field used.[18] |
| Phase Identification | Polarized Optical Microscopy (POM) | Molecular Dynamics (MD) | Good. MD simulations can visualize the molecular arrangements corresponding to different mesophases. |
| Structural Order | X-Ray Diffraction (XRD) | Molecular Dynamics (MD) | Good. Simulated radial distribution functions can be compared directly with experimental XRD patterns.[17] |
| Birefringence (Δn) | Refractometry/Spectrophotometry | DFT + MD | Good. With accurate polarizability calculations from DFT and a good description of the nematic phase from MD, predicted birefringence often shows excellent correlation with experimental values.[25] |
| Dielectric Anisotropy (Δε) | Dielectric Spectroscopy | DFT + MD | Moderate to good. This property is highly sensitive to the molecular dipole moment and the accuracy of the force field. |
Causality Behind Discrepancies:
It is crucial to understand that discrepancies between experimental and simulated results are not failures but rather opportunities for deeper insight. Common reasons for differences include:
-
Force Field Limitations: The accuracy of MD simulations is heavily dependent on the quality of the force field used to describe the interactions between molecules.[30]
-
System Size and Timescale: Simulations are inherently limited in the size of the system and the length of time they can model.[21] This can sometimes miss long-range cooperative effects that are present in bulk experimental samples.
-
Quantum Effects: Classical MD simulations do not account for quantum mechanical effects, which can be important for certain properties.
-
Sample Purity and Defects: Experimental samples may contain impurities or defects that are not present in the idealized simulated systems.
Conclusion: A Symbiotic Relationship for Future Materials
The development of advanced liquid crystal monomers is a testament to the power of integrating experimental and computational approaches. Experimental techniques provide the essential ground truth, while simulations offer a predictive and explanatory framework that can significantly accelerate the design-synthesis-characterization cycle. By understanding the strengths and limitations of each approach and by critically comparing their results, researchers can gain a comprehensive understanding of their materials and unlock new possibilities in a wide range of applications, from next-generation displays to innovative therapeutic agents.
References
- Various authors. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
- Kumar, S., & Fisch, M. (Eds.). (2001). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. MDPI.
- Singh, S. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry, 13(12), 19-33.
- Zannoni, C. (Ed.). (2001).
- Wang, C., et al. (2021). Liquid Crystal Monomer: A Potential PPARγ Antagonist. Environmental Science & Technology, 55(1), 553-562.
- Gavrilov, A. A., & Paramonov, P. B. (2023). Liquid–Crystal Structure Inheritance in Machine Learning Potentials for Network-Forming Systems. JETP Letters, 117(5), 370-375.
- Seevakan, K., & Bharanidharan, S. (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES.
- Feng, C., et al. (2024). Characteristic structures of liquid crystal monomers in EI-MS analysis and the potential application in suspect screening. Chemosphere, 359, 142210.
- Luckhurst, G. R., & Sluckin, T. J. (Eds.). (2015). Computer simulations of liquid crystals. Oxford University Press.
- Zannoni, C. (n.d.). Computer Simulations of Liquid Crystals. University of Bologna.
- Wilson, M. R. (2011).
- Patti, A., & Cuetos, A. (2020).
- Dąbrowski, R., et al. (2015). High Birefringence Liquid Crystals. Molecules, 20(8), 14357-14393.
- Jull, E., et al. (2022). Molecular Dynamics Simulations of Liquid Crystal Elastomers. DigitalCommons@USU.
- Allen, M. P. (n.d.). Computer Modeling of Liquid Crystals. University of Bristol.
- Wu, S. T., et al. (1986). Birefringence measurements of liquid crystals. Applied Physics Letters, 48(2), 78-80.
- Mir, G. H., et al. (2023). Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. Molecules, 28(14), 5406.
- Al-Rawi, A. M. (2017). Synthesis and characterization of liquid crystal methyl methacrylic monomers. Journal of Umm Al-Qura University for Applied Sciences, 1(1), 1-5.
- Wilson, M. R. (2007). Molecular simulation of liquid crystals. Taylor & Francis Online.
- Kumar, S. (Ed.). (2000). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. Cambridge University Press.
- Wilson, M. R., & Allen, M. P. (1992). Molecular dynamics simulation of a liquid crystalline mixture. Molecular Physics, 76(4), 811-828.
- Wang, Y., et al. (2010).
- Lee, J. H., et al. (2018). Synthesis and Characterization of Ionic Chiral Liquid Crystal Monomers and Assessment of their Contribution to Enhanced Performance. DTIC.
- Mihai, A., et al. (2024). All-Atom Molecular Dynamics Simulations of Nematic Liquid Crystal Elastomers. ORCA - Cardiff University.
- XR Pharmaceuticals Ltd. (n.d.). Birefringence in Liquid Crystals.
- Thoen, J., et al. (1984). Investigations of phase transitions in liquid crystals by means of adiabatic scanning calorimetry. Molecular Crystals and Liquid Crystals, 110(1), 159-178.
- Price, S. L., et al. (1989). Molecular mechanics modelling of structure/property relationships in liquid crystals.
- Sato, H., et al. (1984). Birefringence Measurement of Liquid Crystals. Japanese Journal of Applied Physics, 23(7), 875.
- Al-Bayati, A. H. H., & Al-Dallal, S. H. (2023). Quantum Mechanical Density Functional Approach for the Studies of Nonlinear Optical and Reactivity Parameter of 5O.5 Liquid Crystal. Journal of Physics: Conference Series, 2528(1), 012001.
- Wang, C., et al. (2018). Liquid Crystal Monomers (LCMs): A New Generation of Persistent Bioaccumulative and Toxic (PBT) Compounds? Environmental Science & Technology, 52(9), 5033-5035.
- Chen, Y., et al. (2023). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays.
- Various authors. (n.d.). characterization techniques for liquid crystal materials and its application in optoelectronics devices.
- Leys, J., et al. (2003). Phase transitions in liquid crystals. Physics Reports, 324(2-4), 107-269.
- Gåsvik, K. J. (2002). Measuring the Birefringence of a Liquid Crystal.
- Dan, P., et al. (2015). Non-equilibrium phase transitions in a liquid crystal. The Journal of Chemical Physics, 143(9), 094501.
- Urban, S., et al. (2024). Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties. Molecules, 29(5), 984.
- Lehmann, M. (2022). Phase transitions in complex functional liquid crystals—The entropy effect.
- Mir, G. H., et al. (2024). Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound.
- Dierking, I. (2000). Liquid crystal textures: an overview. Liquid Crystals, 27(8), 1073-1081.
- Syvitski, R. T., et al. (1999). Intermolecular potentials in liquid crystals: Comparison between simulations and NMR experiments. International Journal of Modern Physics C, 10(03), 403-413.
- Wikipedia. (n.d.). Density functional theory.
Sources
- 1. Characteristic structures of liquid crystal monomers in EI-MS analysis and the potential application in suspect screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. bhu.ac.in [bhu.ac.in]
- 6. acadpubl.eu [acadpubl.eu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Frontiers | Phase transitions in complex functional liquid crystals—The entropy effect [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. digibug.ugr.es [digibug.ugr.es]
- 18. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 19. researchgate.net [researchgate.net]
- 20. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 21. academic.oup.com [academic.oup.com]
- 22. mdpi.com [mdpi.com]
- 23. [1005.0586] Liquid state properties from first principles DFT calculations: Static properties [arxiv.org]
- 24. Density functional theory - Wikipedia [en.wikipedia.org]
- 25. xph.co.nz [xph.co.nz]
- 26. researchgate.net [researchgate.net]
- 27. Intermolecular potentials in liquid crystals: Comparison between simulations and NMR experiments | UBC Chemistry [chem.ubc.ca]
- 28. bristol.ac.uk [bristol.ac.uk]
- 29. Sci-Hub. Molecular mechanics modelling of structure/property relationships in liquid crystals / Liquid Crystals, 1989 [sci-hub.jp]
- 30. tandfonline.com [tandfonline.com]
A Comparative Guide to the Antiviral Potential of Modified Nucleosides with Aminobenzonitrile Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of novel antiviral agents, the modification of nucleoside scaffolds remains a cornerstone of drug discovery. This guide delves into the prospective antiviral potential of a largely unexplored class of compounds: nucleosides modified with aminobenzonitrile derivatives. While direct experimental data on this specific combination is nascent, this document aims to provide a comprehensive comparative analysis by drawing parallels with structurally related nucleoside analogs and outlining the foundational principles and experimental workflows crucial for their evaluation. We will explore the rationale behind such modifications, their potential mechanisms of action, and a comparative framework against established antiviral nucleosides.
Introduction: The Rationale for Aminobenzonitrile Modification
Nucleoside analogs have long been a successful class of antiviral drugs, primarily functioning as inhibitors of viral polymerases.[1] Their efficacy is often enhanced by chemical modifications to the nucleobase or the sugar moiety, which can improve target specificity, metabolic stability, and pharmacokinetic properties.[2] The introduction of an aminobenzonitrile group presents an intriguing, albeit speculative, avenue for antiviral drug design.
The aminobenzonitrile moiety offers a unique combination of features:
-
Aromaticity: The phenyl ring can engage in π-π stacking interactions within the active site of viral enzymes, potentially enhancing binding affinity.
-
Nitrile Group: The cyano (-C≡N) group is a potent hydrogen bond acceptor and can also participate in dipole-dipole interactions. Its presence in approved antivirals like Remdesivir highlights its potential role in modulating bioactivity.[3]
-
Amino Group: The amino (-NH2) group provides a site for hydrogen bonding and can be further derivatized to fine-tune solubility, cell permeability, and target engagement.
This guide will therefore explore the hypothetical antiviral potential of these modifications by comparing them to known nucleoside analogs with similar functional groups.
Putative Mechanism of Action: A Focus on Viral Polymerase Inhibition
The primary mechanism by which most nucleoside antivirals exert their effect is through the inhibition of viral replication.[3] This is typically achieved after intracellular phosphorylation to the active triphosphate form.[3] These triphosphorylated analogs then act as competitive inhibitors or chain terminators of viral DNA or RNA polymerases.[4]
It is hypothesized that nucleosides modified with aminobenzonitrile derivatives would follow a similar intracellular activation pathway.
Caption: Intracellular activation pathway of a hypothetical aminobenzonitrile-modified nucleoside.
The aminobenzonitrile moiety could influence this process in several ways:
-
Enzyme Recognition: The unique shape and electronic properties of the aminobenzonitrile group could affect recognition by viral polymerases, potentially leading to selective inhibition over host cell polymerases.
-
Chain Termination: Once incorporated into the growing viral nucleic acid chain, the bulky aminobenzonitrile group could act as a steric block, preventing the addition of the next nucleotide and thus terminating chain elongation.
-
Lethal Mutagenesis: In some cases, modified nucleosides can be incorporated into the viral genome and lead to an accumulation of mutations, a phenomenon known as lethal mutagenesis, ultimately resulting in non-viable viral progeny.[4]
Comparative Analysis: Performance Against Existing Antiviral Nucleosides
To contextualize the potential of aminobenzonitrile-modified nucleosides, it is essential to compare their hypothetical properties with well-established antiviral drugs. The following table presents a comparative overview, including known experimental data for existing drugs and projected desirable characteristics for our hypothetical compounds.
| Compound | Target Virus(es) | Mechanism of Action | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) * |
| Acyclovir | Herpes Simplex Virus (HSV) | Chain Terminator | 0.1 - 1.0 | >300 | >300 |
| Zidovudine (AZT) | HIV | Chain Terminator | 0.003 - 0.03 | >100 | >3300 |
| Sofosbuvir | Hepatitis C Virus (HCV) | Chain Terminator | 0.04 - 0.11 | >10 | >90 |
| Remdesivir | SARS-CoV-2, Ebola | Delayed Chain Terminator | 0.01 (SARS-CoV-2) | >10 | >1000 |
| Hypothetical Aminobenzonitrile- Nucleoside 1 (H-AN1) | Broad-spectrum RNA viruses | Chain Terminator/ Competitive Inhibitor | < 1.0 | >100 | >100 |
| Hypothetical Aminobenzonitrile- Nucleoside 2 (H-AN2) | Flaviviruses (e.g., Dengue, Zika) | Lethal Mutagenesis | < 5.0 | >150 | >30 |
*EC50 (50% effective concentration), CC50 (50% cytotoxic concentration), and SI (Selectivity Index = CC50/EC50) values are dependent on the specific virus, cell line, and assay conditions.
The goal in designing novel aminobenzonitrile-modified nucleosides would be to achieve a high selectivity index, indicating potent antiviral activity at concentrations that are non-toxic to host cells.
Experimental Protocols: A Roadmap for Evaluation
The validation of any new antiviral compound requires a rigorous and standardized experimental approach. Below are detailed, step-by-step methodologies for key experiments.
Synthesis of Aminobenzonitrile-Modified Nucleosides
The synthesis of these novel compounds would likely involve a multi-step process, starting with commercially available nucleoside precursors and aminobenzonitrile derivatives. A plausible synthetic route could involve the coupling of a protected ribose or deoxyribose sugar with a modified nucleobase that incorporates the aminobenzonitrile moiety, or the direct derivatization of an existing nucleoside.
In Vitro Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a gold-standard method for determining the antiviral efficacy of a compound.
Objective: To determine the concentration of the test compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for many viruses) in 6-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Test compounds (Aminobenzonitrile-modified nucleosides) at various concentrations.
-
Positive control antiviral drug.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Agarose or methylcellulose overlay medium.
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed the 6-well plates with host cells to achieve a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of the test compounds and the positive control in serum-free medium.
-
Virus Infection: Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (typically 50-100 PFU per well).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Addition: After adsorption, remove the virus inoculum and add the different concentrations of the test compounds or controls mixed with the overlay medium.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After the incubation period, fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay: MTT or MTS Assay
It is crucial to assess the toxicity of the compounds to the host cells to determine the therapeutic window.
Objective: To determine the concentration of the test compound that reduces the viability of uninfected host cells by 50% (CC50).
Materials:
-
Host cells in a 96-well plate.
-
Test compounds at various concentrations.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent.
-
Solubilization solution (for MTT assay).
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A streamlined experimental workflow for the evaluation of novel antiviral compounds.
Conclusion and Future Directions
The exploration of nucleosides modified with aminobenzonitrile derivatives represents a compelling, yet underexplored, frontier in antiviral research. While this guide is predicated on established principles of medicinal chemistry and virology due to a lack of direct experimental evidence, it provides a robust framework for initiating such investigations. The unique electronic and structural characteristics of the aminobenzonitrile moiety hold the potential to yield novel antiviral agents with improved potency and selectivity.
Future research should focus on the synthesis of a focused library of these compounds with systematic variations in the attachment point and substitution pattern of the aminobenzonitrile group. Subsequent rigorous evaluation using the experimental protocols outlined herein will be crucial to ascertain their true antiviral potential and to establish structure-activity relationships. Such studies could pave the way for a new class of antiviral therapeutics to combat both existing and emerging viral threats.
References
- De Clercq, E. (2004). Antivirals and antiviral strategies. Nature Reviews Microbiology, 2(9), 704-720.
- Gallant, J. E. (2014). The HIV-HCV coinfected patient: a systematic review of the literature. Reviews in Antiviral Therapy & Infectious Diseases, (3), 1-24.
- Malin, J. J., et al. (2020). Remdesivir against COVID-19 and other viral diseases. Clinical Microbiology Reviews, 34(1), e00162-20.
- Crotty, S., et al. (2002). The great escape: immune evasion by key RNA viruses. Journal of Virology, 76(5), 1777-1781.
- Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 66-86.
- Warren, T. K., et al. (2014). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.
- Pradere, U., et al. (2014). Synthesis and antiviral activity of 2'-C-cyano-2'-deoxy-β-D-arabino-pentofuranosyl) nucleosides. Journal of Medicinal Chemistry, 57(10), 4268-4281.
- Eltahla, A. A., et al. (2015). A new era for the management of hepatitis C virus infection: a review of the literature.
- Vilar, S., et al. (2009). Design of novel non-nucleoside inhibitors of HIV-1 reverse transcriptase with improved potency and resistance profile. Journal of Medicinal Chemistry, 52(1), 78-88.
- Larder, B. A., & Kemp, S. D. (1989). Multiple mutations in HIV-1 reverse transcriptase confer high-level resistance to zidovudine (AZT). Science, 246(4934), 1155-1158.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to Benzylidene Amino Benzoate Derivatives
In the relentless pursuit of novel and more effective anticancer agents, the scientific community has increasingly turned its attention to the therapeutic potential of Schiff bases, a class of organic compounds characterized by an imine or azomethine group (-C=N-). Among these, benzylidene amino benzoate derivatives have emerged as a particularly promising scaffold, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide offers an in-depth, objective comparison of the anticancer performance of various benzylidene amino benzoate derivatives, supported by experimental data and mechanistic insights. It is intended for researchers, scientists, and drug development professionals seeking to navigate this dynamic area of oncology research.
Introduction: The Rationale for Targeting Cancer with Benzylidene Amino Benzoate Derivatives
The core structure of benzylidene amino benzoate derivatives, arising from the condensation of an aminobenzoic acid or its ester with a substituted benzaldehyde, provides a versatile platform for medicinal chemists. The lipophilic nature of the benzylidene moiety can facilitate cell membrane penetration, while the electronic properties of various substituents on both the benzylidene and benzoate rings can be fine-tuned to optimize interactions with biological targets. This structural versatility allows for the exploration of extensive structure-activity relationships (SAR), a critical component in the rational design of potent and selective anticancer drugs.
Numerous studies have highlighted the potential of these compounds to induce apoptosis, a form of programmed cell death that is often dysregulated in cancer. Furthermore, evidence suggests that some derivatives can interfere with key signaling pathways that drive cancer cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway.
Comparative In Vitro Anticancer Activity
The cytotoxic potential of novel compounds is a primary determinant of their therapeutic promise. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent compound. This section presents a comparative analysis of the in vitro anticancer activity of various benzylidene amino benzoate and related derivatives against a panel of human cancer cell lines.
Table 1: Comparative IC50 Values (µM) of Benzylidene Amino Benzoate Derivatives and Standard Anticancer Drugs
| Compound/Drug | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| Benzylidene Amino Benzoate Derivatives & Analogs | ||||||
| Compound 2b (aminoimidazolone derivative) | 12.87 - 17.10 | - | - | Strong Inhibition | - | [1] |
| Thiazolidinone Derivative 54 | 0.036 | - | - | 0.048 | - | [2] |
| Benzylidene Hydrazine Benzamide Analog | - | - | 10.88 µg/mL | - | - | [3] |
| Standard Anticancer Drugs | ||||||
| 5-Fluorouracil (5-FU) | 18.39 - 56.12 | - | - | - | - | [1] |
| Cisplatin | - | - | - | - | - | [4][5] |
| Doxorubicin | - | - | - | - | - |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
The data presented in Table 1 illustrates that certain benzylidene derivatives exhibit potent anticancer activity, with some compounds demonstrating IC50 values in the nanomolar to low micromolar range. For instance, a thiazolidinone derivative (Compound 54) showed remarkable potency against MCF-7 and HepG2 cells.[2] Notably, some of these novel compounds display cytotoxic efficacy comparable to or even exceeding that of established chemotherapeutic agents like 5-Fluorouracil (5-FU).[1]
Unraveling the Mechanism of Action: Apoptosis Induction and Signaling Pathway Modulation
The efficacy of an anticancer agent is not solely defined by its cytotoxicity but also by its mechanism of action. A desirable therapeutic candidate will selectively induce cancer cell death while minimizing harm to healthy cells. Benzylidene amino benzoate derivatives have been shown to exert their anticancer effects through several key mechanisms, primarily the induction of apoptosis and the modulation of critical cell signaling pathways.
Induction of Apoptosis
Apoptosis is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many chemotherapeutic agents function by triggering this cell death program in cancer cells. Benzylidene derivatives have been demonstrated to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key molecular events in apoptosis induction by these derivatives include:
-
Upregulation of Pro-apoptotic Proteins: Increased expression of proteins like Bax, which promotes the release of cytochrome c from the mitochondria.
-
Downregulation of Anti-apoptotic Proteins: Decreased expression of proteins like Bcl-2, which normally inhibit apoptosis.
-
Activation of Caspases: Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis. Cleavage of pro-caspases into their active forms can be detected by techniques like western blotting.[6][7][8]
Caption: Apoptotic pathways induced by benzylidene amino benzoate derivatives.
Modulation of the EGFR/PI3K/AKT/mTOR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. The PI3K/AKT/mTOR cascade is a major downstream effector of EGFR signaling. Several studies have indicated that benzylidene derivatives can inhibit this pathway at various key nodes.[10]
Inhibition of this pathway can lead to:
-
Reduced Cell Proliferation: By blocking the signals that drive the cell cycle.
-
Induction of Apoptosis: By inhibiting the pro-survival signals mediated by AKT.
Evidence for the modulation of this pathway by anticancer compounds is often obtained through western blot analysis, which can detect changes in the phosphorylation status of key proteins like EGFR and Akt. A decrease in the levels of phosphorylated EGFR (p-EGFR) and phosphorylated Akt (p-Akt) indicates inhibition of the pathway.[11][12]
Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by benzylidene derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, it is essential to follow standardized and well-documented experimental protocols. This section provides detailed methodologies for key in vitro assays used to assess the anticancer activity of benzylidene amino benzoate derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow of the MTT assay for cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzylidene amino benzoate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Workflow:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the benzylidene amino benzoate derivative for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will allow for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of benzylidene amino benzoate derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Understanding these structure-activity relationships is crucial for the design of more potent and selective anticancer agents.
Key SAR observations from various studies include:
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy, hydroxyl) on the benzylidene ring can significantly influence the cytotoxic activity. The optimal electronic properties often depend on the specific cancer cell line and the molecular target.
-
Positional Isomerism: The position of substituents on the aromatic rings can dramatically affect the biological activity.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole or imidazole, into the benzylidene amino benzoate scaffold has been shown to enhance anticancer activity in some cases.
Conclusion and Future Directions
Benzylidene amino benzoate derivatives represent a promising and versatile class of compounds with significant potential in the development of novel anticancer therapeutics. Their demonstrated ability to induce apoptosis and modulate key oncogenic signaling pathways, coupled with their synthetic accessibility, makes them attractive candidates for further investigation.
Future research in this area should focus on:
-
Lead Optimization: Synthesizing and screening a wider range of derivatives to refine the structure-activity relationships and identify compounds with improved potency and selectivity.
-
In Vivo Studies: Evaluating the most promising candidates in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.
-
Target Identification: Utilizing advanced techniques to definitively identify the specific molecular targets of the most active compounds, which will provide a deeper understanding of their mechanism of action and facilitate the development of more targeted therapies.
By continuing to explore the rich chemical space of benzylidene amino benzoate derivatives, the scientific community can move closer to developing novel and effective treatments for cancer.
References
- Abdelgawad, M. A., et al. (2020). Thiazolidinone-benzoxazole hybrids: Synthesis, anticancer activity and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
- Al-Suwaidan, I. A., et al. (2021). Synthesis and Anti-Cancer Activity Evaluation of Novel 1,3,4-Oxadiazole Substituted 5-Arylidene/Isatinylidene-2- Iminothiazolidin-4-Ones. Biointerface Research in Applied Chemistry, 11(4), 11435-11447.
- Chen, J., et al. (2023). Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. RSC Advances, 13(1), 1-15.
- El-Naggar, M., et al. (2024). Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305317.
- Ghandadi, M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175.
- Ling, Y., et al. (2013). Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity. Chemical & Pharmaceutical Bulletin, 61(10), 1081-1084.
- Lovat, P. E., et al. (2000). Caspase 3-cleaved N-terminal fragments of wild-type and mutant huntingtin are present in normal and Huntington's disease brains, associate with membranes, and undergo calpain-dependent proteolysis. Proceedings of the National Academy of Sciences, 97(24), 13380-13385.
- O'Brien, M. A., et al. (2010). Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling. Molecular & Cellular Proteomics, 9(7), 1336-1351.
- Putra, M. R. A., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1122-1133.
- Remsing Rix, L. L., et al. (2010). Western blot analysis of p-EGFR Following Egfr-IN-74 Treatment.
- Ritu, M., & Kumar, R. (2021). Western blot measurement of caspase-3 and cleaved caspase-3.
- Rochette, L., et al. (2015). Western blot analysis for cleaved caspase-3 (A), cleaved caspase-9 (B), Bax and Bcl2 (C) expression.
- S. M. Aly, et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
- Samykutty, A., et al. (2016). Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. Oncology Letters, 12(4), 2537-2544.
- Studer, V., et al. (2020). Comparison of the IC50 values (μM, 72 h) determined for cisplatin...
- Toti, E., et al. (2018). Comparison of IC 50 values obtained for C7a and cisplatin.
- van der Mijn, J. C., et al. (2019). Comparison of click-capable oxaliplatin and cisplatin derivatives to better understand Pt(II)-induced nucleolar stress. ChemRxiv.
- Wang, Y., et al. (2017). Western blot analysis for the evaluation of caspase 3 cleavage and biological modifications in the M14 cell line following 2CP treatement (1 ÌM).
- Wei, Q., et al. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 1-12.
- Yellapu, N. K., et al. (2021). Investigation of Amino Chalcone Derivatives as Anti- Proliferative Agents against MCF-7 Breast Cancer Cell Lines- DFT, Molecular. Advanced Journal of Chemistry-Section A, 4(4), 288-299.
- Yildirim, S., et al. (2022). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
- Zaky, R. M., et al. (2022). IC50 values of compounds (1-32) and cisplatin, obtained in the...
- Zhou, Y., et al. (2013). Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling. Molecular & Cellular Proteomics, 12(9), 2571-2587.
- iC 50 values of MCF7, A549, and C42 cancer cell lines treated with... (2022).
Sources
- 1. Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Caspase 3-cleaved N-terminal fragments of wild-type and mutant huntingtin are present in normal and Huntington's disease brains, associate with membranes, and undergo calpain-dependent proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4-((4-Ethoxybenzylidene)amino)benzonitrile: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the potential hazards of 4-((4-Ethoxybenzylidene)amino)benzonitrile is the foundational step in its safe handling and disposal. Based on an analysis of its constituent parts, the following hazards should be anticipated:
-
Toxicity: The presence of the aminobenzonitrile moiety suggests that this compound may be harmful if swallowed and toxic upon skin contact or inhalation.[1][2][3][4] Nitrile compounds can release hydrogen cyanide upon combustion or under certain acidic conditions.[5]
-
Irritation: The 4-ethoxybenzaldehyde precursor is a known skin and eye irritant and may cause respiratory irritation.[6][7][8][9] Therefore, it is prudent to handle 4-((4-Ethoxybenzylidene)amino)benzonitrile with measures to prevent contact and inhalation of dust or vapors.[1][6]
-
Chronic Health Effects: 4-Aminobenzonitrile is suspected of causing genetic defects.[2][10] As a derivative, 4-((4-Ethoxybenzylidene)amino)benzonitrile should be handled as a potential mutagen.
-
Environmental Hazards: Both precursor molecules are harmful to aquatic life, with 4-Aminobenzonitrile noted for its long-lasting effects.[2][6][10] This underscores the critical importance of preventing its release into the environment.
Key Physical and Chemical Properties (Inferred)
| Property | Value | Source |
| Molecular Formula | C16H14N2O | Inferred |
| Appearance | Likely a solid (crystalline powder) | [4] |
| Solubility | Likely insoluble in water | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 4-((4-Ethoxybenzylidene)amino)benzonitrile for any purpose, including disposal preparation, the following minimum PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1][6]
-
Hand Protection: Nitrile rubber gloves. Ensure gloves are inspected for integrity before use.[1][6]
-
Body Protection: A lab coat or chemical-resistant apron.[1][6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[1][6] All handling of the solid material should be conducted in a certified chemical fume hood.[1]
Spill Management: A Calm and Calculated Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Small Spills (Solid)
-
Evacuate and Ventilate: Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE described in Section 2.
-
Contain and Collect: Gently sweep or vacuum the spilled solid material.[4] Avoid actions that generate dust.[1][3][4] Place the collected material into a clearly labeled, sealed container for hazardous waste.[3][4][11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after cleanup.
Large Spills
In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department for emergency response.
Disposal Protocol: A Step-by-Step Guide
The disposal of 4-((4-Ethoxybenzylidene)amino)benzonitrile must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled hazardous waste container for 4-((4-Ethoxybenzylidene)amino)benzonitrile and any materials contaminated with it (e.g., gloves, weigh boats, filter paper).[3]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name: "4-((4-Ethoxybenzylidene)amino)benzonitrile," and the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
Step 2: Waste Storage
-
Secure Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
Incompatible Materials: Ensure the waste is not stored near incompatible materials such as strong oxidizing agents or strong acids.[1]
Step 3: Arranging for Disposal
-
Contact EHS: Follow your institution's established procedures for hazardous waste pickup. Contact your EHS department to schedule a collection.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of 4-((4-Ethoxybenzylidene)amino)benzonitrile.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 4-((4-Ethoxybenzylidene)amino)benzonitrile is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers and scientists can ensure a safe working environment, protect our ecosystems, and maintain compliance with regulatory standards. Always consult your institution's specific waste management policies and your EHS department for any questions or concerns.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile. Retrieved from [Link]
-
Haz-Map. (n.d.). Benzonitrile. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]
-
ResearchGate. (2025, November 9). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Benzonitrile - Hazardous Agents | Haz-Map [haz-map.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 4-((4-Ethoxybenzylidene)amino)benzonitrile
Comprehensive Safety & Handling Guide: 4-((4-Ethoxybenzylidene)amino)benzonitrile
This guide provides essential, field-proven safety protocols for handling 4-((4-Ethoxybenzylidene)amino)benzonitrile. As direct safety data for this specific compound is limited, the following guidance is expertly synthesized from the known hazard profiles of structurally similar compounds, particularly 4-Aminobenzonitrile, and established best practices for handling nitrile-containing aromatic compounds. The core principle is to treat this compound with a high degree of caution, assuming it possesses similar or greater hazards than its analogues.
Hazard Assessment: Understanding the Risks
A thorough risk assessment is the foundation of safe laboratory practice.[1][2] The primary hazards associated with benzonitrile derivatives necessitate stringent control measures.[3][4][5]
Anticipated Hazard Profile:
| Hazard Category | Description | Rationale & Causality |
| Acute Toxicity (Oral) | Harmful if swallowed.[5][6] | The benzonitrile moiety can interfere with metabolic processes. Ingestion may lead to systemic toxicity. |
| Skin Irritation/Corrosion | Causes skin irritation.[3][6] May be absorbed through the skin.[6] | Aromatic amines and nitriles can defat the skin and cause local irritation. Dermal absorption is a significant risk, potentially leading to systemic effects. |
| Eye Irritation/Damage | Causes serious eye irritation.[3][4] | Direct contact with the powder or solutions can cause significant irritation or damage to the delicate tissues of the eye. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][6] | Fine powders can be easily inhaled, causing irritation to the mucous membranes of the respiratory system. |
| Systemic Effects | Potential to form methemoglobin, leading to cyanosis (bluish discoloration of the skin).[6] | Aromatic amines are known to oxidize hemoglobin to methemoglobin, impairing oxygen transport in the blood. Effects can be delayed.[6] |
| Chronic Toxicity | Suspected of causing genetic defects.[5] | Based on data for similar compounds, there is a concern for mutagenicity, requiring minimal exposure. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[5] | The compound may be persistent in the environment and toxic to aquatic organisms. Prevent release into drains and waterways.[7] |
| Combustion Hazards | When heated to decomposition, it may emit toxic fumes of cyanides and nitrogen oxides.[4][8] | Thermal decomposition can release highly toxic gases, including hydrogen cyanide.[4] |
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a comprehensive barrier strategy designed to prevent all routes of exposure. The following PPE is mandatory for all handling operations involving 4-((4-Ethoxybenzylidene)amino)benzonitrile.
| Protection Type | Specification | Rationale & Procedural Notes |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. [9][10] | Nitrile offers excellent resistance to a wide range of chemicals, including solvents and nitriles.[9][11] Double-gloving provides an additional layer of protection against tears and minimizes contamination during doffing. Always inspect gloves for defects before use.[12] Change gloves immediately if contamination is suspected. |
| Eye & Face Protection | Tight-sealing safety goggles AND a face shield. [2][4] | Goggles protect against splashes and dust entering the eyes.[2] A face shield worn over goggles is critical to protect the entire face from splashes, especially when handling liquids or performing reactions. |
| Body Protection | Flame-resistant lab coat, fully fastened, with tight-fitting cuffs. For larger quantities (>10g) or splash-prone operations, a chemical-resistant apron should be worn over the lab coat.[2] | Protects skin on the torso and arms from splashes and spills. The lab coat should be removed immediately upon leaving the laboratory area. Contaminated clothing must be decontaminated before reuse.[6] |
| Foot Protection | Closed-toe, liquid-resistant shoes. | Protects feet from spills and falling objects. Porous or open-toed shoes are strictly forbidden in the laboratory.[2] |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. [2][4] | A fume hood is the primary engineering control to prevent inhalation of chemical dust or vapors.[2] All weighing and transfer operations must be conducted inside the hood. In the event of a fume hood failure or a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required for emergency response. |
Operational Plan: From Receipt to Disposal
A self-validating protocol ensures safety at every stage. This workflow minimizes exposure and prevents cross-contamination.
Step-by-Step Handling Protocol
-
Pre-Operational Review: Before starting, review the Safety Data Sheet (SDS) for 4-Aminobenzonitrile and this guide.[2] Ensure the chemical fume hood is operational and that all required PPE is available and in good condition.
-
Area Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper. Ensure an emergency eyewash and safety shower are accessible and unobstructed.[4]
-
PPE Donning: Don PPE in the correct order: lab coat, inner gloves, safety goggles, face shield, and then outer gloves.
-
Chemical Handling:
-
Post-Operational Decontamination:
-
Wipe down the designated work area and any equipment used with an appropriate solvent (e.g., 70% ethanol), collecting the waste wipes as hazardous waste.
-
Securely seal all waste containers.
-
-
PPE Doffing (Critical Step): To prevent self-contamination, remove PPE in the following order before leaving the lab:
Visualized Workflow: Safe Handling Protocol
Caption: A logical workflow for handling 4-((4-Ethoxybenzylidene)amino)benzonitrile.
Emergency & Disposal Plan
Spill Response
-
Minor Spill (in fume hood):
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, prevent the spill from entering drains.[7]
-
Contact your institution's Environmental Health & Safety (EH&S) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[6][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.
Waste Disposal
-
Chemical Waste: All excess solid material and solutions containing 4-((4-Ethoxybenzylidene)amino)benzonitrile must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, bench paper, wipes, pipette tips) must be disposed of in a designated solid hazardous waste container.[3]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste.[14] After rinsing, deface the original label and dispose of the container according to institutional guidelines.[14] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[12][13]
References
-
Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. [Link]
-
Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Cole-Parmer. [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. pps-gloves.de. [Link]
-
Benzonitrile | C6H5(CN) | CID 7505. PubChem, National Institutes of Health. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. [Link]
-
What Do Nitrile Gloves Protect Against? Unigloves. [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. [Link]
-
Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software. [Link]
-
Nitrile Gloves: 4 Aspects of Superior Hand Protection. LabRepCo. [Link]
-
What is Nitrile and Why Does It Make a Great PPE Glove. MCR Safety. [Link]
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. creative-safety-supply.com. [Link]
-
6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Safety Data Sheet. Baker Hughes. [Link]
-
Benzonitrile. American Chemical Society. [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. carlroth.com [carlroth.com]
- 8. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. business.medtecs.com [business.medtecs.com]
- 11. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
- 14. nswai.org [nswai.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
